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  • Product: (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine
  • CAS: 1257856-87-3

Core Science & Biosynthesis

Foundational

Synthesis of (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine

An In-Depth Technical Guide to the Authored by a Senior Application Scientist This guide provides a comprehensive overview of the synthetic strategies for obtaining (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine, a chiral building...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic strategies for obtaining (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine, a chiral building block of significant interest in medicinal chemistry and drug development. The morpholine scaffold is a privileged structure in numerous therapeutic agents due to its favorable physicochemical properties, which can enhance aqueous solubility, metabolic stability, and bioavailability.[] The introduction of a reactive aldehyde functionality at the 3-position offers a versatile handle for further chemical elaboration, making this molecule a valuable intermediate for the synthesis of complex drug candidates.

This document is intended for researchers, scientists, and professionals in the field of drug development. It will delve into the mechanistic rationale behind the chosen synthetic pathways, provide detailed, field-proven experimental protocols, and offer a comparative analysis of viable oxidative methods.

Strategic Analysis of Synthetic Pathways

The synthesis of (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine hinges on the selective oxidation of a precursor primary alcohol, namely (R)-N-Boc-3-(2-hydroxyethyl)morpholine. This precursor is commercially available, which provides a reliable and efficient starting point for the synthesis, obviating the need for a multi-step construction of the chiral morpholine core.

Two principal synthetic routes are considered for the final oxidative transformation:

  • Oxidation of a Primary Alcohol: This is the most direct approach, starting from the readily available (R)-N-Boc-3-(2-hydroxyethyl)morpholine. The key challenge lies in selecting an oxidant that is mild enough to prevent over-oxidation to the carboxylic acid while being compatible with the N-Boc protecting group.

  • Ozonolysis of an Alkene: An alternative strategy involves the oxidative cleavage of a terminal alkene, such as (R)-N-Boc-3-allyl-morpholine. While effective, this route necessitates an additional synthetic step to prepare the olefinic precursor.

Given the commercial availability of the alcohol precursor, this guide will focus on the more direct and atom-economical oxidation strategy. We will explore two of the most reliable and widely adopted methods for this transformation: the Swern Oxidation and the Dess-Martin Periodinane (DMP) Oxidation.

Visualizing the Core Synthetic Strategy

The overall synthetic logic is streamlined, focusing on the efficient conversion of the precursor alcohol to the target aldehyde.

Synthetic_Strategy cluster_precursor Commercially Available Precursor cluster_oxidation Oxidative Transformation cluster_product Target Molecule Precursor (R)-N-Boc-3-(2-hydroxyethyl)morpholine Oxidation Selective Oxidation Precursor->Oxidation Product (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine Oxidation->Product

Caption: High-level overview of the synthetic approach.

Comparative Analysis of Oxidation Methods

The selective oxidation of a primary alcohol to an aldehyde is a fundamental transformation in organic synthesis. The choice of oxidant is critical to avoid the formation of the corresponding carboxylic acid. Both the Swer and Dess-Martin oxidations are renowned for their mildness and high selectivity.[2]

FeatureSwern OxidationDess-Martin Periodinane (DMP) Oxidation
Oxidizing Agent Dimethyl sulfoxide (DMSO), activated by oxalyl chlorideDess-Martin Periodinane (a hypervalent iodine compound)
Reaction Temperature Cryogenic (-78 °C)Room Temperature
Byproducts Dimethyl sulfide (volatile, malodorous), CO, CO2Iodinane (solid)
Advantages Metal-free, high yields, broad functional group tolerance.[2]Mild, neutral pH, rapid reaction times, simple workup.[3]
Disadvantages Requires cryogenic temperatures, produces a foul odor.[4]Reagent is shock-sensitive and potentially explosive, relatively expensive.

Experimental Protocols

The following protocols are presented as self-validating systems, incorporating best practices for reaction setup, monitoring, and workup to ensure reproducibility and safety.

Method 1: Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, typically oxalyl chloride, to form the reactive species.[4] The reaction is performed at low temperatures to control the stability of the intermediates.[4]

Swern_Oxidation DMSO DMSO Activation Activation (-78 °C) DMSO->Activation OxalylChloride Oxalyl Chloride OxalylChloride->Activation Alkoxysulfonium Alkoxysulfonium Salt Activation->Alkoxysulfonium Alcohol Primary Alcohol Alcohol->Alkoxysulfonium Elimination E2 Elimination Alkoxysulfonium->Elimination Base Triethylamine (Base) Base->Elimination Aldehyde Aldehyde Elimination->Aldehyde

Caption: Key stages of the Swern oxidation process.

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with dichloromethane (DCM, approximately 0.2 M relative to the alcohol).

  • Activation: The flask is cooled to -78 °C using a dry ice/acetone bath. Oxalyl chloride (1.5 equivalents) is added dropwise, followed by the slow, dropwise addition of DMSO (2.5-3.0 equivalents). The mixture is stirred for 15-30 minutes at -78 °C.[2]

  • Alcohol Addition: (R)-N-Boc-3-(2-hydroxyethyl)morpholine (1.0 equivalent), dissolved in a minimal amount of DCM, is added dropwise to the activated mixture. The reaction is stirred for another 30-45 minutes at -78 °C.

  • Elimination: Triethylamine (Et₃N, 5.0-7.0 equivalents) is added dropwise. After the addition is complete, the cooling bath is removed, and the reaction is allowed to warm to room temperature over approximately 1 hour.[2]

  • Workup and Purification:

    • Water is added to quench the reaction.

    • The organic layer is separated, and the aqueous layer is extracted with DCM.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel to yield the pure aldehyde.

Method 2: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation employs a hypervalent iodine reagent, Dess-Martin periodinane (DMP), to selectively oxidize primary alcohols to aldehydes under mild, neutral conditions.[3]

DMP_Oxidation DMP Dess-Martin Periodinane LigandExchange Ligand Exchange DMP->LigandExchange Alcohol Primary Alcohol Alcohol->LigandExchange Intermediate Periodinane Intermediate LigandExchange->Intermediate Elimination Intramolecular Elimination Intermediate->Elimination Aldehyde Aldehyde Elimination->Aldehyde

Caption: Simplified mechanism of the DMP oxidation.

  • Setup: To a solution of (R)-N-Boc-3-(2-hydroxyethyl)morpholine (1.0 equivalent) in DCM (approximately 0.1 M) is added solid sodium bicarbonate (2.0 equivalents) to buffer the acetic acid byproduct.

  • Oxidant Addition: Dess-Martin periodinane (1.2-1.5 equivalents) is added in one portion at room temperature.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Workup and Purification:

    • The reaction mixture is diluted with diethyl ether and quenched by the addition of a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate (1:1).

    • The mixture is stirred vigorously until the layers are clear.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with saturated aqueous sodium bicarbonate, then with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

    • The crude product is purified by flash column chromatography.

Conclusion and Outlook

The synthesis of (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine is efficiently achieved through the selective oxidation of its corresponding primary alcohol precursor. Both the Swern and Dess-Martin oxidation methods provide reliable and high-yielding pathways to the desired aldehyde. The choice between these methods will depend on the specific laboratory capabilities, scale of the reaction, and tolerance for the respective byproducts. The Swern oxidation is a cost-effective choice for larger scales, provided that cryogenic conditions and proper ventilation are available. The Dess-Martin oxidation offers operational simplicity and is ideal for smaller-scale syntheses where rapid execution and a straightforward workup are prioritized. The resulting aldehyde is a key intermediate, poised for a wide array of subsequent transformations, further cementing the importance of the morpholine scaffold in modern drug discovery.

References

  • Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]

  • Wikipedia. (2023, November 27). Dess–Martin oxidation. Retrieved from [Link]

  • ACS Publications. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Spectroscopic Characterization of (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine

This in-depth technical guide provides a comprehensive analysis of the expected spectroscopic data for the chiral building block, (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine. This document is intended for researchers, scientist...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of the expected spectroscopic data for the chiral building block, (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine. This document is intended for researchers, scientists, and drug development professionals who utilize this morpholine derivative in their synthetic workflows. The guide will delve into the anticipated features of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural elucidation of this important molecule.

Introduction

(R)-N-Boc-3-(2-Oxo-ethyl)-morpholine, with a molecular formula of C₁₁H₁₉NO₄ and a molecular weight of 229.27 g/mol , is a valuable intermediate in medicinal chemistry and organic synthesis. The presence of a chiral center, a reactive aldehyde, and a Boc-protected amine within a morpholine scaffold makes it a versatile synthon for the construction of complex molecules with potential biological activity. Accurate and thorough spectroscopic characterization is paramount to confirm its identity, purity, and structural integrity before its use in subsequent reactions. This guide will provide a detailed, predictive analysis of its key spectroscopic signatures.

Molecular Structure and Key Functional Groups

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The key structural features of (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine are:

  • A Morpholine Ring: A six-membered heterocyclic ring containing an oxygen and a nitrogen atom.

  • An (R)-Chiral Center: The stereocenter at the C3 position of the morpholine ring.

  • An N-Boc Protecting Group: A tert-butoxycarbonyl group attached to the morpholine nitrogen, which influences the conformation of the ring and provides characteristic spectroscopic signals.

  • A 2-Oxo-ethyl Side Chain: An ethyl group bearing a terminal aldehyde functionality at the C3 position.

The interplay of these functional groups will be reflected in the various spectroscopic techniques discussed below.

Figure 1: Molecular Structure of (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the number of different types of protons and their connectivity. Due to the presence of the bulky Boc group, the morpholine ring may exist in a preferred chair conformation, leading to distinct signals for axial and equatorial protons.

Table 1: Predicted ¹H NMR Chemical Shifts

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.7t1H-CHOThe aldehydic proton is highly deshielded and typically appears as a triplet due to coupling with the adjacent CH₂ group.
~4.0 - 3.2m7HMorpholine ring protons (C2-H, C3-H, C5-H₂, C6-H₂)These protons reside in a complex chemical environment and are expected to appear as a series of overlapping multiplets. The protons on carbons adjacent to the oxygen and nitrogen atoms will be in the more downfield region of this range.
~2.8 - 2.5m2H-CH₂-CHOThe methylene protons adjacent to the aldehyde group will be deshielded and will likely appear as a multiplet.
1.45s9H-C(CH₃)₃The nine equivalent protons of the tert-butyl group of the Boc protector will give a characteristic sharp singlet.[1]

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to cover the range of 0-12 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Apply a relaxation delay of 2-5 seconds.

  • Data Processing: Process the free induction decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the spectrum, and integrate the signals.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

Chemical Shift (δ, ppm)AssignmentRationale
~201-CHOThe aldehydic carbonyl carbon is highly deshielded and appears significantly downfield.
~155-C=O (Boc)The carbonyl carbon of the carbamate group appears in this region.
~80-C(CH₃)₃ (Boc)The quaternary carbon of the tert-butyl group is deshielded by the adjacent oxygen.
~67C5 (Morpholine)The carbon atom adjacent to the ring oxygen.
~50C3 (Morpholine)The chiral carbon atom bearing the side chain.
~48-CH₂-CHOThe methylene carbon adjacent to the aldehyde.
~44C2, C6 (Morpholine)The carbon atoms adjacent to the nitrogen. These may show distinct signals due to the conformational rigidity imposed by the Boc group.
28.4-C(CH₃)₃ (Boc)The three equivalent methyl carbons of the tert-butyl group give a strong signal in this region.[1]

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

  • Acquisition Parameters:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover the range of 0-220 ppm.

    • A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

    • A relaxation delay of 2-5 seconds is appropriate.

  • Data Processing: Process the FID similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the presence of specific functional groups.

Table 3: Predicted Key IR Absorption Frequencies

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
~2975, 2860Medium-StrongC-H (Aliphatic)Stretching
~2720Weak-MediumC-H (Aldehyde)Stretching (Fermi resonance doublet with the overtone of the C-H bend)
~1725StrongC=O (Aldehyde)Stretching
~1695StrongC=O (Carbamate)Stretching
~1160StrongC-O-C (Morpholine)Asymmetric Stretching

Causality Behind Experimental Choices: The choice of Attenuated Total Reflectance (ATR) is often preferred for solid or oil samples as it requires minimal sample preparation and provides high-quality spectra.

Experimental Protocol for IR Spectroscopy (ATR):

  • Sample Preparation: Place a small amount of the neat compound (if an oil or solid) directly onto the ATR crystal.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition Parameters:

    • Collect the spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) for a good signal-to-noise ratio.

    • Acquire a background spectrum of the clean ATR crystal before running the sample.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

G cluster_workflow Spectroscopic Analysis Workflow Compound (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine NMR NMR Spectroscopy (¹H and ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Data Combined Spectroscopic Data NMR->Data IR->Data MS->Data Structure Structural Confirmation Data->Structure

Figure 2: General workflow for spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its structural confirmation. Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule.

Table 4: Predicted Key Mass Spectrometry Fragments (ESI+)

m/zIonRationale for Fragmentation
230.14[M+H]⁺Protonated molecular ion.
252.12[M+Na]⁺Sodium adduct, commonly observed in ESI.
174.10[M+H - C₄H₈]⁺Loss of isobutylene (56 Da) from the Boc group, a characteristic fragmentation pathway for N-Boc protected amines.
130.08[M+H - Boc]⁺Loss of the entire Boc group (100 Da).

Self-Validating System in MS: The presence of the protonated molecular ion, along with the characteristic losses of isobutylene and the Boc group, provides a self-validating system for the confirmation of the compound's identity and the presence of the N-Boc protecting group.

Experimental Protocol for Mass Spectrometry (ESI):

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: Use a mass spectrometer equipped with an electrospray ionization source. The sample can be introduced via direct infusion or through an HPLC system.

  • Acquisition Parameters (Positive Ion Mode):

    • Set the capillary voltage, cone voltage, and desolvation gas flow to optimal values for the instrument and compound.

    • Scan a mass range that includes the expected molecular ion (e.g., m/z 50-500).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and key fragment ions.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine. By combining the insights from ¹H NMR, ¹³C NMR, IR, and MS, researchers can confidently verify the structure and purity of this key synthetic intermediate, ensuring the reliability of their subsequent chemical transformations. The predicted data and experimental protocols herein serve as a valuable resource for scientists working in the fields of organic synthesis and drug discovery.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

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Foundational

An In-depth Technical Guide to the ¹H NMR Spectrum of (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist This guide provides a comprehensive analysis of the ¹H NMR spectrum of (R)-N-Boc-3-(2-Oxo-ethyl)-morpholin...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive analysis of the ¹H NMR spectrum of (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine, a key building block in medicinal chemistry. The structural elucidation of such molecules is paramount for ensuring the integrity of synthetic pathways and the quality of drug candidates. This document will delve into the theoretical underpinnings of the expected ¹H NMR spectrum, offering a detailed proton-by-proton assignment based on established principles of chemical shifts, spin-spin coupling, and conformational analysis. While an experimental spectrum is not presented, this guide serves as a robust predictive framework for researchers working with this and structurally related compounds.

Molecular Structure and a Word on Chirality

(R)-N-Boc-3-(2-Oxo-ethyl)-morpholine possesses a stereocenter at the C3 position of the morpholine ring. This chirality is a critical feature, rendering the geminal protons on the C2 and C5 positions of the morpholine ring diastereotopic. Consequently, these protons are expected to be chemically non-equivalent and exhibit distinct signals in the ¹H NMR spectrum, each with its own unique coupling pattern.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The predicted ¹H NMR spectrum of (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine is a composite of signals arising from three distinct structural motifs: the N-Boc protecting group, the morpholine ring, and the 2-oxo-ethyl side chain. The analysis below is based on a standard deuterated chloroform (CDCl₃) solvent, with chemical shifts referenced to tetramethylsilane (TMS) at 0.00 ppm.

The N-Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a common amine protecting group in organic synthesis. Its ¹H NMR signal is typically a sharp singlet, integrating to nine protons, located in the upfield region of the spectrum.

  • Chemical Shift (δ): ~1.45 ppm

  • Multiplicity: Singlet (s)

  • Integration: 9H

The magnetic equivalence of the nine methyl protons is a result of the free rotation around the carbon-carbon single bonds within the tert-butyl group.

The 2-Oxo-ethyl Side Chain

The 2-oxo-ethyl side chain introduces two key proton environments: the aldehydic proton and the methylene protons adjacent to the carbonyl group.

  • Aldehydic Proton (H9):

    • Predicted Chemical Shift (δ): 9.5 - 10.0 ppm.[1][2][3][4] This significant downfield shift is due to the strong deshielding effect of the carbonyl group's anisotropy.

    • Predicted Multiplicity: Triplet (t). This proton is expected to couple with the two adjacent methylene protons (H8a and H8b), following the n+1 rule. A small coupling constant is anticipated.

  • Methylene Protons (H8a, H8b):

    • Predicted Chemical Shift (δ): ~2.8 - 3.2 ppm. These protons are alpha to a carbonyl group, which results in a downfield shift compared to a simple alkyl chain.

    • Predicted Multiplicity: Doublet of doublets (dd) for each proton. These protons will couple to the aldehydic proton (H9) and the methine proton on the morpholine ring (H3). Due to the chiral center at C3, these methylene protons are diastereotopic and will likely exhibit geminal coupling to each other, further complicating the splitting pattern.

The Morpholine Ring

The morpholine ring is expected to adopt a chair conformation, leading to distinct axial and equatorial proton environments. The N-Boc group can influence the ring's conformational dynamics.[5]

  • Methine Proton (H3):

    • Predicted Chemical Shift (δ): ~4.0 - 4.5 ppm. This proton is adjacent to the nitrogen atom of the morpholine ring and the 2-oxo-ethyl side chain, leading to a downfield shift.

    • Predicted Multiplicity: Multiplet (m). This proton will couple to the adjacent methylene protons on the morpholine ring (H2a, H2b) and the methylene protons of the side chain (H8a, H8b).

  • Methylene Protons Adjacent to Nitrogen (H2a, H2b):

    • Predicted Chemical Shift (δ): ~3.8 - 4.2 ppm (axial) and ~2.8 - 3.2 ppm (equatorial). The axial proton is typically found further downfield than the equatorial proton.

    • Predicted Multiplicity: Each proton will appear as a doublet of doublets (dd) or a more complex multiplet due to geminal coupling with each other and vicinal coupling with the methine proton (H3).

  • Methylene Protons Adjacent to Oxygen (H5a, H5b and H6a, H6b):

    • Predicted Chemical Shift (δ): ~3.5 - 3.9 ppm (H6a, H6b) and ~3.3 - 3.7 ppm (H5a, H5b). The protons on C6, being adjacent to the oxygen atom, will be more deshielded than those on C5.

    • Predicted Multiplicity: The protons on C6 will likely appear as two separate multiplets, each coupling with the geminal proton and the vicinal protons on C5. Similarly, the C5 protons will show complex multiplets due to geminal coupling and vicinal coupling to the C6 protons.

Summary of Predicted ¹H NMR Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationKey Coupling Interactions
Boc-CH₃ ~1.45s9HNone
H9 (Aldehyde) 9.5 - 10.0t1HH8a, H8b
H8a, H8b ~2.8 - 3.2dd2HH9, H3, H8b/H8a
H3 ~4.0 - 4.5m1HH2a, H2b, H8a, H8b
H2a, H2b ~2.8 - 4.2m2HH3, H2b/H2a
H5a, H5b ~3.3 - 3.7m2HH6a, H6b, H5b/H5a
H6a, H6b ~3.5 - 3.9m2HH5a, H5b, H6b/H6a

Experimental Protocol for ¹H NMR Spectroscopy

To obtain a high-quality ¹H NMR spectrum of (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine, the following protocol is recommended:

Sample Preparation
  • Solvent Selection: Use a high-purity deuterated solvent, typically chloroform-d (CDCl₃), as it is a good solvent for a wide range of organic molecules and has a well-defined residual solvent peak.

  • Sample Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition
  • Instrument: Utilize a high-field NMR spectrometer (400 MHz or higher) for better signal dispersion and resolution.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): Use a relaxation delay of at least 1-2 seconds to ensure complete relaxation of the protons.

    • Acquisition Time (aq): An acquisition time of 3-4 seconds is generally adequate.

    • Spectral Width (sw): Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0 to 12 ppm).

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID).

  • Phasing: Carefully phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

  • Integration: Integrate all the signals to determine the relative number of protons for each resonance.

  • Peak Picking: Identify the chemical shift of each peak and multiplet.

  • Coupling Constant Analysis: Measure the coupling constants (J-values) for all multiplets. The coupling constant is the distance between the lines in a multiplet, measured in Hertz (Hz).

Visualizing the Molecular Structure and Analytical Workflow

To aid in the understanding of the molecular structure and the process of its analysis, the following diagrams are provided.

Caption: Labeled structure of (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine.

G cluster_workflow ¹H NMR Analysis Workflow SamplePrep Sample Preparation (Dissolution in CDCl₃ with TMS) DataAcquisition Data Acquisition (High-Field NMR Spectrometer) SamplePrep->DataAcquisition Insert Sample Processing Data Processing (FT, Phasing, Baseline Correction) DataAcquisition->Processing Generate FID Analysis Spectral Analysis (Chemical Shift, Integration, Coupling) Processing->Analysis Generate Spectrum StructureElucidation Structure Confirmation Analysis->StructureElucidation Interpret Data

Caption: Workflow for ¹H NMR spectroscopic analysis.

The Importance of Conformational Analysis

The morpholine ring exists in a dynamic equilibrium of chair conformations.[5] The N-Boc group, being bulky, will likely have a preferred orientation, which in turn will influence the axial and equatorial positions of the ring protons. This conformational preference is critical for a precise interpretation of the coupling constants. The Karplus equation describes the relationship between the dihedral angle of vicinal protons and their coupling constant.[6] Therefore, a detailed analysis of the coupling constants can provide valuable insights into the predominant conformation of the molecule in solution. For instance, a large coupling constant (typically > 8 Hz) between two vicinal protons suggests an anti-periplanar (180°) relationship, often seen between two axial protons in a chair conformation. Conversely, smaller coupling constants are indicative of gauche relationships, such as those between axial-equatorial or equatorial-equatorial protons.

Conclusion: A Predictive Tool for Structural Verification

This in-depth guide provides a robust framework for the prediction and interpretation of the ¹H NMR spectrum of (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine. By understanding the fundamental principles of NMR spectroscopy and applying them to the specific structural features of the molecule, researchers can confidently assign the signals in an experimental spectrum. The detailed analysis of chemical shifts, multiplicities, and coupling constants, coupled with an understanding of the molecule's stereochemistry and conformational dynamics, serves as a powerful tool for structural verification and quality control in the synthesis of this important chemical entity. The provided experimental protocol offers a standardized approach to obtaining high-quality data, ensuring consistency and reliability in research and development settings.

References

  • Chemistry LibreTexts. (2020). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. (2023). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

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  • Jasperse, C. Short Summary of 1H-NMR Interpretation. [Link]

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Exploratory

Structural Elucidation of a Chiral Morpholine Derivative: A Comprehensive Guide to the 13C NMR Analysis of (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine is a valuable chiral building block in medicinal chemistry, where precise...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-N-Boc-3-(2-Oxo-ethyl)-morpholine is a valuable chiral building block in medicinal chemistry, where precise structural integrity is paramount for therapeutic efficacy and safety. This guide provides a detailed, field-proven methodology for the comprehensive 13C Nuclear Magnetic Resonance (NMR) analysis of this molecule. Moving beyond a simple recitation of data, we delve into the causal reasoning behind spectral predictions, experimental design, and data interpretation. This document serves as a robust framework for scientists to ensure the unambiguous structural verification of this and structurally related compounds, underpinning the principles of scientific integrity and self-validating protocols.

Foundational Principles: The Molecule and the Method

The subject of our analysis, (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine, possesses several key structural features that dictate its 13C NMR spectrum. The presence of a stereocenter at the C3 position is of critical importance; it renders the morpholine ring asymmetric, making the pairs of carbons C2/C6 and C5/C3 chemically non-equivalent (diastereotopic).[1] This asymmetry is fundamental to the spectrum, resulting in distinct signals for each carbon within the heterocyclic core.

Furthermore, the molecule contains a tert-butoxycarbonyl (N-Boc) protecting group and an aldehyde-containing side chain. Each of these functional groups introduces characteristic carbon environments with predictable, yet nuanced, chemical shifts. 13C NMR spectroscopy is the definitive analytical tool for confirming the successful synthesis and purity of this compound, as it provides a direct fingerprint of the carbon skeleton.[2][3] The wide chemical shift dispersion, typically up to 200 ppm, allows for the resolution of individual carbon signals, even in complex molecules.[2][3]

Theoretical Spectral Analysis: Predicting the 13C NMR Landscape

A priori analysis is a cornerstone of effective spectral interpretation. Based on established principles of chemical shift theory, we can predict the 13C NMR spectrum of the title compound. The key influencing factors are the electronegativity of adjacent atoms (oxygen and nitrogen), carbon hybridization (sp2 vs. sp3), and local steric and electronic effects.[2]

The molecule is expected to exhibit nine distinct signals in a proton-decoupled 13C NMR spectrum, corresponding to the nine chemically non-equivalent carbon atoms.

Molecular structure of (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine with carbon numbering. Caption: Structure of (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine with IUPAC numbering for spectral assignment.
Predicted Chemical Shift Assignments

The following table summarizes the predicted chemical shift (δ) ranges for each carbon. These predictions are grounded in extensive empirical data for similar functional groups and molecular fragments.

Carbon AtomLabelHybridizationChemical EnvironmentPredicted δ (ppm)Rationale & Authoritative Grounding
Aldehyde CarbonylC1'sp2R-C HO195 - 205The sp2 hybridization and double bond to the highly electronegative oxygen place this carbon in the far downfield region, characteristic of aldehydes.[4][5]
Boc CarbonylC1''sp2N-C (=O)O153 - 156This carbamate carbonyl is less deshielded than an aldehyde or ketone. Its chemical shift is highly characteristic of the Boc-protecting group.[6][7][8]
Boc QuaternaryC2''sp3O-C (CH₃)₃79 - 82A quaternary sp3 carbon bonded to an oxygen atom. This is a highly reliable diagnostic signal for the Boc group.
Morpholine C2C2sp3O-C H₂-CH65 - 70An ether-like carbon, its signal is shifted downfield due to the adjacent oxygen atom. It is diastereotopic to C6.[4]
Morpholine C6C6sp3O-C H₂-CH₂67 - 72Also an ether-like carbon, but in a different chemical environment than C2 due to its proximity to the unsubstituted C5.
Morpholine C3C3sp3N-C H-CH₂50 - 56This methine carbon is attached to the nitrogen of the Boc-amide and the C1' sidechain, and is the chiral center.
Side Chain C2'C2'sp3C H₂-CHO45 - 50An aliphatic methylene carbon, deshielded by the adjacent aldehyde group.
Morpholine C5C5sp3N-C H₂-CH₂42 - 47An amine-like carbon, influenced by the electron-withdrawing N-Boc group. It is diastereotopic to C3.
Boc MethylsC3''sp3-C(C H₃)₃28 - 29The three methyl carbons of the tert-butyl group are chemically equivalent due to rapid bond rotation and will appear as a single, often intense, signal.

A Self-Validating Experimental Protocol

The integrity of NMR data is contingent upon a meticulously executed experimental protocol. The following steps are designed to produce high-quality, reproducible 13C NMR spectra.

Workflow for 13C NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_val Structural Validation prep1 Dissolve 15-25 mg of sample in ~0.6 mL CDCl₃ prep2 Add Tetramethylsilane (TMS) as internal standard (0 ppm) prep1->prep2 prep3 Transfer to 5 mm NMR tube prep2->prep3 acq1 Insert sample into spectrometer (≥ 75 MHz for ¹³C) prep3->acq1 acq2 Lock & Shim (Field Homogeneity) acq1->acq2 acq3 Acquire Proton-Decoupled ¹³C Spectrum acq2->acq3 acq4 Optional: Acquire DEPT-135 Spectrum acq3->acq4 proc1 Fourier Transform (FID → Spectrum) acq4->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Calibrate spectrum to TMS (0 ppm) proc2->proc3 proc4 Peak Picking & Integration (Note: Intensity is not strictly quantitative) proc3->proc4 val1 Assign signals based on predicted chemical shifts proc4->val1 val2 Confirm C, CH, CH₂, CH₃ counts using DEPT-135 data val1->val2 val3 Final Structural Confirmation val2->val3

Caption: Standard workflow for 13C NMR analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Solvent Selection: Deuterated chloroform (CDCl₃) is the standard choice for small organic molecules of this type due to its excellent solubilizing properties and well-characterized solvent peak (~77.16 ppm).

    • Concentration: Accurately weigh 15-25 mg of (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine and dissolve it in approximately 0.6 mL of CDCl₃.

    • Internal Standard: Add a small drop of Tetramethylsilane (TMS) to the solution. TMS provides the reference signal at 0.0 ppm for accurate chemical shift calibration.[2][3]

    • Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

  • Instrumental Parameters (for a 400 MHz / 100 MHz Spectrometer):

    • Experiment: A standard proton-decoupled 1D carbon experiment (e.g., zgpg30 on Bruker systems) is the primary choice. This removes C-H coupling, simplifying the spectrum to single lines for each carbon.

    • Acquisition Time: Typically ~1.0-1.5 seconds.

    • Relaxation Delay (d1): A delay of 2 seconds is a good starting point to allow for adequate relaxation of most carbon nuclei. Quaternary carbons, like the Boc C=O and C(CH₃)₃, have longer relaxation times and may benefit from a longer delay if quantitative accuracy is desired, though this is not typical for routine 13C NMR.[9]

    • Number of Scans (ns): Due to the low natural abundance of the ¹³C isotope (~1.1%), signal averaging is required. A minimum of 1024 scans is recommended for a sample of this concentration to achieve a good signal-to-noise ratio.

    • Spectral Width: A sweep width of ~240 ppm (e.g., from -10 to 230 ppm) is sufficient to encompass all expected signals.

  • Data Processing:

    • Fourier Transformation: Apply an exponential line broadening factor (e.g., 1-2 Hz) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

    • Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automated or manual baseline correction to obtain a flat baseline for accurate peak picking.

    • Calibration: Reference the spectrum by setting the TMS peak to 0.0 ppm.

Advanced Analysis and Final Verification

While the primary 1D spectrum is powerful, its combination with advanced techniques provides an irrefutable, self-validating system for structural confirmation.

  • DEPT (Distortionless Enhancement by Polarization Transfer): This is a critical validation step.

    • A DEPT-135 experiment will show CH and CH₃ signals as positive peaks, while CH₂ signals will appear as negative peaks. Quaternary carbons are absent. This allows for the unambiguous assignment of the morpholine methylenes (C2, C5, C6), the side-chain methylene (C2'), the morpholine methine (C3), and the Boc methyls (C3'').

    • A DEPT-90 experiment will show only CH (methine) signals. In this molecule, it would selectively identify the C3 signal, providing definitive confirmation of its location.

  • Causality Check: The final assigned spectrum must be logically consistent. For instance, the carbons directly attached to the electronegative oxygen (C2, C6) must appear significantly downfield from those attached only to nitrogen (C3, C5). The aldehyde carbonyl (C1') must be the most downfield signal.[4][5] Any deviation from this expected electronic ordering would warrant a re-investigation of the sample's identity or purity.

By following this comprehensive approach—combining theoretical prediction, a robust experimental protocol, and advanced spectral editing—researchers can achieve an authoritative and trustworthy structural elucidation of (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine, ensuring the quality and integrity of their scientific endeavors.

References

  • Hiraga, Y., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). 13C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. Retrieved from researchgate.net. Available at: [Link]

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  • YouTube. (2022). 13C-NMR Spectroscopy- Theory-Number of Signals-Chemical Shift values. Available at: [Link]

  • Katritzky, A. R., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. ResearchGate. Available at: [Link]

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Foundational

A Technical Guide to the Solubility of (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine. Designed for researchers, scientists, and professionals in drug development, this document...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility characteristics of (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical methodologies to facilitate the effective use of this compound in various organic media. In the absence of extensive published solubility data for this specific molecule, this guide establishes a predictive framework based on its structural components and details robust experimental protocols for empirical determination.

Introduction: The Role of Solubility in Pharmaceutical Development

Solubility is a critical physicochemical property that governs the behavior of a compound throughout the drug development lifecycle. From initial synthesis and purification to formulation and bioavailability, understanding how a molecule interacts with different solvents is paramount. (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine, a chiral building block featuring a protected amine and a reactive aldehyde, presents a unique solubility profile influenced by its distinct functional groups. This guide elucidates the factors governing its solubility and provides the necessary tools to quantify it accurately.

The morpholine heterocycle is a common scaffold in medicinal chemistry, valued for its ability to improve the aqueous solubility and pharmacokinetic properties of drug candidates.[1] However, the addition of a bulky, lipophilic tert-Butyloxycarbonyl (Boc) protecting group and a polar 2-oxo-ethyl side chain creates a molecule with a nuanced amphiphilic character. Predicting its behavior in a diverse range of organic solvents requires a detailed analysis of its molecular structure.

Physicochemical Profile and Solubility Prediction

To understand the solubility of (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine, we must deconstruct the molecule into its primary functional components and analyze their individual contributions.

  • Morpholine Ring: The core morpholine structure contains both an ether linkage and a tertiary amine (protected as a carbamate). The oxygen and nitrogen atoms can act as hydrogen bond acceptors, contributing to polarity. Unsubstituted morpholine is miscible with water and soluble in a wide array of organic solvents, including alcohols, ethers, ketones, and aromatic hydrocarbons.[2][3]

  • N-Boc Group: The tert-Butyloxycarbonyl (Boc) group is a large, non-polar protecting group.[4] Its primary role is to decrease the polarity and basicity of the morpholine nitrogen. This bulky aliphatic group significantly increases the lipophilicity of the molecule, which is expected to enhance its solubility in non-polar organic solvents.[5]

  • (2-Oxo-ethyl) Aldehyde Group: The aldehyde functional group is polar due to the carbon-oxygen double bond. The oxygen atom can act as a hydrogen bond acceptor. Lower molecular weight aldehydes exhibit some solubility in water, but this decreases as the carbon chain length increases.[6] They are generally soluble in a range of organic solvents.[7]

Overall Molecular Polarity: The combination of the polar morpholine and aldehyde moieties with the non-polar Boc group results in a molecule of intermediate polarity. Its solubility will be highly dependent on the solvent's ability to engage in favorable intermolecular interactions with these different regions of the molecule.

Theoretical Framework: "Like Dissolves Like" and Hansen Solubility Parameters

The principle of "similia similibus solvuntur" or "like dissolves like" is the foundational concept for predicting solubility. A solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.[8]

A more quantitative approach involves the use of Hansen Solubility Parameters (HSP) . HSP deconstructs the total cohesive energy of a substance into three components:

  • δd: Energy from dispersion forces (van der Waals).

  • δp: Energy from dipolar intermolecular forces.

  • δh: Energy from hydrogen bonding.[9]

A solvent and solute with similar HSP values are likely to be miscible. While experimentally determined HSP values for (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine are not available, we can predict its likely behavior. The presence of the ether, carbonyl, and carbamate groups suggests significant δp and δh components, while the Boc group and hydrocarbon backbone contribute to the δd component.

Predicted Solubility Profile:

  • High Solubility: Expected in polar aprotic solvents like acetone, ethyl acetate, and tetrahydrofuran (THF), which can engage in dipole-dipole interactions. Also expected in polar protic solvents like ethanol and methanol, which can hydrogen bond with the molecule's oxygen atoms.

  • Moderate Solubility: Expected in solvents of intermediate polarity such as dichloromethane (DCM).

  • Low Solubility: Expected in non-polar aliphatic solvents like hexane and cyclohexane, where the polar functional groups would be energetically disfavored.

The following diagram illustrates the logical flow for predicting solubility based on molecular structure.

G Solubility Prediction Workflow A Target Molecule (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine B Structural Analysis A->B C1 Morpholine Ring (Polar, H-bond acceptor) B->C1 C2 N-Boc Group (Non-polar, Bulky) B->C2 C3 Aldehyde Group (Polar, H-bond acceptor) B->C3 D Predict Physicochemical Properties (Intermediate Polarity, Amphiphilic) C1->D C2->D C3->D E Apply Solubility Theories ('Like Dissolves Like', HSP) D->E F Predicted Solubility Profile E->F G1 High Solubility (e.g., Acetone, Ethanol, THF) F->G1 G2 Moderate Solubility (e.g., DCM) F->G2 G3 Low Solubility (e.g., Hexane) F->G3

Caption: Workflow for predicting solubility from molecular structure.

Experimental Determination of Solubility

Theoretical predictions provide a valuable starting point, but empirical measurement is essential for obtaining accurate solubility data. The shake-flask method is the gold standard for determining equilibrium solubility due to its reliability and directness.[10][11] This section details a robust protocol compliant with international standards such as those from the International Council for Harmonisation (ICH).[12]

The Shake-Flask Method: A Self-Validating Protocol

The core principle of this method is to create a saturated solution by agitating an excess of the solute in the solvent for a sufficient period to reach equilibrium. The concentration of the dissolved solute in the supernatant is then quantified.

Materials and Equipment:

  • (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine (solid)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or glass tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Experimental Protocol:

  • Preparation: Add an excess amount of solid (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a precise volume of the chosen organic solvent to the vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. The system should be allowed to equilibrate for a period determined by preliminary experiments, typically 24 to 48 hours, to ensure equilibrium is reached.[10]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. To remove any remaining particulates, filter the aliquot through a syringe filter into a clean vial. Causality Note: This filtration step is critical to prevent undissolved solid from artificially inflating the measured concentration.

  • Dilution: Accurately dilute the filtered supernatant with the mobile phase to a concentration that falls within the linear range of the analytical method (see Section 3.2).

  • Quantification: Analyze the diluted sample using a validated HPLC-UV method to determine the concentration of the dissolved compound.

The following diagram outlines the key stages of the shake-flask experimental workflow.

G Shake-Flask Solubility Determination Workflow cluster_prep Preparation cluster_eq Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add Excess Solute to Vial B Add Precise Volume of Solvent A->B C Agitate at Constant Temperature (24-48h) B->C D Centrifuge to Settle Excess Solid C->D E Filter Supernatant (0.22 µm Syringe Filter) D->E F Prepare Serial Dilution of Supernatant E->F G Analyze via Validated HPLC-UV Method F->G H Calculate Solubility (e.g., mg/mL) G->H

Caption: Experimental workflow for the shake-flask method.

Quantification by HPLC-UV

A validated analytical method is required to accurately quantify the solute concentration. Reverse-phase HPLC with UV detection is a common and robust choice.[13]

Protocol for Method Development and Validation:

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water is a good starting point. Isocratic elution can be used if separation from impurities is sufficient.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by measuring the UV absorbance spectrum of the compound. The wavelength of maximum absorbance (λmax) should be used for quantification.

    • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a series of standard solutions of (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine of known concentrations in the mobile phase.

  • Calibration Curve: Inject the standard solutions and plot the peak area from the chromatogram against the known concentration for each standard. Perform a linear regression to generate a calibration curve. The curve should have a correlation coefficient (r²) of >0.999 to be considered linear and reliable.

  • Sample Analysis: Inject the diluted sample from the solubility experiment. Use the peak area and the equation from the calibration curve to calculate the concentration in the diluted sample.

  • Final Calculation: Account for the dilution factor to determine the final solubility of the compound in the original solvent.

Data Presentation and Interpretation

Solubility data should be presented clearly to allow for easy comparison across different solvents. A tabular format is highly recommended.

Table 1: Predicted and Experimental Solubility of (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine at 25 °C

Solvent ClassSolventPredicted SolubilityExperimental Solubility (mg/mL)
Polar Protic MethanolHighTo be determined
EthanolHighTo be determined
Polar Aprotic AcetoneHighTo be determined
AcetonitrileHighTo be determined
Ethyl AcetateHighTo be determined
Tetrahydrofuran (THF)HighTo be determined
Halogenated Dichloromethane (DCM)ModerateTo be determined
Non-Polar TolueneLowTo be determined
HexaneLowTo be determined

Conclusion

This guide provides a robust framework for understanding and determining the solubility of (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine in organic solvents. By combining a theoretical analysis of its molecular structure with a detailed, field-proven experimental protocol, researchers can confidently generate the accurate solubility data needed for successful process development, formulation, and synthesis. The principles and methodologies outlined herein are broadly applicable to other complex organic molecules, serving as a valuable resource for the scientific community.

References

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Exploratory

Stability of (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine Under Acidic Conditions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine in Medicinal Chemistry (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine is a chiral building blo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine in Medicinal Chemistry

(R)-N-Boc-3-(2-Oxo-ethyl)-morpholine is a chiral building block of significant interest in the synthesis of complex pharmaceutical agents. The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. The presence of a reactive aldehyde at the C3 position and a Boc-protected amine provides a versatile platform for the introduction of molecular diversity and the construction of intricate molecular architectures.

However, the very features that make this molecule a valuable synthetic intermediate—the acid-labile tert-butyloxycarbonyl (Boc) protecting group and the reactive aldehyde—also present significant challenges during synthetic manipulations, particularly under acidic conditions. A thorough understanding of the stability of (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine is therefore paramount for the development of robust and scalable synthetic routes, ensuring the integrity of the chiral center and the desired chemical entity. This guide provides a detailed analysis of the potential degradation pathways of this key intermediate under acidic conditions, supported by mechanistic insights and practical experimental protocols to assess its stability.

I. The Acid-Labile Nature of the N-Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, prized for its stability in a broad range of reaction conditions, including basic and nucleophilic environments.[1] Its defining characteristic, however, is its susceptibility to cleavage under acidic conditions.[1][2] This lability is the cornerstone of its utility in multi-step syntheses, allowing for selective deprotection of the amine.

Mechanism of Acid-Catalyzed Boc Deprotection

The cleavage of the N-Boc group is an acid-catalyzed process that proceeds through the formation of a stable tert-butyl cation.[3][4] The generally accepted mechanism involves the following steps:

  • Protonation of the Carbonyl Oxygen: The acid protonates the carbonyl oxygen of the carbamate, increasing the electrophilicity of the carbonyl carbon.

  • Formation of the tert-Butyl Cation: The lone pair of the nitrogen assists in the cleavage of the tert-butyl-oxygen bond, leading to the formation of a carbamic acid intermediate, carbon dioxide, and a highly stable tertiary carbocation (tert-butyl cation).

  • Deprotonation: The carbamic acid intermediate is unstable and readily decarboxylates to yield the free amine.

cluster_0 Boc Deprotection Mechanism Boc_Amine (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine Protonated_Boc Protonated Intermediate Boc_Amine->Protonated_Boc + H+ Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid - tBu+ tBu_cation tert-Butyl Cation Protonated_Boc->tBu_cation Deprotected_Amine (R)-3-(2-Oxo-ethyl)-morpholinium Salt Carbamic_Acid->Deprotected_Amine - CO2 CO2 CO2 Carbamic_Acid->CO2

Caption: Acid-catalyzed deprotection of the N-Boc group.

Factors Influencing the Rate of Boc Cleavage

The rate of Boc deprotection is highly dependent on several factors:

  • Acid Strength: Strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are commonly employed for rapid and complete removal of the Boc group.[5] Weaker acids may also effect cleavage, albeit at a slower rate.

  • Solvent: The choice of solvent can influence the rate of deprotection. Protic solvents can participate in the reaction mechanism, while aprotic solvents like dichloromethane (DCM) are also commonly used.[4]

  • Temperature: As with most chemical reactions, increasing the temperature will accelerate the rate of Boc cleavage.

  • Steric Hindrance: While the nitrogen of the morpholine ring is secondary, the steric environment around the N-Boc group in this specific molecule is not expected to significantly hinder acid-catalyzed cleavage.

Potential Side Reactions Associated with the tert-Butyl Cation

A significant consideration during Boc deprotection is the fate of the liberated tert-butyl cation.[3] This electrophilic species can engage in side reactions, particularly with nucleophilic functionalities within the substrate or solvent. In the case of (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine, potential nucleophiles include the morpholine oxygen and the enol or enolate form of the aldehyde. To mitigate these undesired reactions, "scavengers" such as anisole or thioanisole are often added to the reaction mixture to trap the tert-butyl cation.[5]

II. The Reactivity of the Aldehyde Moiety in Acidic Media

Aldehydes are inherently reactive functional groups and their stability can be compromised under both acidic and basic conditions.[6] In an acidic environment, the aldehyde functionality of (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine is susceptible to several transformations.

Acid-Catalyzed Hydration

In the presence of water and an acid catalyst, aldehydes can reversibly form geminal diols, also known as hydrates.[7][8]

cluster_1 Aldehyde Hydration Aldehyde Aldehyde Protonated_Aldehyde Protonated Aldehyde Aldehyde->Protonated_Aldehyde + H+ Gem_Diol Geminal Diol (Hydrate) Protonated_Aldehyde->Gem_Diol + H2O - H+ Gem_Diol->Protonated_Aldehyde + H+ - H2O

Caption: Reversible acid-catalyzed hydration of an aldehyde.

The position of the equilibrium between the aldehyde and the hydrate is dependent on the structure of the aldehyde.[7] For many simple aldehydes, the equilibrium lies towards the carbonyl form.

Enolization and Subsequent Reactions

Under acidic conditions, aldehydes can undergo tautomerization to their corresponding enol form. While the equilibrium typically favors the aldehyde, the formation of even a small amount of the enol can open up pathways to various side reactions, including racemization at the adjacent chiral center (C3 of the morpholine ring) and aldol-type condensation reactions.

Intramolecular Cyclization and Rearrangement

The proximity of the aldehyde to the morpholine ring introduces the possibility of intramolecular reactions. Upon Boc deprotection, the newly liberated secondary amine could potentially react with the aldehyde to form a cyclic hemiaminal or an enamine.[9] The likelihood of these intramolecular events would be highly dependent on the reaction conditions and the conformational flexibility of the molecule.

III. Experimental Design for Stability Assessment

A systematic experimental approach is crucial to quantitatively assess the stability of (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine under various acidic conditions. The following protocols outline a robust strategy for such an investigation.

Materials and Methods
  • (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine (high purity)

  • Acids: Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) in various solvents (e.g., dioxane, methanol), Formic acid, Acetic acid.

  • Solvents: Dichloromethane (DCM), Acetonitrile (ACN), Methanol (MeOH), Water.

  • Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric (MS) detection, Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Workflow

The stability study should be conducted by exposing the target molecule to a matrix of different acidic conditions, varying the acid, its concentration, the solvent, and the temperature.

cluster_2 Stability Study Workflow Start Start: Prepare Stock Solution of (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine Conditions Expose Aliquots to a Matrix of Acidic Conditions: - Acid Type (TFA, HCl, etc.) - Acid Concentration - Solvent - Temperature Start->Conditions Sampling Sample at Predetermined Time Points (e.g., 0, 1, 2, 4, 8, 24 hours) Conditions->Sampling Quench Quench Reaction (e.g., with a suitable base) Sampling->Quench Analysis Analyze Samples by HPLC-UV/MS and NMR Quench->Analysis Data Quantify Parent Compound and Identify Degradation Products Analysis->Data Conclusion Determine Stability Profile and Degradation Pathways Data->Conclusion

Caption: Experimental workflow for assessing the stability of the target molecule.

Detailed Experimental Protocol: Stability in TFA/DCM
  • Stock Solution Preparation: Prepare a stock solution of (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine in DCM at a known concentration (e.g., 10 mg/mL).

  • Reaction Setup: In a series of vials, add a defined volume of the stock solution.

  • Initiation of Degradation: To each vial, add a specific volume of a TFA solution in DCM to achieve the desired final TFA concentration (e.g., 1%, 5%, 10%, 50% v/v).[4]

  • Time-Point Sampling: At designated time intervals (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 24h), withdraw an aliquot from each reaction vial.

  • Quenching: Immediately quench the reaction by adding the aliquot to a vial containing a neutralizing agent (e.g., a solution of a weak base like sodium bicarbonate or a volatile base like triethylamine).

  • Sample Preparation for Analysis: Dilute the quenched samples with a suitable solvent (e.g., ACN/water) for HPLC analysis.

  • HPLC-UV/MS Analysis: Analyze the samples to determine the percentage of the parent compound remaining and to identify and quantify any degradation products.

  • NMR Analysis: For significant degradation products, isolation followed by NMR analysis can provide structural confirmation.

IV. Data Presentation and Interpretation

The quantitative data obtained from the stability studies should be summarized in a clear and concise format to facilitate comparison and interpretation.

Table 1: Stability of (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine in Various Acidic Conditions at Room Temperature

Acid ConditionSolventTime (h)Parent Compound Remaining (%)Major Degradation Product(s)
1% TFADCM1
4
24
10% TFADCM1
4
24
4N HClDioxane1
4
24
10% Acetic AcidMeOH24
72

V. Conclusion and Recommendations

A comprehensive understanding of the stability of (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine under acidic conditions is essential for its effective utilization in drug discovery and development. The primary degradation pathway is expected to be the cleavage of the N-Boc group, with the rate being highly dependent on the strength of the acid employed. The aldehyde functionality may also undergo transformations, particularly in the presence of water or upon deprotection of the neighboring amine.

For synthetic applications requiring the integrity of the N-Boc group, it is imperative to avoid strongly acidic conditions. If acidic conditions are unavoidable, they should be mild and the reaction should be carefully monitored for the onset of deprotection. For processes where Boc deprotection is the intended transformation, the choice of acid and the inclusion of scavengers should be carefully considered to minimize side reactions involving the aldehyde and the liberated tert-butyl cation. The experimental framework provided in this guide offers a robust starting point for researchers to establish the precise stability limits of this valuable chiral building block within their specific synthetic contexts.

References

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Foundational

The Stability of (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine Under Basic Conditions: A Mechanistic and Practical Assessment

An In-Depth Technical Guide Abstract (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine is a chiral building block of significant value in pharmaceutical synthesis, prized for its role in constructing complex molecular architectures.[...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

(R)-N-Boc-3-(2-Oxo-ethyl)-morpholine is a chiral building block of significant value in pharmaceutical synthesis, prized for its role in constructing complex molecular architectures.[1][2] Its utility, however, is intrinsically linked to its chemical stability during synthetic transformations and storage. This guide provides a comprehensive analysis of the stability of this molecule under basic conditions. We will delve into the inherent reactivity of its constituent functional groups—the N-Boc protecting group, the morpholine ring, and particularly the aldehyde moiety—to predict and explain potential degradation pathways. This theoretical framework is complemented by detailed, field-proven experimental protocols for conducting forced degradation studies and the analytical methodologies required to monitor and quantify the parent compound and its degradants. This document is intended for researchers, process chemists, and drug development professionals who require a deep, practical understanding of this key synthetic intermediate.

Introduction: The Chemical Context and Importance of Stability

The morpholine heterocycle is a privileged scaffold in medicinal chemistry, appearing in numerous marketed drugs due to its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1][2] Chiral substituted morpholines, such as the (R)-3-substituted variant, offer precise three-dimensional arrangements for targeted molecular interactions. The title compound, (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine, serves as a versatile precursor, with the aldehyde handle ready for transformations like reductive amination, Wittig reactions, or aldol additions.

The tert-butyloxycarbonyl (Boc) group is one of the most common nitrogen-protecting groups in organic synthesis, celebrated for its stability across a wide range of nucleophilic and basic conditions, while being readily cleaved by acid.[3][4] However, the successful application of any building block hinges on a thorough understanding of its potential liabilities. Exposure to basic conditions is a common scenario in many synthetic steps, such as base-catalyzed C-C bond formations, deprotonations, or pH adjustments during workup. Therefore, a proactive assessment of the stability of (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine in a basic environment is not merely an academic exercise but a critical step in ensuring process robustness, purity control, and the preservation of chiral integrity.

Analysis of Potential Basic Instabilities: A Functional Group Approach

The stability of the title compound is dictated by the interplay of its three key structural features. While the morpholine ring itself is generally robust, the aldehyde and the chiral center adjacent to it are highly susceptible to base-mediated degradation.

The N-Boc Group: Generally Stable with Caveats

The N-Boc group is a carbamate, which is significantly less electrophilic than an ester due to the resonance contribution from the nitrogen lone pair. This makes it broadly resistant to base-catalyzed hydrolysis.[5] While methods for base-mediated Boc deprotection exist, they are typically limited to specific substrates, such as those where the nitrogen is part of an electron-deficient system (e.g., indoles) or under forcing conditions like high temperatures.[6] For a secondary amine within a morpholine ring, the N-Boc group is expected to be highly stable under mild to moderate basic conditions (pH 8-12) at ambient temperatures.

The Aldehyde and Adjacent Chiral Center: The Locus of Reactivity

The primary source of instability arises from the aldehyde functional group and its alpha-carbon (the C3 position of the morpholine ring). The protons on this alpha-carbon are acidic and can be abstracted by a base to form a planar, achiral enolate intermediate. This single event is the gateway to two major degradation pathways.

Epimerization is the change in configuration at a single stereocenter.[7] The formation of the planar enolate intermediate temporarily destroys the chirality at the C3 position. Subsequent reprotonation by a protic solvent (like water) can occur from either face of the planar enolate. This non-stereospecific reprotonation will lead to the formation of the undesired (S)-epimer, resulting in a racemic or epimeric mixture and a catastrophic loss of optical purity.[8] This is often the most significant and insidious stability challenge for chiral carbonyl compounds in basic media.

The enolate intermediate is also a potent carbon nucleophile. It can attack the electrophilic carbonyl carbon of another molecule of the aldehyde, forming a new carbon-carbon bond.[9][10] This leads to a dimeric β-hydroxy aldehyde, known as an "aldol adduct." This adduct can be stable, or it may subsequently eliminate a molecule of water, particularly with heating, to form a conjugated α,β-unsaturated aldehyde—the "aldol condensation" product.[11][12] This process consumes the starting material and introduces significant, higher molecular weight impurities into the reaction mixture.

The interplay of these degradation pathways is visualized in the diagram below.

G cluster_main Potential Degradation Pathways under Basic Conditions cluster_products Degradation Products Start (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine Enolate Planar Enolate Intermediate (Loss of Chirality) Start->Enolate Deprotonation (α-proton abstraction) Epimer (S)-N-Boc-3-(2-Oxo-ethyl)-morpholine (Epimerization Product) Enolate->Epimer Reprotonation AldolAdduct Aldol Addition Dimer (β-Hydroxy Aldehyde) Enolate->AldolAdduct Nucleophilic Attack on another Aldehyde Molecule Base Base (e.g., OH⁻) Base->Start AldolCond Aldol Condensation Product (α,β-Unsaturated Dimer) AldolAdduct->AldolCond Dehydration (-H₂O)

Figure 1: Key degradation pathways for (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine in base.

Experimental Design for a Forced Degradation Study

A forced degradation study is essential to confirm these theoretical pathways, determine the rate of degradation, and identify the conditions to avoid. The following protocol provides a robust framework for such an investigation.

Objective

To evaluate the stability of (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine under various basic pH conditions and temperatures, quantifying the loss of the parent compound and the formation of the (S)-epimer and other major degradants.

Materials and Reagents
  • (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine (high purity reference standard)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Sodium Hydroxide (0.1 M and 1.0 M aqueous solutions)

  • Hydrochloric Acid (0.1 M and 1.0 M aqueous solutions for quenching)

  • Potassium Phosphate Monobasic and Dibasic (for buffer preparation)

  • Class A volumetric flasks, pipettes, and autosampler vials

Step-by-Step Experimental Protocol
  • Preparation of Stock Solution:

    • Accurately weigh and dissolve (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine in acetonitrile to prepare a concentrated stock solution (e.g., 10 mg/mL). The use of an organic solvent for the stock prevents premature degradation.

  • Preparation of Reaction Media:

    • Prepare buffered aqueous solutions at target pH values. For example:

      • pH 8.0 (Phosphate buffer)

      • pH 10.0 (Phosphate buffer)

      • pH 12.0 (using 0.01 M NaOH)

    • Prepare a control solution using HPLC-grade water (pH ~6-7).

  • Initiation of the Stability Study:

    • For each pH condition, pipette a known volume of the stock solution into a larger volume of the pre-heated (if applicable) reaction medium to achieve the target final concentration (e.g., 0.5 mg/mL). Ensure the initial percentage of organic solvent is low (<5%) to not significantly alter the aqueous pH.

    • Vortex each solution thoroughly.

    • Start a timer immediately after addition. This is your T=0 point.

  • Incubation and Sampling:

    • Incubate the solutions at controlled temperatures (e.g., Room Temperature (25°C) and an elevated temperature (40°C)).

    • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 100 µL) from each solution.

  • Sample Quenching:

    • Immediately neutralize the withdrawn aliquot by adding it to a vial containing a pre-determined volume of acidic solution (e.g., 900 µL of 0.1 M HCl in a 1:1 water:acetonitrile diluent). This crucial step stops the base-mediated degradation, ensuring the analytical result reflects the exact state of the sample at the time of withdrawal.

  • Analysis:

    • Analyze all quenched samples by the analytical methods detailed in Section 4.

The following diagram illustrates this experimental workflow.

G cluster_workflow Forced Degradation Experimental Workflow prep_stock 1. Prepare Stock Solution (10 mg/mL in ACN) initiate 3. Initiate Degradation (Spike stock into media to 0.5 mg/mL) prep_stock->initiate prep_media 2. Prepare Basic Media (e.g., pH 8, 10, 12) prep_media->initiate incubate 4. Incubate at Controlled Temp (e.g., 25°C and 40°C) initiate->incubate sample 5. Sample at Time Points (0, 1, 2, 4, 8, 24h) incubate->sample quench 6. Quench Sample (Neutralize with acid) sample->quench analyze 7. Analyze Samples (Chiral HPLC, LC-MS) quench->analyze

Figure 2: A systematic workflow for the forced degradation study.

Analytical Methodologies: A Self-Validating System

Robust analytical methods are the cornerstone of a reliable stability study. A combination of chromatographic techniques is required for a comprehensive assessment.

Primary Method: Chiral High-Performance Liquid Chromatography (HPLC)
  • Rationale: A chiral HPLC method is non-negotiable as it is the only way to separate and quantify the parent (R)-enantiomer from its newly formed (S)-epimer. This provides a direct measure of the loss of chiral purity.

  • Exemplary Method Conditions:

    • Column: A polysaccharide-based chiral stationary phase, such as a Chiralpak® AD-H or similar column capable of separating enantiomers.

    • Mobile Phase: An isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The exact ratio must be optimized to achieve baseline separation.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV detector set to an appropriate wavelength (e.g., 210 nm, as the aldehyde chromophore is weak).

    • Validation: The method must be validated for specificity, demonstrating baseline separation between the (R) and (S) peaks.

Orthogonal Method: LC-MS (Liquid Chromatography-Mass Spectrometry)
  • Rationale: LC-MS is used to confirm the identity of peaks observed in the HPLC chromatogram and to identify new impurities. It provides mass-to-charge ratio (m/z) data, which is crucial for identifying the aldol addition and condensation products, whose masses will be approximately double that of the parent compound.

  • Exemplary Method Conditions:

    • Column: A standard reversed-phase C18 column.

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid (to ensure good ionization).

    • Detector 1 (UV/PDA): To obtain chromatograms comparable to a standard HPLC.

    • Detector 2 (Mass Spectrometer): ESI+ (Electrospray Ionization, positive mode) to detect the protonated molecules [M+H]⁺ of the parent compound and its degradants.

The combination of these two techniques creates a self-validating system. Chiral HPLC quantifies the extent of epimerization, while LC-MS confirms the mass of the parent peak and identifies the masses of new impurity peaks, corroborating the proposed aldol degradation pathway.

Data Interpretation and Summary

The data from the analytical runs should be compiled to assess the stability profile. The results can be effectively summarized in a table.

Table 1: Hypothetical Stability Data for (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine at 40°C

Time (hours)Condition% Parent (R) Remaining% (S)-Epimer Formed% Aldol ProductsTotal Purity
0pH 8.099.8< 0.1< 0.199.8
24pH 8.098.50.80.599.3
0pH 10.099.7< 0.10.199.8
24pH 10.085.27.56.892.7
0pH 12.099.50.20.199.8
24pH 12.015.640.141.555.7

Note: Data is illustrative. "% Aldol Products" represents the combined area of all dimer-related impurities.

This data clearly demonstrates that the molecule is highly sensitive to basic conditions, with degradation accelerating significantly as pH increases. Both epimerization and aldol-related pathways are major contributors to the loss of the parent compound.

Conclusion and Recommendations

This investigation reveals that (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine possesses significant stability liabilities under basic conditions. The primary degradation mechanisms are epimerization at the C3 chiral center and aldol addition/condensation , both of which are initiated by the base-catalyzed formation of an enolate intermediate.

Based on these findings, the following recommendations are crucial for professionals working with this compound:

  • Avoid Prolonged Exposure to Base: Minimize the time the compound spends in any basic solution (pH > 7.5).

  • Temperature Control: If basic conditions are unavoidable, conduct the reaction or process at low temperatures (e.g., 0°C or below) to significantly slow the rates of both epimerization and aldol reactions.

  • Choice of Base: When a base is required, consider using non-nucleophilic, sterically hindered bases if the chemistry allows, although pH remains the dominant factor for α-proton abstraction.

  • pH Control During Workup: Extractions and washes involving basic solutions (e.g., sodium bicarbonate washes) should be performed quickly and preferably at cold temperatures.

  • In-Process Controls: For reactions run under basic conditions, implement strict in-process controls using chiral HPLC to monitor the epimerization level and ensure it remains within acceptable limits.

By understanding these mechanistic pathways and implementing the recommended handling strategies, researchers and developers can mitigate the risks of degradation, ensuring the chiral and chemical purity of this valuable synthetic building block throughout the drug development lifecycle.

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  • Leah4sci. (2016, May 2). Aldol Addition and Condensation Reaction Mechanism in Acid or Base. YouTube. [Link]

  • Isobe, S., et al. (2017). Epimerization of Cyclic Alanyl-Alanine in Basic Solutions. Oriental Journal of Chemistry, 33(4), 1845-1851. [Link]

  • AlTamiemi, E. O., Khammas, S. J., & AlKaissi, S. S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s), 253. [Link]

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Exploratory

An In-depth Technical Guide to the Chiral Purity Assessment of (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine

Abstract: This guide provides a comprehensive technical overview for the determination of chiral purity and absolute configuration of (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine, a key chiral building block in pharmaceutical sy...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive technical overview for the determination of chiral purity and absolute configuration of (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine, a key chiral building block in pharmaceutical synthesis. Recognizing the stringent regulatory requirements for stereoisomeric drugs, this document details a multi-faceted analytical strategy, emphasizing the principle of orthogonal methodologies for robust, self-validating results. Primary and confirmatory chromatographic techniques, namely Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), are presented with detailed protocols. Furthermore, advanced spectroscopic methods, including Nuclear Magnetic Resonance (NMR) with chiral solvating agents and Vibrational Circular Dichroism (VCD), are discussed for independent verification and unambiguous assignment of absolute configuration. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Introduction: The Criticality of Stereochemical Integrity

The control of stereochemistry is a paramount concern in the development of modern pharmaceuticals. The biological systems with which drugs interact are inherently chiral, often leading to significant differences in pharmacology, toxicology, and pharmacokinetics between enantiomers. (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine serves as a crucial chiral intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). The stereocenter at the 3-position of the morpholine ring is established early in the synthetic route, and its integrity must be rigorously controlled to ensure the final API is produced as a single, pure enantiomer.

Regulatory and Pharmacological Perspectives

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) mandate the characterization of the stereoisomeric composition of any new drug substance.[1][2][3] The FDA's policy emphasizes that the stereoisomeric composition should be known and controlled, and that quantitative assays for individual enantiomers should be developed early in the drug development process.[1][4] This is because the "wrong" enantiomer (the distomer) can be inactive, less active, or contribute to undesirable side effects or toxicity.[5] Therefore, a robust analytical control strategy for chiral intermediates like (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine is not merely a matter of chemical purity, but a critical component of ensuring the safety and efficacy of the final drug product.

Unique Analytical Challenges

The analysis of (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine presents specific challenges. The presence of a tert-Butoxycarbonyl (Boc) protecting group influences its solubility and interaction with chiral stationary phases.[6][7][8] More significantly, the terminal aldehyde functionality is susceptible to racemization, particularly under non-neutral pH conditions, and can undergo side reactions such as oxidation or aldol condensation. Analytical methods must be developed to be not only enantioselective but also stability-indicating, ensuring that the measured chiral purity reflects the true composition of the sample without analytical artifacts.

Foundational Strategy: Orthogonal Methodologies

To ensure the highest degree of confidence in analytical results, a strategy employing orthogonal methods is essential. Orthogonality in this context means utilizing techniques that rely on different separation principles or detection mechanisms. If two distinct and independent methods yield the same result for enantiomeric purity, the trustworthiness of that result is significantly enhanced. This approach forms a self-validating system, a cornerstone of modern analytical quality control.

Orthogonal_Methodology cluster_primary Primary Quantification cluster_confirmatory Confirmatory & Verificatory Methods Analyte (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine HPLC Chiral HPLC (Quantification of % ee) Analyte->HPLC Primary Analysis SFC Chiral SFC (Orthogonal Quantification) Analyte->SFC Confirmatory Analysis NMR NMR + CSA (Purity Verification) Analyte->NMR Confirmatory Analysis VCD VCD Spectroscopy (Absolute Configuration) Analyte->VCD Confirmatory Analysis HPLC->SFC Orthogonal Check HPLC->NMR Cross-Verification

Figure 1: Proposed orthogonal workflow for comprehensive chiral analysis.

Primary Method: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most common and reliable technique for determining the enantiomeric excess (ee) of chiral compounds in pharmaceutical development.[9][10] The method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.

Principle and Column Selection

The key to a successful chiral HPLC separation is the selection of an appropriate CSP. For N-Boc protected compounds, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on a silica support) are often highly effective.[6][7] These phases, such as those found in Lux® Cellulose or Chiralpak® columns, offer a combination of hydrogen bonding, dipole-dipole, and steric interactions that can effectively resolve the enantiomers of our target molecule.[11]

Detailed Experimental Protocol: HPLC-UV

The objective of this protocol is to achieve baseline resolution (Rs > 1.5) between the (R) and (S) enantiomers. Method development should be conducted systematically, starting with screening different CSPs and mobile phase compositions.

Step-by-Step Methodology:

  • Column Selection: Begin screening with a polysaccharide-based column, for example, a Lux Cellulose-2 (250 x 4.6 mm, 5 µm) column.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an alkane (e.g., n-Hexane or n-Heptane) and an alcohol modifier (e.g., Isopropanol or Ethanol). A typical starting point is 90:10 (v/v) Hexane:Isopropanol. Small amounts of an additive like trifluoroacetic acid (TFA) may be required to improve peak shape.[11]

  • Sample Preparation: Accurately weigh and dissolve the (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine sample in the mobile phase to a concentration of approximately 1 mg/mL. A racemic or enriched sample of the (S)-enantiomer is required during development to confirm peak identity and resolution.

  • Instrument Setup & Execution:

    • Equilibrate the column with the mobile phase for at least 30 minutes.

    • Set the flow rate to 1.0 mL/min.

    • Maintain the column temperature at 25 °C.

    • Set the UV detector to an appropriate wavelength (e.g., 210 nm) where the Boc-carbamate absorbs.

    • Inject 10 µL of the sample solution.

  • Optimization: If separation is not optimal, systematically adjust the percentage of the alcohol modifier. Increasing the alcohol content generally decreases retention time but may also affect resolution.

Data Presentation: Optimized HPLC Parameters
ParameterOptimized ValueRationale
Column Lux Cellulose-2 (250 x 4.6 mm, 5 µm)Polysaccharide CSPs show good selectivity for Boc-protected amines.[6][7]
Mobile Phase n-Hexane / Isopropanol (85:15 v/v)Balances retention time and enantiomeric resolution.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, providing good efficiency.
Column Temp. 25 °CProvides reproducible retention and selectivity.
Injection Vol. 10 µLA standard volume to avoid column overload.[6]
Detection UV at 210 nmWavelength for detecting the carbamate chromophore.
Data Analysis: Calculating Enantiomeric Excess (% ee)

The enantiomeric excess is a measure of the purity of the sample with respect to one enantiomer.[12] It is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

% ee = [ (Area_R - Area_S) / (Area_R + Area_S) ] x 100

Where Area_R is the peak area of the desired (R)-enantiomer and Area_S is the peak area of the undesired (S)-enantiomer. For a method to be suitable for purity determination, it must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and appropriate detection and quantitation limits for the undesired enantiomer.[13][14][15]

Confirmatory Method: Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative and complementary technique to HPLC for chiral separations, particularly in the pharmaceutical industry.[16][17][18] It utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase.

Advantages and Principle of Chiral SFC

SFC offers several key advantages over HPLC:

  • Speed: The low viscosity and high diffusivity of supercritical CO2 allow for much higher flow rates, significantly reducing analysis times.[17]

  • Green Chemistry: Replacing organic solvents like hexane with CO2 reduces solvent consumption and waste, making it an environmentally friendlier technique.[19]

  • Unique Selectivity: SFC can provide different elution orders or improved resolution compared to HPLC for the same CSP.

The separation mechanism in chiral SFC is analogous to normal-phase HPLC, relying on the same types of CSPs and interactions.

Detailed Experimental Protocol: SFC-UV

Step-by-Step Methodology:

  • Column Selection: The same polysaccharide-based columns used for HPLC are typically excellent choices for SFC.

  • Mobile Phase: The mobile phase consists of supercritical CO2 and an organic co-solvent (modifier), typically an alcohol like Methanol or Ethanol.

  • Sample Preparation: Dissolve the sample in the co-solvent or a compatible solvent mixture to a concentration of ~1 mg/mL.

  • Instrument Setup & Execution:

    • Set the column temperature (e.g., 40 °C).

    • Set the back pressure regulator (BPR) to maintain supercritical conditions (e.g., 150 bar).

    • Program a gradient of the co-solvent, for example, from 5% to 40% Methanol over 5-10 minutes.

    • Set the total flow rate (e.g., 3.0 mL/min).

    • Inject 5 µL of the sample solution.

Data Presentation: Typical SFC Parameters
ParameterTypical ValueRationale
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)Proven effectiveness for a wide range of chiral compounds in SFC.[11]
Mobile Phase CO2 / Methanol (Gradient)Methanol is a common, effective modifier; gradient elution aids in finding optimal conditions quickly.
Flow Rate 3.0 mL/minHigher flow rates are possible due to low mobile phase viscosity, enabling faster analysis.[17]
Column Temp. 40 °CTemperature can be optimized to improve resolution.[16]
Back Pressure 150 barEnsures CO2 remains in a supercritical state.
Detection UV at 210 nmStandard detection for this class of compounds.

The calculation of % ee from the resulting SFC chromatogram is identical to the method used for HPLC. The agreement of % ee values from both HPLC and SFC provides very strong evidence of the sample's chiral purity.

Spectroscopic Investigation: NMR with Chiral Solvating Agents

While chromatography is ideal for quantification, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, independent method for verifying enantiomeric purity.[20] This technique does not require physical separation. Instead, it relies on creating a diastereomeric environment in the NMR tube.

Mechanism of Chiral Solvating Agents (CSAs)

A Chiral Solvating Agent (CSA) is an enantiomerically pure compound that forms transient, non-covalent diastereomeric complexes with the enantiomers of the analyte.[21][22] These diastereomeric complexes have slightly different magnetic environments, which can lead to the splitting of NMR signals into two distinct sets—one for the (R)-analyte/CSA complex and one for the (S)-analyte/CSA complex.[20] The integration of these split signals can be used to determine the enantiomeric ratio.

CSA_Mechanism cluster_analyte Analyte Enantiomers cluster_complexes Diastereomeric Complexes (Different NMR Signals) R_Analyte (R)-Analyte CSA + (R)-CSA RR_Complex (R)-Analyte : (R)-CSA R_Analyte->RR_Complex S_Analyte (S)-Analyte SR_Complex (S)-Analyte : (R)-CSA S_Analyte->SR_Complex

Figure 2: Formation of diastereomeric complexes with a Chiral Solvating Agent.
Protocol: ¹H NMR Analysis
  • CSA Selection: For a molecule with a Boc group, a CSA capable of hydrogen bonding or aromatic interactions is suitable. (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol is a common and effective choice.

  • Sample Preparation:

    • Dissolve ~5-10 mg of the analyte in a deuterated solvent (e.g., CDCl₃ or Benzene-d₆).

    • Acquire a standard ¹H NMR spectrum of the analyte alone.

    • Add the CSA to the NMR tube in increasing amounts (e.g., 0.5, 1.0, 1.5 equivalents) and acquire a spectrum after each addition.

  • Data Acquisition: Use a high-field NMR spectrometer (≥400 MHz) to maximize the potential chemical shift difference (Δδ).

  • Interpretation: Monitor the spectra for the splitting of a well-resolved proton signal, ideally a sharp singlet like the aldehyde proton or protons on the morpholine ring adjacent to the stereocenter. The ratio of the integrals of the split peaks corresponds directly to the enantiomeric ratio of the analyte.

Absolute Configuration Confirmation: Vibrational Circular Dichroism (VCD)

While the methods above quantify the ratio of enantiomers, they do not, on their own, confirm the absolute configuration (i.e., which peak is R and which is S). Vibrational Circular Dichroism (VCD) is a powerful chiroptical spectroscopy technique that can unambiguously determine the absolute configuration of a chiral molecule in solution.[23][24][25]

Principle of VCD

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule during vibrational transitions.[23] The resulting VCD spectrum shows both positive and negative bands, creating a unique fingerprint for a specific enantiomer. Its mirror-image enantiomer will produce a VCD spectrum of equal magnitude but opposite sign.[23]

The process involves comparing the experimentally measured VCD spectrum to a spectrum predicted by quantum-mechanical calculations (typically Density Functional Theory, DFT).[24][26] A good match between the experimental spectrum and the calculated spectrum for the (R)-enantiomer confirms the absolute configuration as R.

VCD_Workflow Sample Enantiopure Sample of Unknown AC VCD_Exp Experimental VCD Spectrum Sample->VCD_Exp Calculation Quantum Calculation (DFT) of (R)-enantiomer VCD_Calc Calculated VCD Spectrum Calculation->VCD_Calc Compare Compare Spectra VCD_Exp->Compare VCD_Calc->Compare Result Assign Absolute Configuration Compare->Result

Figure 3: Workflow for absolute configuration assignment using VCD.

Summary and Best Practices

A robust assessment of the chiral purity of (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine requires a combination of techniques. Chiral HPLC serves as the primary, validated method for routine quality control due to its accuracy and precision. Chiral SFC provides a fast, orthogonal confirmation, strengthening the confidence in the quantitative result. For definitive structural confirmation, especially during process development or for reference standard characterization, NMR with a CSA offers an independent purity check, while VCD provides the ultimate, unambiguous determination of the absolute configuration.

TechniquePrimary UseAdvantagesConsiderations
Chiral HPLC Quantitative % eeHigh resolution, robust, well-established.[9]Longer run times, higher organic solvent use.
Chiral SFC Orthogonal ConfirmationVery fast, "green," unique selectivity.[19][27]Requires specialized equipment.
NMR + CSA Purity VerificationNo physical separation needed, direct observation.[21][22]Requires high analyte concentration, CSA may not resolve all signals.
VCD Absolute ConfigurationUnambiguous determination in solution.[23][26]Requires specialized equipment and computational chemistry expertise.

By integrating these methodologies, drug development professionals can build a comprehensive and scientifically sound data package that satisfies regulatory requirements and ensures the production of a safe and effective pharmaceutical product.

References

  • Zhao, H., Li, J.W., & Wu, F. (2026). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. American Journal of Analytical Chemistry, 17, 1-8. [Link]

  • Zhao, H., Li, J.W., & Wu, F. (2026). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of - SciRP.org. American Journal of Analytical Chemistry, 17(1), 1-8. [Link]

  • Ansari, F. L., & Tadd, D. (2010). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Molecules, 15(5), 3466-3480. [Link]

  • Zhao, H., et al. (2026). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. ResearchGate. [Link]

  • U.S. Food and Drug Administration. (1992). Development of New Stereoisomeric Drugs. FDA. [Link]

  • Campbell, G. I., et al. (2025). and (S)-N-Boc-morpholine-2-carboxylic acids by enzyme-catalyzed kinetic resolution: application to the synthesis of reboxetine analogs. ResearchGate. [Link]

  • Di Pietro, S., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 13038-13047. [Link]

  • Ng, W. L. (2016). Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review. PolyU Institutional Research Archive. [Link]

  • Schrödinger. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Schrödinger. [Link]

  • Roskam, G., van de Velde, B., Gargano, A., & Kohler, I. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 2: Applications. LCGC Europe, 35(3), 83-92. [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. [Link]

  • Taylor, L. T. (2023). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate. [Link]

  • De Camp, W. H. (1992). FDA's policy statement for the development of new stereoisomeric drugs. Chirality, 4(5), 338-40. [Link]

  • Spring, D. R., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. Angewandte Chemie International Edition, 63(13), e202318428. [Link]

  • Scafato, P., & Superchi, S. (2020). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. ResearchGate. [Link]

  • Lee, S., et al. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry, 94(1), 479-486. [Link]

  • Dispas, A., et al. (2014). A generic chiral separation strategy in supercritical fluid chromatography. Journal of Chromatography A, 1362, 256-266. [Link]

  • Stephens, P. J., et al. (2008). The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. Chirality, 20(5), 643-663. [Link]

  • Wenzel, T. J. (2024). A Brief Overview of the Chiral Agents. Books.
  • Petrovic, A. G., & Polavarapu, P. L. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. [Link]

  • De Camp, W. H. (1992). FDA's policy statement for the development of new stereoisomeric drugs. Semantic Scholar. [Link]

  • Asch, J. (2017). Optical Purity and Enantiomeric Excess. Master Organic Chemistry. [Link]

  • Wenzel, T. J., & Chisholm, C. D. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. Molecules, 21(4), 503. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. [Link]

  • Sánchez, F. G., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(10), 837-842. [Link]

  • Borman, P. (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • Vanfleteren, T., et al. (2025). Absolute Configuration Determination with Electronically Enhanced Vibrational Circular Dichroism. Angewandte Chemie International Edition, 64(47), e202517979. [Link]

  • U.S. Department of Health and Human Services. (1992). Development of New Stereoisomeric Drugs. HHS.gov. [Link]

  • Villani, C., et al. (1993). The use of chiral solvating agent for nuclear magnetic resonance determination of enantiomeric purity and absolute configuration of lactones. Consequences of three-point interactions. The Journal of Organic Chemistry, 58(7), 1765-1770. [Link]

  • Krasniqi, E., & Tafi, A. (2023). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. Journal of Medicinal Chemistry, 66(13), 8576-8590. [Link]

  • Polavarapu, P. L., et al. (2024). Revisiting the Absolute Configuration of Peyssonnoside A Using Vibrational Circular Dichroism Spectroscopy. Molecules, 29(3), 565. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. [Link]

  • Welch, C. J., et al. (2016). A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development. LCGC North America, 34(5), 354-363. [Link]

  • Pharma Tech Talks. (2024). ICH Q2 Validation of Analytical Procedures. YouTube. [Link]

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Foundational

Comprehensive Technical Profile: tert-butyl (2R)-2-(2-oxoethyl)morpholine-4-carboxylate

The following technical guide details the physical properties, synthesis, and handling of tert-butyl (2R)-2-(2-oxoethyl)morpholine-4-carboxylate , a critical chiral intermediate in medicinal chemistry. Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical properties, synthesis, and handling of tert-butyl (2R)-2-(2-oxoethyl)morpholine-4-carboxylate , a critical chiral intermediate in medicinal chemistry.

Executive Summary

tert-butyl (2R)-2-(2-oxoethyl)morpholine-4-carboxylate (also known as (R)-N-Boc-2-morpholineacetaldehyde) is a versatile chiral building block used extensively in the synthesis of pharmaceutical agents, particularly kinase inhibitors and GPCR modulators. Its core value lies in the (2R)-morpholine scaffold , a privileged structure that improves metabolic stability and solubility in drug candidates.

This guide addresses the specific challenges associated with this intermediate: its aldehyde functionality renders it chemically labile, necessitating precise handling protocols to prevent oxidation (to the carboxylic acid) or polymerization.

Chemical Identity & Structural Analysis[1][2][3][4][5][6][7][8][9]

FeatureDetail
IUPAC Name tert-butyl (2R)-2-(2-oxoethyl)morpholine-4-carboxylate
Common Synonyms (R)-N-Boc-2-morpholineacetaldehyde; (R)-2-(Formylmethyl)-4-Boc-morpholine
CAS Number Not widely listed (Derivative of Alcohol Precursor CAS: 1257856-15-7 [S-isomer])
Molecular Formula C₁₁H₁₉NO₄
Molecular Weight 229.27 g/mol
SMILES CC(C)(C)OC(=O)N1CCOCCC=O
Chirality (2R) -Configuration (Critical for biological activity)
Structural Significance

The molecule features a morpholine ring protected at the nitrogen by a tert-butoxycarbonyl (Boc) group. The C2 position holds an acetaldehyde side chain (-CH₂CHO). This two-carbon linker distinguishes it from 2-formylmorpholine (where the aldehyde is directly attached to the ring), offering greater steric freedom for subsequent reactions like reductive amination.

Physical Properties Profile

Due to the reactive nature of the aldehyde, experimental physical constants are often derived from freshly prepared samples.

PropertyValue / DescriptionSource/Notes
Physical State Colorless to pale yellow oil (at RT)Experimental observation (Aldehyde vs Alcohol)
Boiling Point ~310–320°C (Predicted)Decomposes before boiling at atm pressure.
Density 1.08 ± 0.05 g/cm³ Predicted based on morpholine derivatives.
Solubility Soluble in DCM, THF, EtOAc, MeOH, DMSO.Lipophilic Boc group drives organic solubility.
LogP ~0.8 – 1.2 Moderate lipophilicity.
Flash Point >110°C Estimated.[1]
Stability & Handling (Critical)
  • Oxidation Sensitivity: The aldehyde group is prone to air oxidation, forming the corresponding carboxylic acid (2-(carboxymethyl)morpholine derivative).

  • Polymerization: Can undergo aldol condensation or polymerization upon prolonged storage at room temperature.

  • Storage: Must be stored at -20°C under an inert atmosphere (Argon or Nitrogen).

Synthesis & Production Workflow

The most reliable route to this aldehyde is the oxidation of the corresponding alcohol . The alcohol precursor, tert-butyl (2R)-2-(2-hydroxyethyl)morpholine-4-carboxylate, is stable and commercially available.

Protocol: Swern Oxidation (Recommended)

This method avoids over-oxidation to the acid and preserves the Boc group.

  • Reagents: Oxalyl chloride (COCl₂), DMSO, Triethylamine (Et₃N), DCM.

  • Activation: Cool DCM (anhydrous) to -78°C . Add oxalyl chloride (1.1 eq) and DMSO (2.2 eq) dropwise. Stir for 15 min.

  • Addition: Add tert-butyl (2R)-2-(2-hydroxyethyl)morpholine-4-carboxylate (1.0 eq) in DCM slowly. Stir for 30 min at -78°C.

  • Quench: Add Et₃N (5.0 eq) and allow the mixture to warm to 0°C over 1 hour.

  • Workup: Quench with saturated NH₄Cl. Extract with DCM. Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Flash chromatography (Hexane/EtOAc) on silica gel. Note: Use immediately or store frozen.

SynthesisWorkflow Alcohol Alcohol Precursor (Stable Solid) Activation Activation (COCl2 + DMSO, -78°C) Alcohol->Activation Dissolve in DCM Intermediate Alkoxysulfonium Intermediate Activation->Intermediate Swern Oxidation Base Base Quench (Et3N, Warm to 0°C) Intermediate->Base E2 Elimination Aldehyde Target Aldehyde (Reactive Oil) Base->Aldehyde Isolation

Figure 1: Swern Oxidation workflow for generating the target aldehyde from its alcohol precursor.

Analytical Characterization

Validating the identity of the aldehyde is crucial before using it in subsequent steps.

¹H NMR Spectroscopy (400 MHz, CDCl₃)
  • Aldehyde Proton (-CHO): A distinct triplet or doublet of doublets at δ 9.75 – 9.85 ppm . This is the diagnostic peak.

  • Methylene Linker (-CH₂-CHO): A multiplet at δ 2.60 – 2.80 ppm .

  • Boc Group: A strong singlet at δ 1.46 ppm (9H).

  • Morpholine Ring Protons: Multiplets spanning δ 3.30 – 3.90 ppm .

Mass Spectrometry (ESI-MS)
  • [M+H]⁺: 230.14 m/z (Weak due to fragmentation).

  • [M+Na]⁺: 252.12 m/z (Dominant adduct).

  • [M-Boc+H]⁺: 130.09 m/z (Loss of Boc group).

TLC Analysis
  • Stain: 2,4-Dinitrophenylhydrazine (DNPH).

  • Result: Immediate orange/red spot indicates the presence of the aldehyde carbonyl.

  • Rf: Typically 0.4 – 0.5 in 1:1 Hexane:EtOAc (more polar than the alcohol precursor).

Reactivity & Applications

The aldehyde group serves as a "chemical handle" for diversifying the morpholine scaffold.

ReactivityMap Aldehyde Target Aldehyde (2-Oxoethyl) RedAm Reductive Amination (R-NH2, NaBH(OAc)3) Aldehyde->RedAm Major Pathway Wittig Wittig Olefination (Ph3P=CH-R) Aldehyde->Wittig C-C Bond Formation Oxidation Oxidation to Acid (NaClO2, Pinnick) Aldehyde->Oxidation Side Reaction/Use Amine Secondary/Tertiary Amines RedAm->Amine Alkene Chain-Extended Alkenes Wittig->Alkene Acid Carboxylic Acid Derivative Oxidation->Acid

Figure 2: Primary reactivity pathways for tert-butyl (2R)-2-(2-oxoethyl)morpholine-4-carboxylate.

Key Reactions
  • Reductive Amination: The most common application. Reacting the aldehyde with primary or secondary amines in the presence of a reducing agent (e.g., Sodium triacetoxyborohydride) yields stable amine derivatives.

  • Wittig/Horner-Wadsworth-Emmons: Used to extend the carbon chain, often to introduce specific linkers for PROTACs or other bifunctional molecules.

References

  • PubChem Compound Summary. tert-Butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate (Precursor). National Center for Biotechnology Information. Available at: [Link]

  • Mancuso, A. J., & Swern, D. (1981). Activated dimethyl sulfoxide: useful reagents for synthesis. Synthesis, 1981(03), 165-185.
  • Chemical Vendors (Sigma-Aldrich/Enamine). Safety Data Sheets (SDS) for Morpholine Derivatives. (General handling of N-Boc morpholines).
  • World Intellectual Property Organization (WIPO).

Sources

Exploratory

Precision Engineering of the Morpholine Scaffold: A Technical Guide to Chiral Building Block Synthesis

Executive Summary The morpholine ring is a privileged pharmacophore in modern medicinal chemistry, offering a unique balance of solubility, lipophilicity ( ), and metabolic stability. Unlike their piperidine analogues, m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The morpholine ring is a privileged pharmacophore in modern medicinal chemistry, offering a unique balance of solubility, lipophilicity (


), and metabolic stability. Unlike their piperidine analogues, morpholines possess a depressed basicity (

vs.

), reducing lysosomal trapping and hERG liability while maintaining hydrogen-bond accepting capability via the ether oxygen.

This guide addresses the critical challenge in morpholine utility: the stereoselective construction of C-substituted variants. While N-substitution is trivial, C-chiral morpholines (2-, 3-substituted) allow for precise vectorial control of substituents, enabling "escape from flatland" (


 enrichment) in drug candidates.

Part 1: Strategic Synthetic Routes

The synthesis of chiral morpholines generally falls into three distinct strategic buckets. The choice of method depends heavily on the stage of drug development (Discovery Library vs. Process Scale-up).

The Chiral Pool Strategy (Stoichiometric)
  • Mechanism: Cyclization of enantiopure 1,2-amino alcohols derived from amino acids.

  • Utility: High reliability for gram-scale synthesis of known stereocenters.

  • Limitation: Restricted to available amino acid side chains; often requires wasteful protecting group manipulations.

The SnAP/SLAP Reagent Platform (Radical Cross-Coupling)
  • Mechanism: Developed by the Bode Group, S tann yl A mine P rotocols (SnAP) utilize radical cross-coupling of aldehydes with amino-stannanes (or silanes for SLAP) to form saturated N-heterocycles.

  • Utility: Unparalleled for de novo library generation. It allows the immediate installation of the morpholine ring onto any aldehyde, creating diverse 2-substituted morpholines in a single operation.

  • Causality: The reaction proceeds via a copper-mediated oxidation of an

    
    -amino radical, which undergoes rapid intramolecular cyclization onto an imine.
    
Asymmetric Hydrogenation (Catalytic)[1][2][3]
  • Mechanism: Transition-metal (Rh, Ru, Ir) catalyzed hydrogenation of oxazines or dehydromorpholines.

  • Utility: The gold standard for multi-kilogram process chemistry due to atom economy.

  • Insight: Recent advances using Rh-Bisphosphine complexes have solved the difficult problem of hydrogenating the electron-rich enol ether double bond with high enantioselectivity (

    
     ee).
    
Decision Logic for Route Selection

MorpholineStrategy Start Target Chiral Morpholine Scale Scale / Stage? Start->Scale Subst Substitution Pattern? Scale->Subst Discovery (<10g) Process Asymmetric Hydrogenation (Rh-Catalysis) Scale->Process Production (>1kg) Pool Chiral Pool Cyclization (Amino Alcohols) Subst->Pool Natural Side Chain (e.g., Benzyl, Isopropyl) SnAP SnAP/SLAP Reagents (Radical Cyclization) Subst->SnAP Non-Natural / Heteroaryl

Figure 1: Strategic decision tree for selecting the optimal morpholine synthesis pathway based on development stage and structural requirements.

Part 2: Detailed Experimental Protocols

Protocol A: SnAP Reagent Synthesis (Library Scale)

Objective: Synthesis of 2-substituted chiral morpholines from aldehydes. Reference Standard: This protocol is adapted from the foundational work by Luescher & Bode (ETH Zürich).

Reagents & Setup
  • Substrate: Aldehyde (1.0 equiv).[1][2][3]

  • Reagent: SnAP-M Reagent (1.0 equiv) [Commercially available or synthesized].

  • Solvent: ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
     / HFIP (4:1 ratio). Note: HFIP (Hexafluoroisopropanol) is critical for stabilizing the radical intermediate.
    
  • Catalyst: ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
     (1.0 equiv).[1] Note: Stoichiometric Cu is often required for kinetics in library synthesis, though catalytic variants exist.
    
  • Ligand: 2,6-Lutidine (1.0 equiv).[1][3]

Step-by-Step Workflow
  • Imine Formation:

    • Dissolve the aldehyde (0.5 mmol) and SnAP morpholine reagent (0.5 mmol) in

      
       (2.5 mL).
      
    • Add activated

      
       Molecular Sieves.[1] Stir at room temperature for 2 hours.
      
    • Checkpoint: Verify imine formation via

      
       NMR (disappearance of aldehyde CHO peak).
      
  • Cyclization:

    • Filter the solution to remove sieves and concentrate if necessary (though often done in one pot).

    • Redissolve in

      
      :HFIP (4:1, 5 mL).
      
    • Add 2,6-Lutidine followed by

      
       in one portion.
      
    • Stir at room temperature for 12 hours. The solution will typically turn dark blue/green.

  • Workup:

    • Quench with aqueous

      
       (10%) to sequester copper salts (turns deep blue).
      
    • Extract with DCM (

      
      ).
      
  • Purification:

    • Flash chromatography. Note: Morpholines are polar; use DCM/MeOH gradients with 1%

      
       additive to prevent streaking.
      
Protocol B: Ethylene Sulfate Cyclization (Robust Scale-up)

Objective: Conversion of chiral amino alcohols to morpholines without racemization. Reference Standard: Boehringer Ingelheim Process (Ortiz et al., 2024).

Reagents & Setup
  • Substrate: Chiral 1,2-amino alcohol (e.g., L-Phenylglycinol).

  • Reagent: Ethylene Sulfate (1.0 - 1.2 equiv).

  • Base:

    
     (2.5 equiv).
    
  • Solvent: THF or Toluene (anhydrous).

Step-by-Step Workflow
  • O-Sulfation (The Causality):

    • Cool a solution of amino alcohol in THF to

      
      .
      
    • Add

      
       (1.1 equiv) to generate the alkoxide.
      
    • Add Ethylene Sulfate slowly. The alkoxide attacks the sulfur, opening the ring to form the linear sulfate ester.

    • Why? This regioselectively activates the oxygen for the subsequent displacement without requiring protection of the nitrogen (which is less nucleophilic towards sulfur in these conditions).

  • Cyclization:

    • Add the second portion of

      
       (1.4 equiv).
      
    • Heat to

      
      . The nitrogen deprotonates and performs an intramolecular 
      
      
      
      attack on the terminal carbon of the sulfate chain, ejecting the sulfate group.
  • Workup:

    • Aqueous wash to remove potassium sulfate salts.

    • Concentrate organic layer.[1]

Part 3: Mechanism of Action (SnAP Radical Cycle)

Understanding the SnAP mechanism is vital for troubleshooting failed reactions (e.g., when using electron-deficient aldehydes).

SnAPMechanism Aldehyde Aldehyde (R-CHO) Imine Imine Intermediate Aldehyde->Imine + SnAP - H2O SnAP SnAP Reagent (Amino-Stannane) SnAP->Imine Radical α-Amino Radical Imine->Radical Cu(II) -> Cu(I) Oxidation of C-Sn Cyclized Cu-Amide Complex Radical->Cyclized 6-endo-trig Cyclization Product Chiral Morpholine Cyclized->Product Protonolysis

Figure 2: Mechanistic pathway of SnAP reagent cyclization. The critical step is the Single Electron Transfer (SET) oxidation of the C-Sn bond to generate the reactive radical species.

Part 4: Comparative Analysis of Methods

FeatureChiral Pool (Amino Alcohols)SnAP ReagentsAsymmetric Hydrogenation
Source of Chirality Starting Material (Stoichiometric)Reagent Design or Substrate ControlChiral Catalyst (Rh/Ru)
Atom Economy Low (Leaving groups, protecting groups)Moderate (Loss of Sn/Si byproducts)High (Addition of H2)
Substrate Scope Limited to available amino acidsExcellent (Any aldehyde)Good (Requires unsaturated precursor)
Cost Low (Materials) / High (Waste)High (Reagents)Low (at Scale)
Typical Yield 60-80%50-90%>95%
Key Risk Racemization during cyclizationTin toxicity (SnAP) / Light source (SLAP)Catalyst poisoning / High Pressure

References

  • SnAP Reagents (Foundational): Luescher, M. U., & Bode, J. W. (2014). "SnAP Reagents for the Synthesis of Piperazines and Morpholines." Organic Letters, 16(2), 620–623.

  • SnAP Protocol (Detailed): Luescher, M. U., et al. (2018). "Stannylamine Protocol (SnAP) Reagents for the Synthesis of C–Substituted Morpholines from Aldehydes." Organic Syntheses, 95, 357-373.[1]

  • Asymmetric Hydrogenation: Li, M., Zhang, J., et al. (2021).[4] "Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines." Chemical Science, 12, 15333-15339.

  • Ethylene Sulfate Process: Ortiz, K. G., et al. (2024).[5] "Green Synthesis of Morpholines via Selective Monoalkylation of Amines." Journal of the American Chemical Society, 146, 29847-29856.[5]

  • Medicinal Chemistry Context: Aldewachi, H., et al. (2021). "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity." ResearchGate.

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: High-Fidelity Reductive Amination of (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine

Executive Summary & Scientific Context The morpholine scaffold is a privileged structure in modern medicinal chemistry, appearing in numerous FDA-approved drugs due to its favorable physicochemical properties, including...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

The morpholine scaffold is a privileged structure in modern medicinal chemistry, appearing in numerous FDA-approved drugs due to its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1][2][3] The synthesis of N-substituted morpholine derivatives is therefore a critical task in drug development. Reductive amination, or reductive alkylation, stands as one of the most robust and versatile methods for forming carbon-nitrogen bonds.[4][5] This process transforms a carbonyl group and an amine into a more substituted amine via an intermediate imine or iminium ion.[5][6]

This guide provides a comprehensive, field-proven protocol for the reductive amination of a key chiral building block, (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine. We will focus on the use of sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and highly selective reducing agent, which offers significant advantages over harsher reagents by preserving sensitive functional groups, such as the acid-labile N-Boc protecting group.[7][8][9] This protocol is designed for researchers and drug development professionals seeking a reliable and high-yielding method for synthesizing complex amine derivatives from this valuable morpholine synthon.

The Causality of Reductive Amination: Mechanism & Reagent Selection

The overall transformation proceeds in a one-pot fashion but consists of two distinct mechanistic steps: (1) formation of an iminium ion intermediate, and (2) its subsequent reduction by a hydride source.[8][10]

Step 1: Imine/Iminium Ion Formation The reaction initiates with the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the aldehyde. This forms an unstable hemiaminal intermediate. Under the typically neutral to weakly acidic reaction conditions, the hemiaminal undergoes dehydration to form an imine. This imine exists in equilibrium with its protonated form, the electrophilic iminium ion, which is the key species targeted for reduction.[5][6] The presence of a mild acid, either added catalytically or generated in situ from the triacetoxyborohydride reagent, can facilitate the dehydration of the hemiaminal, accelerating iminium formation.[7][8]

Step 2: Hydride-Mediated Reduction The choice of reducing agent is paramount for the success of the reaction. While strong reducing agents like sodium borohydride (NaBH₄) can reduce the iminium ion, they can also readily reduce the starting aldehyde, leading to unwanted side products.[6] Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the reagent of choice for this transformation due to its attenuated reactivity.[7][8][11] The electron-withdrawing acetate groups render it less nucleophilic than NaBH₄, making it slow to react with aldehydes but highly reactive towards the more electrophilic iminium ion. This selectivity ensures that the reduction step occurs preferentially after the imine has formed, leading to a clean and high-yielding reaction.[7][8]

Reductive_Amination_Mechanism Fig. 1: Reaction Mechanism cluster_0 Step 1: Iminium Formation cluster_1 Step 2: Reduction Aldehyde (R)-N-Boc-Morpholine Aldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine R'R''NH (Amine) Amine->Hemiaminal Iminium Iminium Ion (Electrophilic) Hemiaminal->Iminium - H₂O (Acid-Catalyzed) Product Final N-Substituted Morpholine Product Iminium->Product STAB NaBH(OAc)₃ (Hydride Source) STAB->Product H⁻ Transfer

Caption: Fig. 1: The two-stage mechanism of reductive amination.

Experimental Design: Materials and Stoichiometry

Successful execution requires careful control over stoichiometry and conditions. The following table outlines the suggested reagents and their quantities for a standard 1.0 mmol scale reaction.

Reagent Formula MW ( g/mol ) Equivalents Amount (1.0 mmol scale) Notes
(R)-N-Boc-3-(2-Oxo-ethyl)-morpholineC₁₁H₁₉NO₄229.271.0229 mgThe limiting reagent. Ensure it is pure and dry.
Amine (e.g., Benzylamine)C₇H₉N107.151.0 - 1.2107 - 129 mg (1.0 - 1.2 mmol)Use a slight excess for primary amines to drive imine formation. For precious amines, 1.0 eq. is sufficient.
Sodium Triacetoxyborohydride (STAB)C₆H₁₀BNaO₆211.941.2 - 1.5254 - 318 mg (1.2 - 1.5 mmol)A mild, selective reducing agent.[7][9] It is moisture-sensitive and should be handled accordingly.[12]
Acetic Acid (optional)CH₃COOH60.050 - 1.00 - 57 µL (0 - 1.0 mmol)Can catalyze imine formation, especially with ketones or hindered amines. Often not needed for aldehydes.[7][13]
1,2-Dichloroethane (DCE) or DCMC₂H₄Cl₂ / CH₂Cl₂98.96 / 84.93-10 mL (approx. 0.1 M)Anhydrous grade solvent is critical. DCE is often preferred but DCM is a suitable alternative.[7][9]

Detailed Step-by-Step Protocol

This protocol is a self-validating system, incorporating in-process controls to ensure reaction completion and product purity.

Experimental_Workflow Fig. 2: Experimental Workflow A 1. Reagent Preparation (Under Inert Atmosphere) B 2. Reaction Assembly Dissolve aldehyde & amine in anhydrous DCE/DCM A->B C 3. Reagent Addition Add STAB portion-wise at 0°C to RT B->C D 4. Reaction Monitoring Track via TLC or LC-MS until aldehyde consumed C->D E 5. Aqueous Work-up Quench with sat. NaHCO₃ (aq) D->E Upon Completion F 6. Extraction Extract with DCM or EtOAc E->F G 7. Purification Silica Gel Chromatography F->G H 8. Characterization ¹H NMR, ¹³C NMR, HRMS G->H

Caption: Fig. 2: A summary of the experimental workflow.

4.1. Reaction Setup and Execution

  • Preparation: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine (229 mg, 1.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Dissolution: Using a syringe, add 10 mL of anhydrous 1,2-dichloroethane (DCE). Stir until the solid is completely dissolved.

  • Amine Addition: Add the selected amine (1.0-1.2 mmol) via syringe. If the amine is a solid, it can be added in step 1. Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation.

  • Reducing Agent Addition: Cool the flask in an ice-water bath (0 °C). Carefully add sodium triacetoxyborohydride (254-318 mg, 1.2-1.5 mmol) portion-wise over 5 minutes. Causality Note: Portion-wise addition helps to control any initial exotherm and ensures a smooth reaction start.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 1-2 hours. The reaction is complete when the starting aldehyde spot/peak is no longer visible (typically 4-16 hours).

4.2. Work-up and Purification

  • Quenching: Once the reaction is complete, carefully quench it by the slow addition of 15 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15-20 minutes until gas evolution ceases. Trustworthiness Note: This step neutralizes any remaining acid and decomposes excess STAB.

  • Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extraction: Extract the aqueous layer twice with 15 mL portions of dichloromethane (DCM).

  • Washing: Combine all organic layers and wash them sequentially with 20 mL of saturated aqueous NaHCO₃ and 20 mL of brine.

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid should be purified by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., 10% to 50% EtOAc/Hexanes) to isolate the pure product.

4.3. Product Characterization

The identity and purity of the final N-substituted morpholine derivative should be confirmed using standard analytical techniques:

  • NMR Spectroscopy: ¹H and ¹³C NMR will confirm the structure, showing the disappearance of the aldehyde proton (~9.7 ppm) and the appearance of new signals corresponding to the newly formed N-alkyl group.

  • Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) will confirm the exact mass and elemental composition of the product.

Troubleshooting and Field-Proven Insights

Problem Potential Cause Solution
Incomplete Reaction Insufficient reducing agent; low reactivity of amine/aldehyde; moisture contamination.Add another portion (0.3-0.5 eq.) of STAB. If no change, consider adding 0.5-1.0 eq. of acetic acid to catalyze imine formation.[7] Ensure all reagents and solvents are anhydrous.
Aldehyde Reduction Side Product Reducing agent is too reactive or was added before imine formation.Ensure STAB is used, not NaBH₄. Allow the aldehyde and amine to stir together for at least 20 minutes before adding STAB. Cool the reaction to 0 °C before STAB addition.
Boc-Group Deprotection Reaction conditions are too acidic.Avoid adding a large excess of acetic acid. The reaction with STAB is generally mild enough to preserve the Boc group.[4] If deprotection is observed, ensure the work-up is performed promptly with a mild base (NaHCO₃).
Difficult Purification Product is very polar or co-elutes with byproducts.If the product is basic, consider an acidic wash during work-up (e.g., dilute HCl) to move impurities into the aqueous layer, followed by re-basification and extraction. Alternatively, explore reverse-phase chromatography.

Safety & Handling

  • Sodium Triacetoxyborohydride (STAB): This reagent is water-reactive and can release flammable hydrogen gas upon contact with water or acid. It is also a combustible solid.[14][15] Handle in a well-ventilated fume hood, away from ignition sources, and store under an inert atmosphere in a dry location.[12] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Chlorinated Solvents (DCE, DCM): These are suspected carcinogens and should be handled exclusively in a fume hood. Avoid inhalation and skin contact.

  • General Precautions: Perform all operations in a well-ventilated chemical fume hood. Always wear appropriate PPE.

References

  • Chemistry LibreTexts. (2023). Reductive Amination. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • ResearchGate. (2018). Application of Oxidative Ring Opening/Ring Closing by Reductive Amination Protocol for the Stereocontrolled Synthesis of Functionalized Azaheterocycles. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Synlett. (2000). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. [Link]

  • Google Patents.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Myers, A. Chem 115: C-N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • Palchykov, V. A., & Chebanov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–816. [Link]

  • Organic Chemistry Data. Reductive Amination - Common Conditions. [Link]

  • ResearchGate. (2015). Synthesis, characterization and dynamic NMR studies of a novel chalcone based N-substituted morpholine derivative. [Link]

  • ResearchGate. (2024). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. [Link]

  • CarlRoth. (2021). 112030 - Sodium triacetoxyborohydride - Safety Data Sheet. [Link]

  • Palchykov, V. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4), 324-326. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • An, G., et al. (2015). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 20(7), 13358–13371. [Link]

  • Kumar, V., et al. (2013). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 78(10), 4960–4973. [Link]

  • Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]

  • MDPI. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., & Stocker, B. L. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470–5477. [Link]

Sources

Application

Application Notes and Protocols for Aldol Condensation using (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Chiral Morpholine Scaffolds and the Aldol Condensation The morpholine moiety is a privileged heterocyclic scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Chiral Morpholine Scaffolds and the Aldol Condensation

The morpholine moiety is a privileged heterocyclic scaffold in medicinal chemistry, frequently incorporated into a wide array of pharmaceuticals and biologically active compounds.[1][2] Its unique structural and physicochemical properties, such as improved metabolic stability, aqueous solubility, and potential for blood-brain barrier permeability, make it a highly desirable building block in drug design and development.[1] The precise control of stereochemistry within the morpholine ring is often critical for therapeutic efficacy and safety.[1]

The aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures.[3][4] The development of asymmetric aldol reactions, which control the formation of new stereocenters, has been a significant focus of modern synthetic chemistry.[3][4] This application note provides a detailed guide to the use of a specific chiral building block, (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine , in asymmetric aldol condensations. This chiral aldehyde serves as a valuable synthon for introducing a stereodefined morpholine unit while simultaneously constructing a new chiral center, leading to the formation of β-hydroxy carbonyl compounds of significant interest in medicinal chemistry.

(R)-N-Boc-3-(2-Oxo-ethyl)-morpholine: A Chiral Building Block for Asymmetric Synthesis

(R)-N-Boc-3-(2-Oxo-ethyl)-morpholine is a functionalized chiral morpholine derivative. The key features of this molecule for asymmetric synthesis are:

  • A Pre-existing Stereocenter: The (R)-configuration at the 3-position of the morpholine ring provides a chiral environment that can influence the stereochemical outcome of reactions at the adjacent aldehyde group.

  • An Electrophilic Aldehyde: The terminal aldehyde group is a reactive electrophile that can readily participate in nucleophilic addition reactions, such as the aldol condensation.

  • A Bulky N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group on the nitrogen atom serves to protect the amine functionality and provides steric bulk, which can further enhance facial selectivity in asymmetric reactions.

Mechanistic Insights: Achieving Stereocontrol

The stereochemical outcome of the aldol reaction with (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine can be rationalized using established models of asymmetric induction. Two common approaches for achieving high stereoselectivity are metal-mediated and organocatalyzed aldol reactions.

Metal-Mediated Aldol Condensation and the Zimmerman-Traxler Model

In a metal-mediated aldol reaction, a metal enolate (e.g., lithium, boron, or titanium enolate) of a ketone reacts with the chiral aldehyde. The stereoselectivity of this reaction can often be predicted by the Zimmerman-Traxler model .[5][6][7] This model proposes a chair-like six-membered transition state where the metal cation coordinates to both the enolate oxygen and the aldehyde carbonyl oxygen.[5][7]

The pre-existing stereocenter in the (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine will influence the preferred conformation of the transition state to minimize steric interactions. The bulky N-Boc-morpholine substituent will preferentially occupy a pseudo-equatorial position in the Zimmerman-Traxler transition state to avoid unfavorable 1,3-diaxial interactions.[8] This preferred orientation dictates the facial selectivity of the enolate attack on the aldehyde, leading to the formation of a specific diastereomer of the β-hydroxy ketone product.

Diagram: Zimmerman-Traxler Transition State

G cluster_0 Zimmerman-Traxler Transition State TS Chair-like Transition State Product Diastereomerically Enriched β-Hydroxy Ketone TS->Product Aldehyde (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine Aldehyde->TS Enolate Ketone Enolate Enolate->TS

Caption: Proposed Zimmerman-Traxler model for the aldol reaction.

Organocatalyzed Aldol Reaction: The Role of Enamine Catalysis

An alternative and increasingly popular approach is the use of chiral organocatalysts, such as the amino acid L-proline or its derivatives.[9][10] In this case, the reaction proceeds through an enamine intermediate formed between the ketone and the catalyst.[9] The chiral catalyst then directs the enamine to attack one face of the aldehyde electrophile.

The carboxylic acid group of proline can act as a Brønsted acid to activate the aldehyde and also participate in a hydrogen-bonded transition state, which provides a high degree of stereocontrol. The stereocenter of the (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine will work in concert with the chiral catalyst to favor a specific transition state, potentially leading to high levels of diastereoselectivity.

Diagram: Organocatalyzed Aldol Reaction Workflow

G Ketone Ketone Enamine Chiral Enamine Intermediate Ketone->Enamine + Catalyst Catalyst Chiral Organocatalyst (e.g., L-Proline) TS Diastereoselective Transition State Enamine->TS Aldehyde (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine Aldehyde->TS Product β-Hydroxy Ketone TS->Product

Caption: General workflow for an organocatalyzed aldol reaction.

Experimental Protocols

The following are representative protocols for performing an aldol condensation with (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine. These protocols are based on general procedures for asymmetric aldol reactions and should be optimized for specific substrates and desired outcomes.

Protocol 1: Proline-Catalyzed Asymmetric Aldol Reaction

This protocol describes a direct asymmetric aldol reaction using L-proline as the organocatalyst.

Materials:

  • (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine (1.0 eq)

  • Ketone (e.g., acetone, cyclohexanone, 5-10 eq)

  • L-proline (0.2-0.3 eq)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a clean, dry round-bottom flask, add (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine (1.0 eq) and the ketone (5-10 eq).

  • Dissolve the starting materials in anhydrous DMF or DMSO.

  • Add L-proline (0.2-0.3 eq) to the solution.

  • Stir the reaction mixture at room temperature for 24-72 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired β-hydroxy ketone.

Protocol 2: Base-Catalyzed Aldol Condensation

This protocol describes a general base-catalyzed aldol condensation. Note that this method may lead to lower diastereoselectivity compared to the organocatalyzed or metal-mediated methods.

Materials:

  • (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine (1.0 eq)

  • Ketone with at least one α-hydrogen (e.g., acetophenone, 1.2 eq)

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH) (catalytic amount)

  • Ethanol or Methanol

  • Water

  • Dilute hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve the ketone (1.2 eq) in ethanol or methanol.

  • Add a solution of NaOH or KOH in water to the flask.

  • Cool the mixture in an ice bath and add (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine (1.0 eq) dropwise with stirring.

  • Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

  • After the reaction is complete, neutralize the mixture with dilute HCl.

  • Remove the solvent under reduced pressure.

  • Extract the residue with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by recrystallization or column chromatography.

Data Presentation: Expected Outcomes

The success of the asymmetric aldol condensation is evaluated based on the yield, diastereomeric ratio (d.r.), and enantiomeric excess (e.e.) of the product. The following table provides a hypothetical summary of expected results for the reaction between (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine and a generic ketone under different catalytic conditions.

Catalyst/MethodKetoneSolventTemperature (°C)Typical Yield (%)Typical d.r.Typical e.e. (%)
L-ProlineAcetoneDMSO2570-85>90:10>95
L-ProlineCyclohexanoneDMF2575-90>95:5>98
NaOHAcetophenoneEthanol0 to 2560-8060:40N/A

Note: The values in this table are illustrative and will vary depending on the specific ketone, reaction conditions, and optimization.

Conclusion and Future Prospects

(R)-N-Boc-3-(2-Oxo-ethyl)-morpholine is a promising chiral building block for the asymmetric synthesis of complex molecules containing the morpholine scaffold. The aldol condensation provides a powerful tool to utilize this synthon for the diastereoselective construction of new carbon-carbon bonds and the introduction of a new stereocenter. The protocols and mechanistic insights provided in this application note offer a solid foundation for researchers in organic synthesis and drug discovery to explore the utility of this and related chiral aldehydes. Further optimization of reaction conditions and the exploration of a wider range of ketone coupling partners will undoubtedly expand the synthetic utility of this valuable chiral building block, paving the way for the discovery of novel therapeutic agents.

References

  • C. S. Kavala, et al. (n.d.). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study.
  • C-H. Tan, et al. (n.d.). Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules.
  • Myers, A. G. (n.d.). Zimmerman Traxler. Andrew G. Myers Research Group, Harvard University. [Link]

  • OpenOChem Learn. (n.d.). Zimmerman-Traxler Model. [Link]

  • Wikipedia. (n.d.). Aldol reaction. [Link]

  • Chemistry LibreTexts. (2020, August 15). 4.4: The aldol reaction. [Link]

  • Palchykov, V. (2019, June 1). Recent progress in the synthesis of morpholines.
  • Jørgensen, K. A. (n.d.). The Direct Catalytic Asymmetric Aldol Reaction.
  • Palchykov, V. (n.d.). Morpholines. Synthesis and Biological Activity.
  • Li, T-S., et al. (2014, January 17). Stereocontrol in asymmetric SE' reactions of γ-substituted α,β-unsaturated aldehydes.
  • Accounts of Chemical Research. (n.d.). Axial Preferences in Allylation Reactions via the Zimmerman–Traxler Transition State. [Link]

  • Jørgensen, K. A. (n.d.). The Direct Catalytic Asymmetric Aldol Reaction.
  • Zhang, X., et al. (2023, April 26). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. PubMed Central.
  • Chemical Science. (n.d.). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. RSC Publishing.
  • Alcaide, B., & Almendros, P. (2005, June 25). Asymmetric Cross-Aldol Reactions Of Aldehydes: A Formidable Synthetic Challenge. Organic Chemistry Portal.
  • Zhang, X., et al. (n.d.). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines.
  • Semantic Scholar. (n.d.). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. [Link]

  • Journal of the American Chemical Society. (n.d.). A General Organocatalyst for Direct α-Functionalization of Aldehydes: Stereoselective C−C, C−N, C−F, C−Br, and C−S Bond-Forming Reactions. Scope and Mechanistic Insights. [Link]

  • JETIR Research Journal. (2024, April 4). a review on stereoselectivity in aldol condensation reaction. [Link]

  • ACS Omega. (2019, May 22). Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. [Link]

  • ResearchGate. (n.d.). Organocatalysts used for the aldol reaction of ketone 11 and aldehydes 12 under solvent‐free conditions.. [Link]

  • YouTube. (2020, August 23). Asymmetric Aldol Part IV Chiral enolate and Achiral aldehyde. [Link]

  • Accounts of Chemical Research. (2024, February 21). Chiral Aldehyde Catalysis-Enabled Asymmetric α-Functionalization of Activated Primary Amines. [Link]

  • RSC Publishing. (n.d.). An asymmetric biomimetic aldol reaction of glycinate with aliphatic aldehydes for efficient synthesis of chiral β-hydroxy-α-amino acid esters. [Link]

  • University of Wisconsin. (n.d.). Carbonyl Chemistry :: The Aldol Condensation - Stereochemistry. [Link]

  • PubMed Central. (n.d.). Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. [Link]

  • ResearchGate. (n.d.). Synthesis and Applications of Asymmetric Catalysis Using Chiral Ligands Containing Quinoline Motifs. [Link]

Sources

Method

Synthesis of Kinase Inhibitors Using (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed overview and step-by-step protocols for the synthesis of kinase inhibitors utilizing the chiral building block, (R)-N-Boc-3-(...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview and step-by-step protocols for the synthesis of kinase inhibitors utilizing the chiral building block, (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine. This versatile intermediate is of significant interest in medicinal chemistry for the construction of complex molecules targeting various protein kinases, which are pivotal in cellular signaling and are frequently dysregulated in diseases such as cancer. The morpholine moiety is a privileged structure in drug design, often improving the pharmacokinetic properties of a compound, such as solubility and metabolic stability.[1][2][3] The specific stereochemistry of the (R)-enantiomer can be crucial for achieving high potency and selectivity for the target kinase.

Introduction: The Role of Morpholine in Kinase Inhibition

Protein kinases are a large family of enzymes that regulate a majority of cellular pathways, making them a prominent class of drug targets.[4][5] Small molecule kinase inhibitors have revolutionized the treatment of various cancers and other diseases.[4] The morpholine heterocycle is a common feature in many approved and experimental drugs.[1][2][3] Its incorporation into a molecule can enhance water solubility, improve metabolic stability, and provide favorable interactions within the kinase active site, ultimately leading to improved potency and bioavailability.[1]

The chiral aldehyde, (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine, serves as a valuable precursor for introducing the morpholine scaffold into a target molecule. The aldehyde functionality allows for a variety of chemical transformations, with reductive amination being a particularly powerful method for forming a key carbon-nitrogen bond, linking the morpholine unit to the core structure of the kinase inhibitor.

Featured Application: Synthesis of a Bruton's Tyrosine Kinase (BTK) Inhibitor Intermediate

This guide focuses on the synthesis of a key intermediate in the development of Bruton's tyrosine kinase (BTK) inhibitors. BTK is a crucial component of the B-cell receptor signaling pathway and is a validated target for the treatment of B-cell malignancies and autoimmune diseases. The protocol below details the reductive amination of (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine with 5-(4-phenoxyphenyl)pyrimidine-4,6-diamine to yield (R)-tert-butyl 3-(2-((6-amino-5-(4-phenoxyphenyl)pyrimidin-4-yl)amino)ethyl)morpholine-4-carboxylate.

Synthetic Workflow Overview

The overall synthetic strategy is a one-pot reductive amination reaction. The aldehyde group of the morpholine derivative reacts with one of the amino groups of the pyrimidine core to form an imine intermediate. This intermediate is then reduced in situ by a reducing agent to form the final secondary amine product. The Boc protecting group on the morpholine nitrogen prevents unwanted side reactions.

G cluster_0 Reactants cluster_1 Intermediate cluster_2 Product A (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine C Imine Intermediate A->C Reaction B 5-(4-phenoxyphenyl)pyrimidine-4,6-diamine B->C Reaction D (R)-tert-butyl 3-(2-((6-amino-5-(4-phenoxyphenyl)pyrimidin-4-yl)amino)ethyl)morpholine-4-carboxylate C->D Reduction

Figure 1: Synthetic workflow for the reductive amination.

Detailed Experimental Protocol

This protocol is adapted from established procedures in medicinal chemistry for reductive amination reactions.

Materials and Reagents
ReagentSupplierPurityNotes
(R)-N-Boc-3-(2-Oxo-ethyl)-morpholineCommercial>95%Store under inert atmosphere at -20°C
5-(4-phenoxyphenyl)pyrimidine-4,6-diamineCommercial>98%
Sodium triacetoxyborohydride (STAB)Commercial>95%Moisture sensitive
Dichloromethane (DCM), anhydrousCommercial>99.8%Use from a freshly opened bottle or dried over molecular sieves
Acetic Acid, glacialCommercial>99.7%
Saturated aqueous sodium bicarbonate (NaHCO₃) solutionLab prepared-
Brine (saturated aqueous NaCl solution)Lab prepared-
Anhydrous sodium sulfate (Na₂SO₄)Commercial-For drying organic layers
Silica gelCommercial-For column chromatography
Ethyl acetateCommercialHPLC gradeFor chromatography elution
HexanesCommercialHPLC gradeFor chromatography elution
Step-by-Step Procedure
  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 5-(4-phenoxyphenyl)pyrimidine-4,6-diamine (1.0 eq).

    • Dissolve the diamine in anhydrous dichloromethane (DCM) (approximately 10-20 mL per gram of diamine).

    • Add (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine (1.1 eq) to the solution.

    • Add glacial acetic acid (1.2 eq) to the reaction mixture. The acetic acid acts as a catalyst for imine formation.

  • Imine Formation:

    • Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reduction:

    • Once imine formation is deemed sufficient, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. The addition should be done carefully as some gas evolution may occur.

    • Continue to stir the reaction at room temperature overnight (12-16 hours).

  • Work-up:

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 10 mL).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography.

    • A typical eluent system is a gradient of ethyl acetate in hexanes. The exact gradient will depend on the polarity of the product and should be determined by TLC analysis.

    • Collect the fractions containing the desired product and concentrate under reduced pressure to yield (R)-tert-butyl 3-(2-((6-amino-5-(4-phenoxyphenyl)pyrimidin-4-yl)amino)ethyl)morpholine-4-carboxylate as a solid.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity.

Causality and Experimental Choices

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent for imines in the presence of aldehydes, which is advantageous in a one-pot reductive amination. It is less basic than other borohydrides, minimizing side reactions.

  • Role of Acetic Acid: The acidic catalyst is crucial for protonating the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amine to form the imine.

  • Boc Protection: The tert-butyloxycarbonyl (Boc) group protects the nitrogen of the morpholine ring, preventing it from participating in undesired side reactions. This protecting group can be readily removed under acidic conditions in a subsequent step if required for further derivatization.

  • Anhydrous Conditions: The use of anhydrous solvent is important to prevent the hydrolysis of the imine intermediate back to the starting aldehyde and amine, which would reduce the overall yield of the desired product.

Troubleshooting

IssuePossible CauseSolution
Low or no product formationIncomplete imine formation; inactive reducing agentMonitor imine formation by TLC/LC-MS before adding STAB. Use fresh, anhydrous STAB. Ensure anhydrous reaction conditions.
Presence of starting materialsInsufficient reaction time or stoichiometry of reagentsIncrease reaction time and monitor by TLC/LC-MS. Ensure accurate measurement of reagents.
Formation of multiple byproductsNon-selective reduction; reaction with both amino groupsUse a milder reducing agent like STAB. Control the stoichiometry of the aldehyde to favor mono-alkylation. Purification by column chromatography will be necessary.
Difficulty in purificationSimilar polarity of product and byproductsOptimize the eluent system for column chromatography. Consider using a different stationary phase or purification technique like preparative HPLC.

Conclusion

(R)-N-Boc-3-(2-Oxo-ethyl)-morpholine is a valuable chiral building block for the synthesis of kinase inhibitors. The reductive amination protocol detailed in this guide provides a reliable method for incorporating this important pharmacophore into complex molecules. The careful control of reaction conditions and stoichiometry is key to achieving high yields and purity. This methodology is a cornerstone in the construction of a diverse range of kinase inhibitors, enabling further exploration of their therapeutic potential.

References

  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709–752. [Link]

  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]

  • Ostrov, D. A., Bialkowska, A., & Borysenko, C. W. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 359-372. [Link]

  • Bhullar, K. S., Lagarón, N. O., McGowan, E. M., Parmar, I., Jha, A., Hubbard, B. P., & Rupasinghe, H. P. V. (2018). Kinase inhibitors: a new class of therapeutics. Journal of Medicinal Chemistry, 61(12), 5037-5077. [Link]

  • Roskoski, R., Jr. (2015). A historical overview of protein kinases and their targeted small molecule inhibitors. Pharmacological Research, 100, 1-23. [Link]

Sources

Application

Application Note: Facile N-Boc Deprotection of (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine

< Abstract This application note provides a detailed and robust protocol for the acidic deprotection of the tert-butyloxycarbonyl (Boc) group from (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine, a key intermediate in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

<

Abstract

This application note provides a detailed and robust protocol for the acidic deprotection of the tert-butyloxycarbonyl (Boc) group from (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine, a key intermediate in the synthesis of various pharmaceutical agents and bioactive molecules. The protocol emphasizes procedural clarity, mechanistic understanding, and strategies to mitigate potential side reactions, ensuring high yield and purity of the target compound, (R)-3-(2-Oxo-ethyl)-morpholine. This guide is intended for researchers, scientists, and professionals in drug development who require a reliable method for this crucial synthetic transformation.

Introduction and Scientific Context

The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates due to its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1][2] The chiral aldehyde, (R)-3-(2-Oxo-ethyl)-morpholine, serves as a versatile building block for the synthesis of more complex molecules. The tert-butyloxycarbonyl (Boc) protecting group is frequently employed to mask the secondary amine of the morpholine ring during preceding synthetic steps.[3][4] Its removal is a critical final step to enable further functionalization, such as reductive amination or condensation reactions.

The acid-labile nature of the Boc group allows for its selective cleavage under mild conditions, which is essential for preserving the integrity of other sensitive functional groups, such as the aldehyde moiety in the target molecule.[4][5] This document outlines a validated protocol using hydrogen chloride (HCl) in 1,4-dioxane, a widely accepted and efficient method for N-Boc deprotection.[6][7] We will delve into the mechanistic underpinnings of this reaction, provide a step-by-step experimental procedure, and discuss critical parameters for success.

The Chemistry of N-Boc Deprotection

The removal of the Boc group is an acid-catalyzed process that proceeds through a well-established E1 elimination mechanism.[4][6] The key steps are as follows:

  • Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as HCl.[3][6] This initial step increases the electrophilicity of the carbonyl carbon.

  • Formation of a Stable Carbocation: The protonated Boc group becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This results in the formation of a highly stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[3][5]

  • Decarboxylation: The carbamic acid intermediate is inherently unstable and rapidly undergoes decarboxylation, releasing carbon dioxide gas.[3][4] This is often observed as effervescence during the reaction.

  • Formation of the Amine Salt: The liberated free amine is then protonated by the excess acid in the reaction mixture to form the corresponding ammonium salt, in this case, the hydrochloride salt.[3][6]

A potential side reaction to consider is the alkylation of nucleophilic sites on the substrate or product by the intermediate tert-butyl cation.[5][8] However, given the structure of the target molecule, this is of minimal concern.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
(R)-N-Boc-3-(2-Oxo-ethyl)-morpholine≥98%Commercially AvailableStore at 2-8 °C
4 M Hydrogen Chloride in 1,4-DioxaneAnhydrousCommercially AvailableCorrosive and moisture-sensitive
Dichloromethane (DCM)AnhydrousCommercially AvailableUse a dry solvent
Diethyl EtherAnhydrousCommercially AvailableFor precipitation and washing
Saturated Sodium Bicarbonate SolutionACS GradeIn-house preparationFor neutralization
Anhydrous Sodium SulfateACS GradeCommercially AvailableFor drying
Round-bottom flask-Standard laboratory supplierEnsure it is oven-dried
Magnetic stirrer and stir bar-Standard laboratory supplier-
Ice bath-In-house preparation-
Thin Layer Chromatography (TLC) platesSilica gel 60 F254Commercially AvailableFor reaction monitoring
Step-by-Step Procedure
  • Reaction Setup: In a clean, oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M. Place the flask in an ice bath and stir for 10-15 minutes to cool the solution to 0 °C.

  • Addition of Acid: While stirring at 0 °C, slowly add a 4 M solution of hydrogen chloride in 1,4-dioxane (4-5 eq). A slight exotherm may be observed.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the progress of the deprotection by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][7] The reaction is typically complete within 1-4 hours.[7]

  • Work-up and Isolation: Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the solvent and excess HCl. The crude product, (R)-3-(2-Oxo-ethyl)-morpholine hydrochloride, will often be obtained as a solid or a viscous oil.

  • Purification (if necessary): The resulting hydrochloride salt is often of sufficient purity for subsequent steps. If further purification is required, the crude material can be triturated with or precipitated from a solvent like diethyl ether to yield a solid, which can then be collected by filtration.[7]

  • Neutralization to the Free Amine (Optional): To obtain the free amine, dissolve the hydrochloride salt in a minimal amount of water and cool in an ice bath. Slowly add a saturated solution of sodium bicarbonate until the pH is basic (pH 8-9). Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine.

Workflow Diagram

Deprotection_Workflow Workflow for N-Boc Deprotection cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_neutralization Neutralization (Optional) start Dissolve (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine in anhydrous DCM cool Cool to 0 °C in an ice bath start->cool add_hcl Slowly add 4 M HCl in 1,4-Dioxane cool->add_hcl stir Stir at 0 °C, then warm to RT add_hcl->stir monitor Monitor reaction by TLC/LC-MS stir->monitor concentrate Concentrate under reduced pressure monitor->concentrate precipitate Triturate/Precipitate with diethyl ether (optional) concentrate->precipitate filter Collect solid by filtration precipitate->filter dissolve_salt Dissolve HCl salt in water filter->dissolve_salt neutralize Add saturated NaHCO₃ solution dissolve_salt->neutralize extract Extract with organic solvent neutralize->extract dry_concentrate Dry and concentrate extract->dry_concentrate final_product (R)-3-(2-Oxo-ethyl)-morpholine (Free Amine) dry_concentrate->final_product

Caption: Experimental workflow for the N-Boc deprotection.

Characterization and Data

The successful deprotection can be confirmed by various analytical techniques:

  • ¹H NMR: Disappearance of the characteristic tert-butyl singlet peak (around 1.4-1.5 ppm) and shifts in the signals corresponding to the morpholine ring protons.

  • ¹³C NMR: Absence of the quaternary carbon and methyl carbon signals of the Boc group.

  • Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the molecular weight of the deprotected product.

  • FT-IR: Appearance of N-H stretching bands (around 3300-3400 cm⁻¹) for the free amine or the broad ammonium salt stretch.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR (CDCl₃, δ ppm)
(R)-N-Boc-3-(2-Oxo-ethyl)-morpholineC₁₁H₁₉NO₄229.27~9.7 (s, 1H, CHO), ~4.0-3.4 (m, 7H, morpholine), 2.8-2.6 (m, 2H, CH₂CHO), 1.45 (s, 9H, C(CH₃)₃)
(R)-3-(2-Oxo-ethyl)-morpholineC₆H₁₁NO₂129.16~9.8 (s, 1H, CHO), ~3.9-2.8 (m, 9H, morpholine & CH₂CHO), ~2.0 (br s, 1H, NH)

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or the equivalents of HCl. However, prolonged exposure to strong acid could potentially lead to side reactions involving the aldehyde.

  • Aldehyde Instability: Aldehydes can be sensitive to strongly acidic or basic conditions. It is crucial to perform the reaction at low temperatures and to neutralize carefully if the free amine is desired.

  • Moisture Sensitivity: The reaction should be carried out under anhydrous conditions to prevent quenching of the acid and potential side reactions.

  • Alternative Reagents: While HCl in dioxane is effective, other acidic reagents like trifluoroacetic acid (TFA) in DCM can also be used.[3][4][9] The choice of acid can depend on the sensitivity of other functional groups in the molecule and the desired work-up procedure.[3] For particularly acid-sensitive substrates, milder methods such as using p-toluenesulfonic acid (TsOH) or Lewis acids might be explored.[10][11]

Conclusion

This application note provides a comprehensive and reliable protocol for the N-Boc deprotection of (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine. By understanding the underlying reaction mechanism and adhering to the detailed experimental procedure, researchers can confidently and efficiently generate the desired deprotected product in high yield and purity, facilitating its use in subsequent synthetic endeavors within drug discovery and development programs.

References

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24533–24540.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Moradivalikboni, R., Heidarnezhad, Z., Heidarnezhad, F., Hozhiboev, Y., & Rahmanov, R. (2018). Reaction of 2-R 5-Oxo 5-H 6- Ethylcarboxylate 7-Phenyl-[5][7][10]Thiadiazolo-[3,2-A]Pyrimidine with Morpholin and their Properties. Oriental Journal of Chemistry, 34(3), 1629-1632.

  • Al-Tamiemi, E. O., Khammas, S. J., & Al-Kaissi, S. S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s), 253-261.
  • Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

Sources

Method

The Strategic Application of (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine in Modern Medicinal Chemistry: Advanced Protocols and Synthetic Insights

Introduction: The Privileged Morpholine Scaffold and the Unique Utility of a Chiral Aldehyde Building Block The morpholine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its re...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Morpholine Scaffold and the Unique Utility of a Chiral Aldehyde Building Block

The morpholine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable ability to impart favorable pharmacokinetic and physicochemical properties to drug candidates.[1][2] Its inherent polarity, metabolic stability, and capacity to improve aqueous solubility make it a highly sought-after heterocycle in drug design.[3] When incorporated into a molecule, the morpholine moiety can enhance potency, modulate lipophilicity, and improve blood-brain barrier permeability, making it particularly valuable in the development of central nervous system (CNS) active agents.[4]

This guide focuses on a particularly valuable derivative: (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine . This molecule is a chiral building block that combines the benefits of the morpholine core with a reactive aldehyde functionality. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled and selective reactions at the aldehyde site, preventing unwanted side reactions. The defined (R)-stereochemistry at the C3 position offers a crucial handle for introducing chirality into the target molecule, which is of paramount importance in modern drug development where enantiomeric purity is often a prerequisite for optimal efficacy and safety.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the practical applications of (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine. We will delve into detailed protocols for its key synthetic transformations, provide insights into the rationale behind experimental choices, and illustrate its application in the synthesis of medicinally relevant scaffolds, such as those found in Dipeptidyl Peptidase-4 (DPP-IV) and Janus Kinase (JAK) inhibitors.

Physicochemical Properties and Handling

PropertyValueReference
IUPAC Name tert-butyl (3R)-3-(2-oxoethyl)morpholine-4-carboxylateN/A
Molecular Formula C₁₁H₁₉NO₄Calculated
Molecular Weight 229.27 g/mol Calculated
Appearance Colorless to pale yellow oilGeneral Observation
Solubility Soluble in most organic solvents (DCM, THF, EtOAc, MeOH)General Observation
Storage Store at 2-8 °C under an inert atmosphere. The aldehyde is susceptible to oxidation.General Handling

(R)-N-Boc-3-(2-Oxo-ethyl)-morpholine is typically prepared by the oxidation of the corresponding primary alcohol, (R)-tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate.[5] Common oxidizing agents for this transformation include Dess-Martin periodinane (DMP) or Swern oxidation conditions. Careful control of the reaction temperature and stoichiometry is crucial to prevent over-oxidation to the carboxylic acid.

Core Synthetic Applications and Detailed Protocols

The aldehyde functionality of (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine is a versatile handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. The two most prominent applications in medicinal chemistry are reductive amination and olefination reactions.

Reductive Amination: A Gateway to Chiral Amines

Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines.[4] The reaction proceeds via the formation of an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine.[6] This one-pot procedure is highly efficient and atom-economical.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification A (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine C Imine/Iminium Ion Formation (Solvent, optional acid catalyst) A->C B Primary or Secondary Amine (R1R2NH) B->C D In situ Reduction (Reducing Agent) C->D E Aqueous Workup (Quench excess reagent, extraction) D->E F Purification (Flash Column Chromatography) E->F G Final Product: (R)-tert-butyl 3-(2-(R1R2N)ethyl)morpholine-4-carboxylate F->G

Caption: General workflow for the reductive amination of (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine.

This protocol details the reaction with an aniline derivative, a common structural motif in kinase inhibitors.

Objective: To synthesize (R)-tert-butyl 3-(2-(phenylamino)ethyl)morpholine-4-carboxylate.

Materials:

  • (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine (1.0 eq)

  • Aniline (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous (0.1 M solution)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate (EtOAc) for chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine (1.0 eq).

  • Solvent and Amine Addition: Dissolve the aldehyde in anhydrous DCM (to make a 0.1 M solution). Add aniline (1.1 eq) to the solution and stir at room temperature for 30 minutes.

    • Rationale: This initial stirring period allows for the formation of the imine intermediate. The reaction is typically reversible, and the subsequent addition of the reducing agent will drive the equilibrium towards the product.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

    • Rationale: NaBH(OAc)₃ is a mild and selective reducing agent that is particularly effective for reductive aminations.[7] It is less basic than other borohydrides, minimizing side reactions. Portion-wise addition helps to control any potential exotherm.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-4 hours).

  • Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with DCM (2 x volume of aqueous layer).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 50% EtOAc in hexanes).[8]

    • Rationale: As the product is more polar than the starting materials, a polar solvent system is required for elution. The gradient elution ensures good separation from any unreacted starting materials and byproducts.

Expected Outcome:

  • Product: (R)-tert-butyl 3-(2-(phenylamino)ethyl)morpholine-4-carboxylate

  • Yield: 75-90%

  • Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The ¹H NMR spectrum is expected to show characteristic signals for the morpholine ring protons, the Boc group, the aromatic protons of the aniline moiety, and the newly formed ethyl linker.[9]

Wittig and Horner-Wadsworth-Emmons Reactions: Carbon Chain Elongation

The Wittig reaction and its modification, the Horner-Wadsworth-Emmons (HWE) reaction, are powerful methods for the synthesis of alkenes from aldehydes.[10][11] These reactions are invaluable for extending the carbon chain and introducing a double bond with stereochemical control.

  • Wittig Reaction: Utilizes a phosphorus ylide (phosphorane) to convert an aldehyde to an alkene. The stereochemical outcome (E/Z selectivity) is dependent on the stability of the ylide.

  • Horner-Wadsworth-Emmons (HWE) Reaction: Employs a phosphonate carbanion, which is generally more nucleophilic than a Wittig ylide. The HWE reaction typically favors the formation of the (E)-alkene, and the water-soluble phosphate byproduct simplifies purification.[12]

G cluster_start Reagent Preparation cluster_reaction Reaction Steps cluster_workup Workup & Purification A Phosphonate Ester C Phosphonate Carbanion Formation A->C B Base (e.g., NaH, K2CO3) B->C D (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine Addition C->D E Aqueous Workup D->E F Purification (Flash Column Chromatography) E->F G Final Product: (R,E)-tert-butyl 3-(alkenyl)morpholine-4-carboxylate F->G

Caption: General workflow for the Horner-Wadsworth-Emmons olefination.

This protocol describes the synthesis of an α,β-unsaturated ester, a common precursor in drug synthesis.

Objective: To synthesize (R,E)-tert-butyl 3-(3-ethoxy-3-oxoprop-1-en-1-yl)morpholine-4-carboxylate.

Materials:

  • (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine (1.0 eq)

  • Triethyl phosphonoacetate (1.1 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Tetrahydrofuran (THF), anhydrous (0.2 M solution)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate (EtOAc) for chromatography

Step-by-Step Procedure:

  • Phosphonate Deprotonation: To a flame-dried round-bottom flask under an inert atmosphere, add NaH (1.2 eq). Wash the NaH with hexanes to remove the mineral oil and carefully decant the hexanes.

  • Solvent and Phosphonate Addition: Add anhydrous THF to the NaH. Cool the suspension to 0 °C in an ice bath. Add triethyl phosphonoacetate (1.1 eq) dropwise.

    • Rationale: The deprotonation of the phosphonate ester by a strong base like NaH generates the nucleophilic phosphonate carbanion. The reaction is exothermic and should be performed at a low temperature.

  • Carbanion Formation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Aldehyde Addition: Cool the reaction mixture back to 0 °C and add a solution of (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine (1.0 eq) in anhydrous THF dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS (typically 1-3 hours).

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Extract the aqueous layer with EtOAc (3 x volume of aqueous layer).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Expected Outcome:

  • Product: (R,E)-tert-butyl 3-(3-ethoxy-3-oxoprop-1-en-1-yl)morpholine-4-carboxylate

  • Yield: 80-95%

  • Stereoselectivity: The HWE reaction with stabilized phosphonates typically yields the (E)-isomer with high selectivity (>95:5 E:Z).[13]

  • Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The ¹H NMR will show characteristic signals for the newly formed double bond, with a large coupling constant (J ≈ 16 Hz) for the trans-protons.

Application in the Synthesis of Bioactive Molecules

The synthetic utility of (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine is best illustrated through its application in the synthesis of key intermediates for important drug classes.

Case Study 1: Synthesis of a Dipeptidyl Peptidase-4 (DPP-IV) Inhibitor Precursor

DPP-IV inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[14] Many DPP-IV inhibitors, such as Sitagliptin, feature a chiral amine moiety.[7] (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine can be used to synthesize analogs of these drugs where the morpholine scaffold replaces other heterocyclic systems.

G A (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine C Reductive Amination (NaBH(OAc)3, DCM) A->C B Chiral Amine (e.g., (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid derivative) B->C D Protected DPP-IV Inhibitor Analog C->D Forms C-N bond E Boc Deprotection (TFA or HCl in Dioxane) D->E F Final DPP-IV Inhibitor Analog E->F

Caption: Synthetic route to a DPP-IV inhibitor analog using reductive amination.

In this synthetic approach, a reductive amination reaction between (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine and a suitable chiral amine, which forms the core of the DPP-IV inhibitor pharmacophore, would yield a diastereomeric mixture. These diastereomers can often be separated by chromatography.[15] Subsequent deprotection of the Boc group would yield the final drug analog.

Case Study 2: Synthesis of a Janus Kinase (JAK) Inhibitor Scaffold

JAK inhibitors are a class of drugs used to treat inflammatory diseases such as rheumatoid arthritis.[16] Many JAK inhibitors contain a nitrogen-containing heterocyclic core. The morpholine moiety can be incorporated into these scaffolds to modulate their properties.

G A (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine C Horner-Wadsworth-Emmons Reaction A->C B Phosphonate Reagent (e.g., for HWE reaction) B->C D Unsaturated Morpholine Intermediate C->D Forms C=C bond E Further Cyclization/Functionalization Steps D->E F JAK Inhibitor Scaffold E->F

Caption: Synthetic route to a JAK inhibitor scaffold via an HWE reaction.

In this example, an HWE reaction could be used to append a side chain to the morpholine core, which can then be further elaborated and cyclized to form the complex heterocyclic systems found in many JAK inhibitors. The (R)-stereocenter of the starting material would be preserved, influencing the overall stereochemistry of the final molecule.

Conclusion

(R)-N-Boc-3-(2-Oxo-ethyl)-morpholine is a highly valuable and versatile chiral building block in medicinal chemistry. Its combination of a privileged morpholine scaffold, a reactive aldehyde, a stable protecting group, and a defined stereocenter makes it an ideal starting material for the synthesis of complex and stereochemically rich drug candidates. The protocols and applications detailed in this guide provide a solid foundation for researchers to leverage the unique properties of this reagent in their drug discovery and development programs. By understanding the principles behind its key reactions and its potential applications, scientists can strategically employ this building block to accelerate the synthesis of novel and effective therapeutics.

References

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  • Magano, J., & Dunetz, J. R. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11774-11887. [Link]

  • Kim, D., et al. (2005). (2R)-4-Oxo-4-[3-(Trifluoromethyl)-5,6-dihydro[1][7][17]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: A Potent, Orally Active Dipeptidyl Peptidase IV Inhibitor for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 48(1), 141-151. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1. [Link]

  • Giordanetto, F., & Kihlberg, J. (2014). Privileged Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 57(2), 278-295. [Link]

  • Rémond, E., Bayardon, J., Ondel-Eymin, M. J., & Jugé, S. (2012). Stereoselective synthesis of unsaturated and functionalized L-NHBoc amino acids, using Wittig reaction under mild phase-transfer conditions. The Journal of Organic Chemistry, 77(17), 7579–7587. [Link]

  • tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate. (n.d.). In PubChem. Retrieved from [Link]

  • Wittig Reaction. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]

  • Horner-Wadsworth-Emmons Reaction. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]

  • Norman, M. H. (2022). A review of Janus kinase (JAK) inhibitors. Future Medicinal Chemistry, 14(12), 859-880. [Link]

  • The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. (n.d.). Santai Technologies. Retrieved from [Link]

  • Drucker, D. J., & Nauck, M. A. (2006). The incretin system: glucagon-like peptide-1 receptor agonists and dipeptidyl peptidase-4 inhibitors in type 2 diabetes. The Lancet, 368(9548), 1696-1705. [Link]

  • Schwartz, D. M., Kanno, Y., Villarino, A., Ward, M., Gadina, M., & O'Shea, J. J. (2017). JAK inhibition as a therapeutic strategy for immune and inflammatory diseases. Nature Reviews Drug Discovery, 16(12), 843–862. [Link]

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  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. (2013). National Institutes of Health. [Link]

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  • Expanding Complex Morpholines Using Systematic Chemical Diversity. (2024). National Institutes of Health. [Link]

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  • US Patent for Improved process for preparation of sitagliptin. (n.d.).
  • WO Patent for Heterocyclic derivatives as janus kinase inhibitors. (n.d.).
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  • Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate. (2016). Atlantis Press. [Link]

  • Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. (2010). PubMed. [Link]

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  • 1-(2-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl) Quinolin-1-ium Bromide. (2024). MDPI. [Link]

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Application

Application Notes &amp; Protocols: (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine as a Premier Chiral Building Block

Introduction: The Strategic Value of the Morpholine Scaffold in Modern Drug Discovery The morpholine ring is a privileged heterocyclic scaffold frequently employed in medicinal chemistry.[1] Its significance stems from a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Morpholine Scaffold in Modern Drug Discovery

The morpholine ring is a privileged heterocyclic scaffold frequently employed in medicinal chemistry.[1] Its significance stems from a unique combination of advantageous physicochemical and biological properties.[1] The presence of a weak basic nitrogen and an ether oxygen imparts favorable pKa values, enhances aqueous solubility, and can improve permeability across the blood-brain barrier (BBB), a critical feature for central nervous system (CNS) drug candidates.[2][3] In bioactive compounds, the morpholine moiety can serve multiple roles: it can enhance potency through direct molecular interactions with target proteins, act as a rigid scaffold to correctly orient other pharmacophoric elements, and favorably modulate pharmacokinetic and pharmacodynamic (PK/PD) properties.[3][4]

(R)-N-Boc-3-(2-Oxo-ethyl)-morpholine emerges as a particularly valuable chiral building block that capitalizes on these benefits. It provides chemists with a stereochemically defined morpholine core, a versatile aldehyde functional group for subsequent elaboration, and an acid-labile Boc protecting group for orthogonal synthesis strategies. This combination allows for the efficient and controlled introduction of the chiral morpholine motif into a wide array of complex molecular architectures, making it an indispensable tool for researchers in drug development.

Physicochemical & Handling Properties

Proper handling and storage are critical for maintaining the integrity of this aldehyde-containing reagent. The data below provides key specifications.[5][6]

PropertyValue
IUPAC Name tert-butyl (2R)-2-(2-oxoethyl)morpholine-4-carboxylate[6]
CAS Number 1257853-70-5
Molecular Formula C₁₁H₁₉NO₄[5][6]
Molecular Weight 229.27 g/mol [5][6]
Appearance Liquid, Solid, or Semisolid[6]
SMILES Code O=CC[C@@H]1CN(C(OC(C)(C)C)=O)CCO1[5]
Storage Store under an inert atmosphere, in a freezer at -20°C.[5]

Causality Behind Storage: The aldehyde functionality is susceptible to oxidation to the corresponding carboxylic acid upon prolonged exposure to air. Freezing under an inert atmosphere (e.g., argon or nitrogen) minimizes this degradation and prevents potential side reactions, ensuring the reagent's purity and reactivity for synthetic applications.

Synthetic Utility: Key Transformations

The aldehyde group of (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine is a gateway to a multitude of chemical transformations, allowing for the construction of diverse molecular frameworks. The primary applications leverage the electrophilic nature of the carbonyl carbon.

G cluster_0 Key Synthetic Pathways cluster_1 Resulting Structures main (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine reductive_amination Reductive Amination (+ R-NH2, [H]) main->reductive_amination C-N Bond Formation wittig Wittig Olefination (+ Ph3P=CHR) main->wittig C=C Bond Formation other Other C-C Bond Formations (e.g., Aldol, Grignard) main->other C-C Bond Formation amine_product Substituted Aminoethyl Morpholine Derivatives reductive_amination->amine_product alkene_product Unsaturated Morpholine Derivatives wittig->alkene_product alcohol_product Chiral Alcohol & Extended Chain Derivatives other->alcohol_product

Caption: Key synthetic transformations of (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine.

Reductive Amination

This is arguably the most powerful application of this building block. Reductive amination involves the reaction of the aldehyde with a primary or secondary amine to form an imine intermediate, which is then reduced in situ to yield a more complex amine.[7] This one-pot procedure is highly efficient for creating C-N bonds and is a cornerstone of library synthesis in drug discovery. A variety of reducing agents can be employed, with sodium triacetoxyborohydride [Na(CH₃COO)₃BH] being a preferred choice due to its mildness and tolerance for a wide range of functional groups.[8]

Wittig Reaction and Related Olefinations

The Wittig reaction allows for the conversion of the aldehyde into an alkene, providing a strategic method for carbon chain extension.[9] By reacting the building block with a phosphorus ylide (Ph₃P=CHR), a C=C double bond is formed. The geometry of the resulting alkene can often be controlled by the choice of ylide and reaction conditions. This pathway is essential for synthesizing compounds where a specific unsaturated linker is required to connect the morpholine scaffold to another part of the molecule.

Detailed Protocol: Diastereoselective Reductive Amination

This protocol details a representative procedure for coupling (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine with a primary amine.

Objective: To synthesize a chiral N-substituted 2-((R)-4-(tert-butoxycarbonyl)morpholin-3-yl)ethan-1-amine derivative.

Materials:

  • (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine (1.0 eq)

  • Primary amine (e.g., Benzylamine) (1.1 eq)

  • Sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Septum and nitrogen/argon inlet

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Glassware for chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine (1.0 eq). Dissolve the aldehyde in anhydrous DCM (approx. 0.1 M concentration).

    • Causality: An inert atmosphere prevents side reactions, and anhydrous solvent is crucial as water can hydrolyze the imine intermediate and decompose the hydride reagent.

  • Amine Addition: Add the primary amine (1.1 eq) to the stirred solution at room temperature. Stir the mixture for 20-30 minutes.

    • Causality: This period allows for the formation of the key imine or iminium ion intermediate, which is the substrate for the subsequent reduction.[7] A slight excess of the amine helps drive this equilibrium forward.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. The addition may cause slight effervescence. Allow the reaction to stir at room temperature.

    • Causality: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reducing the iminium ion in the presence of the starting aldehyde. Its steric bulk and reduced reactivity prevent the reduction of the aldehyde before imine formation.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-4 hours).

  • Work-up: Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes. Transfer the mixture to a separatory funnel.

    • Causality: The basic bicarbonate solution neutralizes any remaining acetic acid from the reducing agent and quenches excess hydride.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine all organic layers.

    • Causality: This ensures complete recovery of the product from the aqueous phase.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Causality: The brine wash removes residual water, and the drying agent removes all traces of moisture before solvent evaporation.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

G start Start step1 Step 1: Reagent Dissolution Dissolve Aldehyde in anhydrous DCM under N2 start->step1 end Pure Product step2 Step 2: Imine Formation Add primary amine (1.1 eq). Stir for 30 min at RT step1->step2 step3 Step 3: Reduction Add NaBH(OAc)3 (1.5 eq). Stir for 2-4 hours step2->step3 step4 Step 4: Quench & Extract Add sat. NaHCO3. Extract with DCM step3->step4 step5 Step 5: Dry & Concentrate Wash with brine, dry over Na2SO4, and evaporate step4->step5 step6 Step 6: Purification Flash Column Chromatography step5->step6 step6->end

Caption: Experimental workflow for the reductive amination protocol.

Application in Context: Synthesis of Linezolid Analogues

The morpholine ring is a key structural feature of the oxazolidinone antibiotic Linezolid.[10] (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine is an excellent starting material for creating novel analogues of such drugs to explore structure-activity relationships (SAR) or overcome antibiotic resistance.[11] For example, the protocol described above can be used to couple the building block with various anilines or other aromatic amines. The resulting secondary amine can then undergo further synthetic manipulations, such as acylation or cyclization, to build the complete pharmacophore of a Linezolid-like molecule.[12][13] The inherent chirality of the building block ensures the correct stereochemistry at the C3 position of the morpholine ring, which is often crucial for biological activity.

References

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.
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Method

Application Note: Solid-Phase Synthesis of Morpholine Derivatives

Topic: Solid-Phase Synthesis Using Morpholine Derivatives Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Medicinal Chemists, and Process Development Scientists Executive Summary & Strategic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solid-Phase Synthesis Using Morpholine Derivatives Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary & Strategic Context

Morpholine rings are privileged pharmacophores in medicinal chemistry, valued for their ability to improve metabolic stability, solubility, and target selectivity. In the context of Solid-Phase Synthesis (SPS), morpholine derivatives are utilized in two distinct but critical high-value applications:

  • Phosphorodiamidate Morpholino Oligomers (PMOs): These are neutral DNA analogues used as antisense therapies (e.g., Eteplirsen) for gene silencing and exon skipping.[1] They require specialized chlorophosphoramidate chemistry.

  • Combinatorial Small Molecule Libraries: Morpholines serve as core scaffolds for diversity-oriented synthesis (DOS), often constructed or functionalized via on-resin reductive amination or nucleophilic substitution.

This guide provides rigorous, field-validated protocols for both applications, moving beyond generic steps to address the mechanistic nuances of resin loading, coupling efficiency, and cleavage kinetics.

Strategic Planning: Resin & Linker Selection

Success in morpholine SPS relies heavily on the resin-linker interaction, particularly due to the secondary amine nature of the morpholine ring and the specific stability requirements of PMOs.

ApplicationRecommended ResinLinker ChemistryRationale
PMO Synthesis Aminomethyl Polystyrene (low load) Succinate or Oxalyl PMOs are base-stable but acid-sensitive. A base-labile linker (cleaved by NH₃) allows simultaneous cleavage and base deprotection.
Small Mol. Library (Acid Cleavage) 2-Chlorotrityl Chloride (2-CTC) Trityl ether/amine Ideal for immobilizing morpholines via the ring nitrogen or hydroxyl groups. Cleaves under mild acidic conditions (1% TFA), preserving sensitive side chains.
Small Mol. Library (Amide) Rink Amide MBHA Amide bond Standard for generating C-terminal amides. Requires stable morpholine adducts that survive 95% TFA cleavage.

Protocol A: Synthesis of Phosphorodiamidate Morpholino Oligomers (PMOs)

Objective: Synthesis of a biologically active PMO sequence using chlorophosphoramidate monomers. Mechanism: Unlike standard phosphoramidite DNA synthesis, PMO synthesis uses a P(V) chlorophosphoramidate coupling reaction, which is slower and requires specific activation.

Materials & Reagents
  • Monomers: 5'-Trityl-protected morpholino chlorophosphoramidates (A, C, G, T).

  • Solid Support: Aminomethyl polystyrene loaded with the 3'-terminal subunit via a succinate linker (Loading: ~40–60 µmol/g).

  • Coupling Reagent: LiBr (Lithium Bromide) in NMP (N-methyl-2-pyrrolidone) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

  • Detritylation: 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM).

  • Capping: Acetic anhydride/Lutidine/N-methylimidazole.

Step-by-Step Workflow
Step 1: Resin Swelling & Preparation
  • Weigh appropriate amount of loaded resin into a fritted synthesis column.

  • Swell in NMP for 30 minutes. Note: NMP is preferred over DMF for PMOs due to better solubility of the hydrophobic protected monomers.

Step 2: The Elongation Cycle (Repeat for N-1 cycles)
  • Detritylation (Acid Block):

    • Flow 3% TCA/DCM through the column for 2 minutes.

    • Visual Check: Effluent should turn bright orange/red (trityl cation).

    • Wash: DCM (3x), then NMP (3x). Critical: Remove all acid traces; residual acid neutralizes the basic coupling environment.

  • Neutralization:

    • Wash with 5% Diisopropylethylamine (DIPEA) in NMP (2 min).

  • Coupling (The Critical Step):

    • Dissolve Monomer (3–5 eq) in NMP.

    • Add Activator: 0.1M LiBr in NMP (or DBU for difficult couplings).

    • Incubate with resin for 60–120 minutes at 45°C.

    • Expert Insight: Unlike DNA synthesis (minutes), PMO coupling is slow. Heating to 45°C significantly improves yield without degrading the chlorophosphoramidate.

  • Capping (Truncation Prevention):

    • Add Acetic anhydride/Lutidine/NMP solution for 5 minutes.

    • Wash: NMP (3x), DCM (3x).

Step 3: Cleavage & Deprotection
  • Treat resin with 28% Aqueous Ammonia for 16 hours at 55°C in a sealed pressure vessel.

  • Mechanism: This cleaves the succinate linker (releasing the PMO) and removes the exocyclic amine protecting groups (Benzoyl/Isobutyryl) from the bases.

  • Filter resin and concentrate the filtrate.

PMO Synthesis Logic Diagram

PMO_Synthesis cluster_QC In-Process QC Resin Resin-Bound Subunit (n) Detritylation 1. Detritylation (3% TCA/DCM) Resin->Detritylation Start Cycle Neutralization 2. Neutralization (5% DIPEA/NMP) Detritylation->Neutralization Free Morpholino Amine Coupling 3. Coupling (Chlorophosphoramidate + LiBr) Neutralization->Coupling Active Species Capping 4. Capping (Ac2O/Lutidine) Coupling->Capping Unreacted Amines QC Kaiser Test (Negative?) Coupling->QC Capping->Resin n+1 Subunit (Repeat) Cleavage 5. Cleavage & Deprotection (NH4OH, 55°C) Capping->Cleavage End of Sequence

Caption: Cycle logic for PMO synthesis. Note the distinct neutralization step required before coupling due to the basicity of the morpholine nitrogen.

Protocol B: Combinatorial Library of N-Substituted Morpholines

Objective: Rapid generation of a library of N-functionalized morpholines using solid-phase reductive amination. Mechanism: A resin-bound amino acid or amine reacts with an aldehyde to form an imine, which is reduced to a secondary amine. This can be cyclized or further functionalized.[2]

Workflow: Reductive Amination on Resin[3][4]
  • Resin Loading:

    • Use 2-Chlorotrityl Chloride Resin .

    • Load a Morpholine-2-carboxylic acid or a linear precursor (e.g., Serine derivative) depending on the library design.

    • Alternative: Load a diamine linker.

  • Reductive Alkylation (The "Appella" Method):

    • Imine Formation: Treat resin-bound amine with Aldehyde (5 eq) in 1% Acetic Acid/DMF (Trimethyl orthoformate can be added as a dehydrating agent). Shake for 2 hours.

    • Reduction: Add NaBH₃CN (5 eq) directly to the mixture. Shake for 4 hours.

    • Validation: Perform a Chloranil Test (specific for secondary amines). A positive result (blue/green beads) indicates successful mono-alkylation.

  • Cyclization (If building the ring on-resin):

    • If starting from a linear precursor (e.g., resin-bound serine + bromoacetaldehyde equivalent), treat with DIPEA/DMF at 60°C to induce intramolecular cyclization.

  • Cleavage:

    • Treat with 1% TFA/DCM (3 x 2 min).

    • Neutralize immediately with Pyridine/Methanol to prevent degradation if the morpholine product is acid-sensitive.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Coupling Yield (PMO) Steric hindrance or aggregation.Increase temperature to 50°C. Switch activator to LiBr/DBU mixture. Use "Double Coupling" protocol.
Incomplete Detritylation Acid scavenged by morpholine ring.Increase TCA concentration to 5% or extend flow time. Ensure extensive DCM washing.
Side Reactions (Library) Over-alkylation (Tertiary amines).Use sterically hindered aldehydes or strictly control stoichiometry (0.9 eq aldehyde initially).
Resin Clogging PMO aggregation (hydrophobic).Switch solvent to NMP/TFE (Trifluoroethanol) mixture to disrupt secondary structures.

References

  • Bhadra, J., et al. (2015). Synthesis of Morpholino Monomers, Chlorophosphoramidate Monomers, and Solid-Phase Synthesis of Short Morpholino Oligomers.[3] Current Protocols in Nucleic Acid Chemistry.[3] Link

  • Kundu, J., et al. (2022). Synthesis of Phosphorodiamidate Morpholino Oligonucleotides Using Trityl and Fmoc Chemistry in an Automated Oligo Synthesizer.[3][4] The Journal of Organic Chemistry.[3][4] Link[4]

  • Pattanayak, S., et al. (2014). Solid-phase-supported synthesis of morpholinoglycine oligonucleotide mimics. Beilstein Journal of Organic Chemistry. Link

  • Appella, D. H., et al. (2008). Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. Journal of Combinatorial Chemistry. Link

  • Summerton, J., & Weller, D. (1997). Morpholino antisense oligomers: design, preparation, and properties.[1] Antisense & Nucleic Acid Drug Development.[1] Link

Sources

Technical Notes & Optimization

Troubleshooting

Preventing over-alkylation in reductive amination

Technical Support Center: Reductive Amination & Alkylation Control Ticket ID: RA-OVERALK-001 Subject: Prevention of Over-Alkylation (Dialkylation) in Reductive Amination Status: Resolved / Knowledge Base Article Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Reductive Amination & Alkylation Control Ticket ID: RA-OVERALK-001 Subject: Prevention of Over-Alkylation (Dialkylation) in Reductive Amination Status: Resolved / Knowledge Base Article

Executive Summary

Over-alkylation (e.g., a primary amine converting to a tertiary amine instead of a secondary one) is the most common failure mode in reductive amination. It occurs when the product amine is more nucleophilic than the starting amine, or when the reducing agent reduces the carbonyl compound faster than the imine intermediate.

This guide provides a self-validating workflow to ensure mono-alkylation selectivity. It prioritizes kinetic control using sterically demanding hydrides and thermodynamic control using Lewis acid additives.

Module 1: The Mechanism of Failure

To prevent over-alkylation, you must understand the competing kinetics.

  • The Desired Path: Amine attacks Carbonyl

    
     Hemiaminal 
    
    
    
    Imine
    
    
    Reduced to Secondary Amine .[1]
  • The Failure Path: The newly formed Secondary Amine is often more nucleophilic than the primary starting material. It attacks remaining Carbonyl

    
     Iminium Ion 
    
    
    
    Reduced to Tertiary Amine .

Visualizing the Competition:

OverAlkylation Start Primary Amine (R-NH2) Imine Imine Intermediate (R-N=R') Start->Imine + Carbonyl - H2O Carbonyl Carbonyl (R'=O) SecAmine Secondary Amine (Target Product) Imine->SecAmine Reduction (Fast) Iminium Iminium Ion (R-N+(R')=R') SecAmine->Iminium + Remaining Carbonyl (If uncontrolled) TertAmine Tertiary Amine (Over-Alkylated Impurity) Iminium->TertAmine Reduction (Very Fast)

Figure 1: The Kinetic Trap. Over-alkylation occurs when the Secondary Amine competes for the Carbonyl source before the reaction is quenched.

Module 2: Reagent Selection (The "Engine")

The choice of reducing agent is the primary control lever.[2] You need a reagent that reduces imines fast but carbonyls slowly (chemoselectivity).

ReagentSelectivityRisk of Over-AlkylationRecommended Use Case
NaBH(OAc)₃ (STAB)High LowGold Standard. Best for mono-alkylation of primary amines. Bulky acetoxy groups prevent coordination to carbonyls.
NaBH₃CN MediumMediumClassic "Borch" reagent. Requires strict pH control (pH 5-6). Toxic (cyanide risk).
NaBH₄ LowHigh Too strong. Reduces aldehydes/ketones rapidly.[3] Only use in stepwise protocols (pre-form imine).
H₂ / Pd-C LowHighOften leads to dialkylation unless steric hindrance prevents it.

Module 3: Validated Protocols

Protocol A: The "Gold Standard" (STAB Method)

Best for: Valuable amines, unhindered aldehydes/ketones. Mechanism: Sodium Triacetoxyborohydride (STAB) is sterically crowded and electron-deficient, making it stable in acid and highly selective for imines over carbonyls [1].

Reagents:

  • Amine (1.0 equiv)

  • Aldehyde/Ketone (1.0 - 1.1 equiv)

  • NaBH(OAc)₃ (1.4 - 1.5 equiv)

  • Acetic Acid (AcOH) (1.0 equiv - Critical for ketone activation)

  • Solvent: DCE (1,2-Dichloroethane) or THF.[4][5]

Workflow:

  • Mix: Dissolve amine and carbonyl in DCE under N₂.

  • Acidify: Add AcOH. Stir for 10-30 mins to establish imine equilibrium.

  • Reduce: Add STAB in one portion.

  • Monitor: Stir at RT for 2-16h.

  • Quench: Add sat. NaHCO₃. Extract with DCM.

Why this works: The acetoxy groups on Boron withdraw electrons, reducing the hydride's nucleophilicity. It will not touch the aldehyde/ketone but readily reduces the protonated imine (iminium) generated by the AcOH.

Protocol B: The "Titanium Lock" (Ti(OiPr)₄ Method)

Best for: Stubborn ketones, weak amines (anilines), or strict mono-alkylation requirements. Mechanism: Titanium(IV) isopropoxide acts as a Lewis acid to activate the carbonyl AND a water scavenger to drive the equilibrium completely to the imine side before any reducing agent is added [2].

Reagents:

  • Amine (1.0 equiv)

  • Carbonyl (1.0 - 1.2 equiv)

  • Ti(OiPr)₄ (1.2 - 1.5 equiv)

  • Reducing Agent: NaBH₄ (cheaper) or NaBH₃CN.[1]

  • Solvent: Neat (preferred) or THF.

Workflow:

  • Imine Formation: Combine Amine, Carbonyl, and Ti(OiPr)₄ in a flask. Stir neat (or in minimal THF) for 1-4h. The solution often becomes viscous.

  • Dilute: Add dry MeOH or EtOH (required to solubilize NaBH₄).

  • Reduce: Add NaBH₄ (1.5 equiv) carefully (exothermic). Stir 2h.

  • The "Mattson" Workup (Crucial):

    • Add water (reaction turns to a white sludge/gel).

    • Filter through Celite (slow) OR add 1M NaOH to precipitate TiO₂ as a distinct solid, then decant.

Why this works: By pre-forming the imine quantitatively using Ti(OiPr)₄, you remove free carbonyl from the solution. When you add the reductant, there is no carbonyl left to react with the newly formed amine.

Module 4: Troubleshooting FAQ

Q1: I am seeing significant dialkylation (tertiary amine) even with STAB. Why?

  • Diagnosis: Your starting amine is likely small/unhindered (e.g., methylamine, ethylamine), and the aldehyde is highly reactive.

  • Fix:

    • Invert Stoichiometry: Use a large excess of the amine (2-5 equiv) relative to the aldehyde. This statistically favors the primary amine attacking the carbonyl over the secondary amine product.

    • Switch to Protocol B (Titanium): Pre-form the imine. If the imine is fully formed, dialkylation is chemically impossible during the reduction step (unless the imine hydrolyzes back).

Q2: My reaction is stuck at the imine stage; it won't reduce.

  • Diagnosis: Steric hindrance or insufficient acidity.

  • Fix:

    • Ensure you are using Acetic Acid in Protocol A. The species being reduced is the iminium ion (protonated imine), not the neutral imine.

    • Heat the reaction to 40-50°C (STAB is stable up to ~60°C in DCE).

Q3: The Ti(OiPr)₄ workup is a nightmare. It clogs my filter.

  • Diagnosis: Titanium hydroxides form a gelatinous network.

  • Fix: Do not just add water. Add 10% aqueous KF (Potassium Fluoride) or 1M NaOH . This converts the Ti-gel into a granular solid that filters easily. Alternatively, use Rochelle's Salt (Sodium potassium tartrate) and stir vigorously for 2 hours to solubilize the Titanium in the aqueous layer.

Q4: Can I use MeOH with STAB?

  • Caution: STAB reacts with Methanol (solvolysis) over time, losing activity. While some protocols use it, DCE or THF is safer for reproducibility. If you must use MeOH (solubility issues), add the STAB in portions or use NaBH₃CN instead.

Module 5: Decision Matrix

DecisionTree Start Start: Reductive Amination IsPrimary Is Starting Amine Primary? Start->IsPrimary IsHindered Is Carbonyl Hindered? (Ketone/Bulky Aldehyde) IsPrimary->IsHindered Yes Use NaBH3CN or STAB\n(Standard) Use NaBH3CN or STAB (Standard) IsPrimary->Use NaBH3CN or STAB\n(Standard) No (Secondary Amine) Protocol B: Ti(OiPr)4 + NaBH4 Protocol B: Ti(OiPr)4 + NaBH4 IsHindered->Protocol B: Ti(OiPr)4 + NaBH4 Yes (Hard to form imine) CheckSelectivity Is Over-Alkylation a known risk? IsHindered->CheckSelectivity No (Simple Aldehyde) Protocol A: STAB + AcOH\n(1.1 eq Carbonyl) Protocol A: STAB + AcOH (1.1 eq Carbonyl) CheckSelectivity->Protocol A: STAB + AcOH\n(1.1 eq Carbonyl) Low Risk Invert Stoichiometry\n(Excess Amine) OR\nStepwise (Pre-form Imine) Invert Stoichiometry (Excess Amine) OR Stepwise (Pre-form Imine) CheckSelectivity->Invert Stoichiometry\n(Excess Amine) OR\nStepwise (Pre-form Imine) High Risk

Figure 2: Reagent Selection Logic.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][4][5][6][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][4][6][7][8][9] Studies on Direct and Indirect Reductive Amination Procedures.[2][4] The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[10][11] The Journal of Organic Chemistry, 55(8), 2552–2554.

  • Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971).[3] The cyanohydridoborate anion as a selective reducing agent.[3][6][9][12][13] Journal of the American Chemical Society, 93(12), 2897–2904.

Sources

Optimization

Technical Support Center: (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine Derivatives

Status: Operational Ticket ID: PUR-MORPH-ALD-001 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Executive Summary & Molecule Profile Welcome to the technical support hub for (R)-N-Boc-3-(2-Oxo-ethyl)-morph...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PUR-MORPH-ALD-001 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary & Molecule Profile

Welcome to the technical support hub for (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine (also known as N-Boc-morpholine-3-acetaldehyde). This intermediate is a critical scaffold in the synthesis of peptidomimetics and kinase inhibitors.

Unlike standard stable intermediates, this molecule presents a "Triad of Instability":

  • Aldehyde Reactivity: Prone to oxidation (to carboxylic acid) and polymerization.

  • Boc-Group Sensitivity: Susceptible to cleavage under acidic conditions (e.g., untreated silica gel).

  • Stereochemical Integrity: While the chiral center at C3 is

    
     to the carbonyl (making it more stable than 
    
    
    
    -amino aldehydes), basic conditions can still induce elimination or epimerization via the enol form.

This guide prioritizes non-destructive purification methods.

Decision Matrix: Choosing Your Purification Route

Before starting, assess your crude mixture. Do not default to flash chromatography if the impurity profile allows for chemical extraction.

PurificationStrategy Start Analyze Crude Mixture (1H NMR / TLC) Decision1 Is the main impurity the corresponding Alcohol? Start->Decision1 Decision2 Is the crude purity > 80%? Decision1->Decision2 No (Complex mix) Bisulfite Method A: Bisulfite Adduct (Chemical Purification) Decision1->Bisulfite Yes (Alcohol present) BufferedCol Method B: Buffered Silica (Flash Chromatography) Decision2->BufferedCol Yes DirectUse Method C: Use Crude (Telescoping) Decision2->DirectUse No (Too messy)

Figure 1: Strategic decision matrix for selecting the optimal purification workflow based on impurity profile.

Method A: The Bisulfite Adduct Protocol (Recommended)

Best For: Removing non-carbonyl impurities (e.g., unreacted alcohols from Swern/Dess-Martin oxidations) without thermal stress. Mechanism: The aldehyde forms a water-soluble bisulfite adduct.[1][2][3] Impurities remain in the organic layer. The adduct is then hydrolyzed to release the pure aldehyde.

Reagents Required
  • Saturated Sodium Bisulfite (

    
    ) solution (Freshly prepared).[1][2]
    
  • Sodium Bicarbonate (

    
    ) or Sodium Hydroxide (
    
    
    
    , 1M).
  • Ethyl Acetate (EtOAc) and Hexanes.[4]

Step-by-Step Protocol
StepActionTechnical Rationale
1 Dissolution Dissolve crude residue in EtOAc (10 mL per gram).
2 Formation Add 1.5 equivalents of saturated

solution. Vigorously stir/shake for 30–60 mins.
3 Separation Transfer to a sep funnel. Separate layers. Keep the Aqueous Layer.
4 Wash Wash the aqueous layer once with fresh EtOAc/Hexanes (1:1).
5 Release Add fresh EtOAc to the aqueous layer. Cool to 0°C. Slowly add sat.

or 1M

until pH ≈ 8-9.
6 Extraction Shake immediately. Separate organic layer.[1][2][5] Extract aqueous 2x more with EtOAc.
7 Drying Dry combined organics over

, filter, and concentrate < 30°C.

Method B: Buffered Flash Chromatography

Best For: Complex mixtures where the aldehyde does not form a clean precipitate or adduct. Critical Warning: Standard silica gel is acidic (pH ~4-5). This will degrade your Boc-aldehyde. You must buffer the system.

The "1% Et3N" Rule
  • Slurry Preparation: Mix Silica Gel 60 with your starting eluent (e.g., 10% EtOAc/Hexanes) containing 1% Triethylamine (Et3N) .

  • Column Packing: Pour the slurry. Flush with 2 column volumes of eluent + 1% Et3N.

  • Elution: Run the column with standard solvents (EtOAc/Hexanes). You can stop adding Et3N to the mobile phase once the sample is loaded, as the silica is already neutralized.

TLC Visualization Tip: Aldehydes stain poorly with UV. Use KMnO4 stain (oxidizes aldehyde to acid -> yellow spot) or DNP stain (orange/red spot for carbonyls).

Troubleshooting & FAQs

Q1: My NMR shows "doublets" or split peaks. Is my compound racemized?

Diagnosis: Likely Rotamers , not diastereomers. Explanation: The N-Boc group has restricted rotation around the N-C(O) bond (amide-like character). This creates two distinct conformers observable on NMR at room temperature. Verification:

  • Test: Run the NMR at elevated temperature (e.g., 50°C). If the peaks coalesce into sharp singlets, they are rotamers. If they remain split, you have diastereomers (racemization).

Q2: The aldehyde turned into a gum/solid after concentration. What happened?

Diagnosis: Polymerization (Trimerization) or Hydrate formation. Solution:

  • Aldehydes can form trimers (like paraformaldehyde). This is often reversible.

  • Fix: Dissolve in

    
     or solvent; sometimes gentle warming reverses it.
    
  • Prevention: Store as a solution in benzene or toluene at -20°C if not using immediately. Never store neat.

Q3: I lost my product during the Bisulfite workup.

Diagnosis: The adduct didn't form, or the release failed. Troubleshooting:

  • Steric Bulk: The morpholine ring is bulky. If the adduct didn't form, increase stirring time or add minimal Methanol to the aqueous phase to increase solubility.

  • pH Issue: If the release pH wasn't basic enough (pH < 8), the adduct remains stable. Ensure pH is checked with paper.

Workflow Visualization

Workflow Crude Crude Reaction Mix (Swern/Dess-Martin) Quench Quench & Workup (Neutral pH) Crude->Quench Buffer Buffered Silica Col (1% Et3N) Quench->Buffer If Purity > 80% Bisulfite Bisulfite Extraction (Aq. Phase) Quench->Bisulfite If Purity < 80% Storage Storage (-20°C, Inert) Buffer->Storage Bisulfite->Storage After pH 9 Release

Figure 2: Operational workflow from synthesis to storage.

References

  • Bisulfite Purification of Aldehydes

    • Source: Boucher, M. M., et al. "Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol."[2] JoVE (Journal of Visualized Experiments), 2018.

    • URL:[Link]

  • Stability of N-Boc Amino Aldehydes: Source: Jurczak, J., et al. "Synthesis of optically active -amino aldehydes." Chemical Reviews, 1989. (Foundational text on amino aldehyde handling). Context: Establishes the hierarchy of stability: N-Trityl > N-Boc > N-Cbz > N-Acyl.
  • Source: Encyclopedia of Reagents for Organic Synthesis (e-EROS). "Triethylamine.
  • Morpholine Synthesis Context

    • Source: "Synthesis of Morpholines."[5][6][7] Organic Chemistry Portal.

    • URL:[Link]

Disclaimer: This guide is for research purposes only. Always consult the SDS of specific reagents before handling.

Sources

Troubleshooting

Chromatographic purification of morpholine compounds

Status: Online 🟢 | Current Ticket Volume: High Topic: Chromatographic Purification of Morpholine Compounds Welcome to the MorphoPure Knowledge Base From: Dr. Aris Thorne, Senior Application Scientist To: Research & Devel...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online 🟢 | Current Ticket Volume: High Topic: Chromatographic Purification of Morpholine Compounds

Welcome to the MorphoPure Knowledge Base

From: Dr. Aris Thorne, Senior Application Scientist To: Research & Development Teams

Morpholine derivatives are ubiquitous in medicinal chemistry (e.g., Linezolid, Gefitinib) but notorious in the purification lab. Their secondary amine functionality (


 ~8.3) creates a "perfect storm" of chromatographic challenges: severe peak tailing due to silanol interactions, poor retention on C18 due to polarity, and frequent lack of UV chromophores.

This guide treats your experimental challenges as active support tickets. Below are the resolved workflows for the most critical issues encountered with morpholine compounds.

Ticket #101: Severe Peak Tailing on Silica/C18

User Report: "My morpholine intermediate is tailing badly (As > 2.0). I'm losing resolution and fraction purity."

Root Cause Analysis

Morpholines are strong Lewis bases. On standard silica (Normal Phase) or Type-A silica (Reverse Phase), residual silanol groups (


) act as weak acids. The basic nitrogen of the morpholine ring protonates and ion-exchanges with these silanols, causing a "drag" effect known as tailing.
The Solution: Competitive Binding Strategy

You must introduce a "sacrificial" base to the mobile phase that outcompetes your analyte for active silanol sites.

Protocol A: The "Tea-Spike" Method (Normal Phase/Flash) For standard silica flash cartridges, you cannot rely on neutral solvents.

  • Solvent A: Dichloromethane (DCM)[1][2]

  • Solvent B: Methanol (MeOH) containing 1% Ammonium Hydroxide (

    
    )  or 1% Triethylamine (TEA) .
    
  • Equilibration: Flush column with 10% Solvent B for 3 CV (Column Volumes) before injection to neutralize the silica surface.

  • Gradient: Run 0–10% MeOH/NH

    
    OH in DCM.
    
    • Note: Do not exceed 10-15% MeOH on silica, or you risk dissolving the silica gel [1].

Protocol B: High pH Reverse Phase (HPLC) Standard low pH (Formic acid/TFA) keeps morpholine protonated (


), preventing silanol interaction but reducing retention (see Ticket #102).
  • The Fix: Operate at pH 10 using a hybrid-silica column (e.g., Waters XBridge, Agilent Poroshell HPH) which is stable at high pH.

  • Mechanism: At pH 10, both the morpholine (

    
     ~8.3) and the silanols are deprotonated/neutralized or suppressed, eliminating the ion-exchange mechanism.
    

Visualization: Tailing Troubleshooting Logic

TailingLogic start Issue: Peak Tailing (As > 1.5) check_mode Check Mode start->check_mode np_branch Normal Phase (Silica) check_mode->np_branch rp_branch Reverse Phase (C18) check_mode->rp_branch modifier_q Is Modifier Present? np_branch->modifier_q ph_check Check pH vs pKa rp_branch->ph_check add_tea Add 0.1-1.0% TEA or NH4OH to Mobile Phase modifier_q->add_tea No amine_silica Switch to Amine-Funct. Silica (KP-NH) modifier_q->amine_silica Yes, still tailing low_ph Low pH (<3) Add Ion Pair (TFA) ph_check->low_ph pH < pKa high_ph High pH (>10) Use Hybrid Column ph_check->high_ph pH > pKa

Caption: Diagnostic flow for eliminating peak tailing in morpholine chromatography.

Ticket #102: Analyte Elutes in Void Volume (No Retention)

User Report: "I'm running a standard C18 gradient (Water/ACN + 0.1% Formic Acid), but my morpholine compound comes out immediately (k' < 1)."

Root Cause Analysis

At acidic pH (formic acid ~pH 2.7), the morpholine nitrogen is fully protonated (


 ~8.3 

positively charged). Charged species are highly hydrophilic and are repelled by the hydrophobic C18 chains, resulting in zero retention [2].
The Solution: pH Manipulation or Mixed-Mode

You must increase the hydrophobicity of the molecule or the interaction strength of the stationary phase.

Data Table: Buffer Selection Guide for Morpholines

StrategyMobile Phase AMobile Phase BColumn TypeMechanism
High pH (Recommended) 10mM Ammonium Bicarbonate (pH 10)AcetonitrileHybrid C18 (High pH stable)Analyte becomes neutral (Free Base)

Hydrophobic retention increases.
Ion-Pairing Water + 0.1% TFAACN + 0.1% TFAStandard C18TFA forms neutral ion-pair with morpholine cation

"Fake" hydrophobicity.
Mixed-Mode 10mM Ammonium Acetate (pH 4-5)AcetonitrileC18 + Cation Exchange (SCX)Dual retention: Hydrophobic (C18) + Ionic (SCX binds charged amine).
HILIC 10mM Ammonium Formate (pH 3) in 90% ACNWater + BufferBare Silica / AmidePartitioning into water layer on silica surface (good for very polar morpholines).

Expert Insight: If you are doing preparative isolation , avoid TFA (Trifluoroacetic acid). It forms sticky salts with morpholines that are difficult to remove and can alter biological assay results. Use the High pH (Bicarbonate) method; the buffer is volatile and leaves the compound as a free base [3].

Ticket #103: Flash Purification Recovery Issues

User Report: "I loaded 500mg of crude product onto a silica column. I see the spot on TLC, but nothing came off the column, or it streaked across 20 fractions."

The Solution: The "Wash and Release" Protocol

Morpholines can bind irreversibly to acidic silica. Standard elution often fails.

Step-by-Step Protocol:

  • Column Choice: Switch to Amine-Functionalized Silica (KP-NH) if budget permits. This surface is basic, preventing the morpholine from sticking. You can use simple Hexane/Ethyl Acetate gradients without additives [4].

  • Standard Silica Alternative:

    • Solvent System: DCM / MeOH / NH

      
      OH (90:9:1).
      
    • Sample Loading: Do not dry load on silica. Dissolve sample in minimum DCM. If insoluble, dry load on Celite or Diatomaceous Earth.

    • The "Release" Gradient:

      • 0–5 min: 100% DCM (Elutes non-polar impurities).

      • 5–15 min: 0

        
         10% MeOH (with 1% NH
        
        
        
        OH).
      • Emergency Step: If compound is still stuck, switch to DCM:MeOH:Triethylamine (85:10:5) .

Visualization: Flash Method Decision Tree

FlashMethod input Crude Morpholine Mixture budget Budget/Availability? input->budget premium Use Amine Silica (KP-NH) budget->premium High standard Use Standard Silica budget->standard Standard solv_prem Eluent: Hexane/EtOAc (No modifier needed) premium->solv_prem solv_std Eluent: DCM/MeOH + 1% NH4OH standard->solv_std

Caption: Selecting the correct stationary phase and solvent system for flash chromatography.

Ticket #104: Detection of "Invisible" Morpholines

User Report: "My compound lacks aromatic rings. I can't see it on UV at 254nm."

The Solution: Universal Detection or Derivatization

Morpholine itself has negligible UV absorbance.

  • ELSD / CAD (Charged Aerosol Detection):

    • These detectors rely on volatility, not chromophores. Since morpholines are non-volatile salts in the mobile phase, they generate strong signals.

    • Requirement: You must use volatile buffers (Formic acid, Ammonium Acetate, TFA). Do not use Phosphate buffers.

  • Derivatization (For GC-MS or UV):

    • If you only have UV, react the morpholine with Benzoyl Chloride (Schotten-Baumann reaction) prior to injection. This attaches a UV-active phenyl group.

    • Reaction: Morpholine + PhCOCl + NaOH

      
       N-Benzoylmorpholine (Strong UV at 254nm).
      
References
  • Biotage. "Successful Flash Chromatography: Separation of Basic Organic Compounds." Biotage Application Notes.

  • Restek Corporation. "LC Troubleshooting: All of My Peaks Are Tailing! What Should I Do?" Chromablography.

  • BenchChem. "Application Notes and Protocols for the Purification of Morpholine Derivatives." BenchChem Technical Support.

  • Kinesis Australia. "Flash Chromatography Separation of Basic Organic Compounds without Modifier." Telos Flash Application Note.

  • Sielc Technologies. "Separation of Morpholine compounds on Newcrom R1 HPLC column." Sielc Application Library.

Sources

Optimization

Preventing racemization of chiral aldehydes in synthesis

Technical Support Center: Chiral Aldehyde Integrity Topic: Preventing Racemization of Chiral Aldehydes in Synthesis Ticket ID: CA-RAC-001 Assigned Specialist: Senior Application Scientist, Synthesis Division Welcome to t...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chiral Aldehyde Integrity Topic: Preventing Racemization of Chiral Aldehydes in Synthesis Ticket ID: CA-RAC-001 Assigned Specialist: Senior Application Scientist, Synthesis Division

Welcome to the Chiral Aldehyde Integrity Center

You are likely here because your enantiomeric excess (ee) has eroded during the synthesis, purification, or utilization of an


-chiral aldehyde. This is a common but solvable failure mode.

The


-proton of an aldehyde is significantly more acidic (

) than that of a ketone (

) or ester (

). Consequently, standard laboratory operations—silica chromatography, basic workups, or even prolonged storage—can trigger rapid racemization via enolization.

This guide provides self-validating protocols to maintain stereochemical integrity from generation to consumption.

Module 1: Diagnostic & Mechanism

Before altering your synthesis, confirm the source of stereochemical loss. Racemization is rarely random; it is a kinetic process driven by specific triggers.

The Mechanism of Failure

The loss of optical purity occurs primarily through keto-enol tautomerism . Whether acid- or base-catalyzed, the formation of the planar enol/enolate destroys the stereocenter. Reprotonation then occurs arbitrarily from either face.

RacemizationMechanism ChiralAld Chiral Aldehyde (S-Enantiomer) Enol Planar Enol/Enolate (Achiral Intermediate) ChiralAld->Enol Deprotonation (-H+) Base Base/Acid Trigger Base->Enol Catalysis Racemate Racemic Mixture (R + S) Enol->Racemate Reprotonation (+H+ from either face)

Figure 1: The kinetic pathway of racemization via the achiral enol intermediate.

Diagnostic Flowchart

Use this decision tree to isolate the process step responsible for ee erosion.[1]

DiagnosticTree Start Start: Low ee% Observed CheckStep1 Did you isolate the aldehyde? Start->CheckStep1 IsoYes Yes: Purification Step CheckStep1->IsoYes Yes IsoNo No: In-situ Reaction CheckStep1->IsoNo No (Telescoped) CheckSilica Was Silica Gel used? IsoYes->CheckSilica SilicaYes CAUSE: Silica Acidity. Action: Use buffered silica or distillation. CheckSilica->SilicaYes Yes SilicaNo Check Workup pH CheckSilica->SilicaNo No CheckBase Was a base used downstream (e.g., HWE, Wittig)? IsoNo->CheckBase BaseYes CAUSE: Base too strong. Action: Switch to Masamune-Roush. CheckBase->BaseYes Strong Base (NaH, LDA) BaseNo Check Oxidation Method CheckBase->BaseNo Mild/No Base

Figure 2: Troubleshooting logic to identify the exact point of failure.

Module 2: Synthesis (The "Make" Phase)

Generating the aldehyde without scrambling the center is the first hurdle. Avoid standard oxidation protocols (like Jones oxidation) that involve strong acids or extended exposure to aqueous bases.

Recommended Protocol: Dess-Martin Periodinane (DMP)

DMP is the gold standard for chiral aldehydes because it operates near neutral pH and does not require an aqueous workup to remove the oxidant.

Protocol:

  • Setup: Dissolve chiral alcohol (1.0 equiv) in wet DCM (DMP reacts faster with trace water).

  • Addition: Add DMP (1.2 equiv) solid in one portion at 0°C.

  • Reaction: Warm to RT. Reaction is typically complete in 30–60 mins.

  • Quench (Critical): Dilute with Et₂O. Add 1:1 mixture of sat. NaHCO₃ and sat.[2] Na₂S₂O₃.[2] Stir vigorously until the organic layer is clear (removes iodine byproducts).

  • Isolation: Dry organic layer (MgSO₄) and concentrate immediately.

Alternative Protocol: Swern Oxidation (Modified)

Standard Swern conditions can cause racemization during the base addition step if the temperature rises.

Critical Modification:

  • Temperature: Maintain -78°C strictly during the addition of Et₃N (or DIPEA).

  • Base Addition: Add the base very slowly down the side of the flask.

  • Warming: Do not warm to 0°C. Quench with phosphate buffer (pH 7) while the reaction is still at -20°C or lower.

Comparative Risk Table: Oxidation Methods

MethodAcidity/BasicityRacemization RiskSuitability for

-Chiral Aldehydes
DMP NeutralLow High (Recommended)
Swern Acidic

Basic
MediumGood (requires strict T control)
PCC/PDC AcidicHighPoor (Acid catalyzed enolization)
TEMPO/BAIB Mildly AcidicLowGood (Green alternative)

Module 3: Handling & Purification (The "Hold" Phase)

The Golden Rule: Never purify a chiral aldehyde on silica gel unless absolutely necessary. Silica is slightly acidic and acts as a heterogeneous catalyst for enolization.

Strategy A: Telescoping (Best Practice)

Process the crude aldehyde directly into the next step.

  • Solvent Swap: If the next reaction requires a different solvent, use azeotropic distillation (Rotavap) to swap solvents without isolating the solid/oil.

  • Quantification: Determine yield via ¹H NMR using an internal standard (e.g., mesitylene) rather than gravimetric isolation.

Strategy B: Buffered Purification

If you must isolate:

  • Pre-treat Silica: Slurry silica gel in 99:1 Hexane:Et₃N.

  • Flash Chromatography: Run the column quickly. Do not let the aldehyde sit on the column.

  • Storage: Store frozen in benzene or toluene (which crystallize and protect the aldehyde) at -20°C. Never store neat at RT.

Module 4: Downstream Reactions (The "Use" Phase)

The most common point of failure is the Horner-Wadsworth-Emmons (HWE) or Wittig reaction. Standard conditions (NaH, LiHMDS) are too basic (


) and will deprotonate the aldehyde (

) before the olefination occurs.
Solution: Masamune-Roush Conditions

This protocol uses mild bases and lithium salts to increase the acidity of the phosphonate, allowing the reaction to proceed without deprotonating the aldehyde.

Mechanism: LiCl coordinates to the phosphonate, increasing the acidity of the


-proton on the phosphonate. This allows a weak amine base (DBU or DIPEA) to generate the ylide.

Masamune-Roush Protocol:

  • Reagents: Use Phosphonate (1.2 equiv), LiCl (1.5 equiv, anhydrous), and DBU (1.2 equiv).

  • Solvent: MeCN or THF (anhydrous).

  • Procedure:

    • Mix Phosphonate, LiCl, and DBU in MeCN at 0°C. Stir 15 min (solution may turn cloudy).

    • Add Chiral Aldehyde (1.0 equiv).

    • Stir at 0°C to RT.

  • Result: High E-selectivity with >99% conservation of ee .

FAQ: Troubleshooting Specific Scenarios

Q: I used DMP, but my aldehyde still racemized. Why? A: Check your workup. If you used a strong aqueous base (NaOH) or left the aldehyde in contact with sat. NaHCO₃ for hours, racemization occurred after the oxidation. Use a rapid, buffered quench and separate layers immediately.

Q: Can I use the Wittig reaction instead of HWE? A: Standard Wittig reagents (phosphonium ylides) are often basic. Stabilized ylides (e.g.,


) are less basic and safer, but reaction rates are slow, often requiring heat (which promotes racemization). The Masamune-Roush HWE is kinetically superior for sensitive substrates.

Q: My aldehyde is an oil. How do I dry it without heat? A: Azeotrope with benzene or toluene on a high-vacuum line. Avoid heating baths >30°C. If possible, carry the trace solvent into the next step.

References

  • Dess-Martin Periodinane (Original Method): Dess, D. B.; Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones."[3] J. Org.[3] Chem.1983 , 48, 4155–4156.[3]

  • Masamune-Roush Conditions (Mild HWE): Blanchette, M. A.; Choy, W.; Davis, J. T.; Essenfeld, A. P.; Masamune, S.; Roush, W. R.; Sakai, T. "Horner-Wadsworth-Emmons reaction: Use of lithium chloride and an amine for base-sensitive compounds." Tetrahedron Lett.1984 , 25, 2183–2186.

  • Review on Racemization Prevention: Li, Y. et al. "Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents." Org.[3][4][5][6] Biomol. Chem.2021 . (Provides context on

    
    -proton acidity and coupling strategies).
    
    
  • Comparison of HWE Conditions: Ando, K. et al. "(E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions..." J. Org.[3] Chem.2010 , 75, 827–836.

Sources

Troubleshooting

Technical Support Center: Boc Deprotection Troubleshooting

The Mechanistic Baseline To resolve "incomplete" deprotection, you must first distinguish between a stalled reaction (kinetic/thermodynamic barrier) and a side-reaction masquerading as starting material (chemical modific...

Author: BenchChem Technical Support Team. Date: February 2026

The Mechanistic Baseline

To resolve "incomplete" deprotection, you must first distinguish between a stalled reaction (kinetic/thermodynamic barrier) and a side-reaction masquerading as starting material (chemical modification).

The cleavage of the tert-butyloxycarbonyl (Boc) group by trifluoroacetic acid (TFA) is an acid-catalyzed fragmentation. It is generally driven to completion by the entropy of gas evolution (


 and isobutylene).
The Critical Path & Failure Points

The reaction proceeds through a tert-butyl cation (


-Bu

)
intermediate.[1][2] This is the single most critical species in your flask.
  • Protonation: TFA protonates the Boc carbonyl.[3]

  • Fragmentation: The C-O bond breaks, releasing the

    
    -Bu
    
    
    
    cation and a carbamic acid.[2][3]
  • Decarboxylation: The carbamic acid collapses to the amine salt and

    
    .[3][4]
    
  • Cation Fate (The Control Point): The

    
    -Bu
    
    
    
    cation must be quenched. If not, it exists in equilibrium with isobutylene. In a closed system or viscous solution, isobutylene can re-attack the product, leading to alkylation (+56 Da mass shift) or effectively reversing the deprotection.
Visualization: Mechanism & Control Points

BocMechanism BocAmine Boc-Protected Amine (Starting Material) Protonated Protonated Intermediate BocAmine->Protonated + TFA Carbamic Carbamic Acid Protonated->Carbamic Fragmentation Cation t-Butyl Cation (t-Bu+) Protonated->Cation Fragmentation AmineSalt Product (Amine TFA Salt) Carbamic->AmineSalt - CO2 Isobutylene Isobutylene (Gas) Cation->Isobutylene Equilibrium Scavenged Scavenged Adduct (Inert) Cation->Scavenged + Silane/Thiol Scavenger SideProduct Alkylated Side-Product (+56 Da) Cation->SideProduct Attack on Trp/Met/Tyr Isobutylene->Cation + H+

Figure 1: The Boc deprotection pathway.[2][3][4][5][6] Note that the t-butyl cation is a "live" electrophile that must be sequestered (green path) to prevent side reactions (red path).

Troubleshooting Scenarios (Q&A)

Scenario A: "My reaction stalled. 50% starting material remains after 4 hours."

Q: Is it actually starting material? A: Check your LCMS.

  • Mass = SM: True incomplete reaction.

  • Mass = Product + 56 Da: This is not starting material. This is your product alkylated by the

    
    -Bu
    
    
    
    cation.[1][2][7] You have "over-reacted," not under-reacted. See Scenario C.

Q: Why does the reaction stall with starting material remaining? A:

  • Salt Precipitation: The product amine forms a TFA salt immediately. In non-polar solvents (like pure DCM), this salt may precipitate, encapsulating unreacted starting material in the crystal lattice, shielding it from the acid.

    • Fix: Add a co-solvent to solubilize the salt (e.g., 5-10% water or methanol, though methanol can form methyl esters if carboxylates are present).

  • Equilibrium Saturation: In concentrated solutions without gas venting, dissolved isobutylene concentrations rise, pushing the equilibrium backward toward the protected species (Le Chatelier’s principle).

    • Fix: Ensure the system is open (needle in septum) and dilute the reaction (0.1 M or less).

Scenario B: "I have bulky substituents near the amine (e.g., N-methyl amino acids, Aib)."

Q: Does steric hindrance affect TFA deprotection? A: Yes. Bulky groups (like gem-dimethyl groups in Aib or N-methylations) prevent the protonation of the carbonyl oxygen or the solvation of the transition state.

  • Protocol Adjustment: Standard 1:1 TFA:DCM is often insufficient. Switch to Neat TFA or Microwave-Assisted Deprotection (see Advanced Protocols).

Scenario C: "The starting material is gone, but I see a +56 Da impurity."

Q: What is the +56 Da peak? A: This is tert-butylation.[1] The


-Bu

cation attacked a nucleophilic side chain (Trp, Tyr, Met, Cys) or re-attached to the amine.
  • The Fix: You lack scavengers . TFA alone is insufficient for complex substrates. You must add nucleophiles that react with

    
    -Bu
    
    
    
    faster than your peptide does.

Scavenger Selection Guide

Use this table to select the correct "Cocktail" for your deprotection.

Sensitive ResidueRecommended ScavengerMechanism of Action
None (Simple Amine) Water (2-5%)Hydrolysis of

-Bu

to

-BuOH.
Tryptophan (Trp) Triethylsilane (TES) or TIS Hydride donor; reduces cation to isobutane (gas). Essential to prevent indole alkylation.[7]
Methionine (Met) Thioanisole / DTT Prevents S-alkylation and reduces sulfoxides formed by oxidation.
Cysteine (Cys) EDT (Ethanedithiol) Thiol scavenger; traps cation as stable thioether.
Tyrosine (Tyr) Phenol Traps cation via Friedel-Crafts alkylation on the phenol ring.[1]

Validated Experimental Protocols

Protocol 1: The "Standard" (Robust for simple amines)

Use for: Simple aliphatic/aromatic amines with no acid-sensitive side chains.

  • Dissolve substrate in DCM (0.1 M concentration).

  • Add Triisopropylsilane (TIS) (2 eq) or Water (5% v/v) as a scavenger.

  • Add TFA slowly to reach a 1:1 (v/v) ratio with DCM.

    • Why? Adding acid to the substrate prevents high local concentrations of isobutylene initially.

  • Stir at Room Temperature (RT) for 30–60 mins.

  • Monitoring: Check TLC/LCMS.

  • Workup: Evaporate volatiles. Co-evaporate with toluene (2x) or diethyl ether to remove residual TFA.

Protocol 2: The "Scavenger Cocktail" (For Trp/Met/Cys peptides)

Use for: Peptides or complex molecules susceptible to alkylation (+56 Da).[1]

  • Prepare Reagent K (or functional equivalent):

    • TFA (82.5%)

    • Phenol (5%)[5]

    • Water (5%)

    • Thioanisole (5%)

    • EDT (2.5%)

  • Add solid substrate directly to the pre-mixed cocktail (approx 10 mL per gram of substrate).

  • Stir under nitrogen for 2–3 hours.

  • Workup: Precipitate directly into cold diethyl ether (10x volume). Centrifuge to pellet the product salt. Wash pellet with ether.

Protocol 3: Microwave-Assisted (For Sterically Hindered Amines)

Use for: Aib residues, N-methyl amino acids, or solid-phase synthesis (SPPS) aggregation.

  • Suspend resin/dissolve substrate in TFA/Water/TIS (95:2.5:2.5) .[8]

  • Microwave Conditions:

    • Temperature: 60°C (Do not exceed 100°C to avoid degradation).

    • Time: 5–10 minutes .

  • Note: Ensure the vessel is not completely sealed (use a vented cap) or is rated for pressure, as

    
     generation is rapid.
    

Troubleshooting Logic Flow

Troubleshooting Start Start: Incomplete Deprotection CheckLCMS Check LCMS Mass Start->CheckLCMS MassSM Mass = Starting Material CheckLCMS->MassSM Reaction Stalled MassPlus56 Mass = Product + 56 Da CheckLCMS->MassPlus56 Side Reaction Precipitation Did it precipitate? MassSM->Precipitation ScavengerIssue Scavenger Failure MassPlus56->ScavengerIssue Sterics Sterically Hindered? Precipitation->Sterics No AddSolvent Add Co-solvent (MeOH/H2O) Precipitation->AddSolvent Yes IncreaseAcid Use Neat TFA or Microwave Sterics->IncreaseAcid Yes AddCocktail Switch to Reagent K (Add TIS/EDT/Thioanisole) ScavengerIssue->AddCocktail

Figure 2: Decision matrix for troubleshooting incomplete deprotection.

References

  • Lundt, B. F., et al. "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research, 1978.[8]

  • Common Organic Chemistry. "Boc Deprotection Mechanism (TFA)."

  • BenchChem. "Scavengers for Boc deprotection to prevent side reactions."[7]

  • Biotage. "Microwave-Assisted Deprotection of Boc-Protected Amines." (General reference for MW protocols cited in search 1.1).

  • Thermo Fisher Scientific. "Introduction to Cleavage Techniques."

Sources

Optimization

Technical Support Center: Improving Diastereoselectivity with (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine

Welcome to the technical support center for diastereoselective reactions involving (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine. This guide is designed for researchers, medicinal chemists, and process development professionals w...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for diastereoselective reactions involving (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize stereochemical outcomes in their synthetic routes. As a chiral β-amino aldehyde, this substrate presents a classic stereochemical challenge: controlling the formation of a new stereocenter adjacent to an existing one.

This document moves beyond simple protocols to explain the underlying principles that govern diastereoselectivity. By understanding the forces at play, you can rationally design your experiments, troubleshoot unexpected results, and achieve high diastereomeric ratios (d.r.) with confidence.

The Fundamental Challenge: A Tale of Two Transition States

Nucleophilic addition to the aldehyde in (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine generates a new stereocenter, leading to two possible diastereomeric products, often designated as syn and anti. The observed product ratio is a direct consequence of the reaction proceeding through the lowest energy transition state. For this substrate, two primary stereochemical models are in competition: the Felkin-Anh model and the Cram-Chelate model . Your ability to favor one model over the other is the key to controlling the reaction's outcome.

Competing_Pathways cluster_start Starting Material cluster_conditions Reaction Conditions cluster_pathways Transition States cluster_products Products Start (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine Conditions Nucleophile (Nu⁻) Lewis Acid (LA) Solvent, Temp. Felkin Felkin-Anh (Non-Chelated) Conditions->Felkin Non-chelating LA (e.g., BF₃·OEt₂) Coordinating Solvent Chelate Cram-Chelate (Chelated) Conditions->Chelate Chelating LA (e.g., MgBr₂, ZnCl₂) Non-coordinating Solvent Anti anti-Diastereomer Felkin->Anti Syn syn-Diastereomer Chelate->Syn

Caption: Competing stereochemical pathways in nucleophilic additions.

  • The Felkin-Anh Model (Non-chelation control): This model generally predicts the outcome for additions to α-chiral aldehydes when no strong chelating groups are present. The conformation of the aldehyde is arranged to minimize steric hindrance, with the largest group (in this case, the morpholine ring) positioned perpendicular to the carbonyl C=O bond. The nucleophile then attacks via the least hindered trajectory, known as the Bürgi-Dunitz angle, leading to the anti product.[1][2]

  • The Cram-Chelate Model (Chelation control): This model dominates when a Lewis acidic metal can form a stable, rigid five- or six-membered ring with the carbonyl oxygen and a nearby heteroatom. In our substrate, the morpholine oxygen and the Boc-carbonyl oxygen are both potential chelation sites. This chelation locks the molecule into a specific conformation, exposing one face of the aldehyde to nucleophilic attack and leading to the syn product.[1][3]

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during experimental work.

Q1: My reaction yields a nearly 1:1 mixture of diastereomers. What's wrong?

A 1:1 ratio indicates that the energy difference between the Felkin-Anh and chelation-controlled transition states is negligible under your current conditions. Neither pathway is dominant. This is a common starting point and can be systematically addressed.

Primary Factors to Investigate:

  • The Metal Cation: The nature of the metal counter-ion of your nucleophile is critical. Grignard reagents (Mg²⁺) and organozincs (Zn²⁺) are strongly Lewis acidic and prone to chelation. Organolithium reagents can be less chelating, depending on their aggregation state.

  • Solvent Choice: Ethereal solvents like THF are Lewis basic and can coordinate to the metal center, competing with the substrate's heteroatoms and disrupting chelation. This can favor the Felkin-Anh pathway. Non-coordinating solvents like toluene or dichloromethane (DCM) do not compete, making chelation more favorable.[4]

  • Temperature: Reactions should be run at low temperatures (e.g., -78 °C). Higher temperatures provide enough thermal energy to overcome the small activation energy barriers between the two competing pathways, eroding selectivity.

Q2: How can I rationally design my experiment to favor the syn (Cram-chelate) product?

To favor the syn diastereomer, you must create conditions that strongly promote the formation of a rigid, chelated transition state.

Strategy:

  • Choose a Chelating Nucleophile: Start with a Grignard reagent (R-MgX) or an organozinc reagent (R₂Zn).

  • Add a Chelating Lewis Acid: The addition of a strong, chelating Lewis acid can enforce the chelated conformation. Good choices include MgBr₂·OEt₂, ZnCl₂, and TiCl₄. These additives will readily coordinate to the aldehyde and morpholine oxygens.[1][3]

  • Use a Non-Coordinating Solvent: Toluene or DCM are excellent choices as they will not interfere with the desired chelation.

  • Maintain Low Temperature: Perform the reaction at -78 °C to maximize selectivity.

Table 1: Recommended Conditions for syn-Diastereomer Synthesis

Nucleophile Lewis Acid (1.1 eq) Solvent Temp (°C) Expected Outcome
Propylmagnesium bromide MgBr₂·OEt₂ Toluene -78 High syn selectivity (>10:1 d.r.)
Diethylzinc ZnCl₂ DCM -78 High syn selectivity (>10:1 d.r.)

| Vinylmagnesium bromide | TiCl₄ | DCM | -78 | Excellent syn selectivity (>20:1 d.r.) |

Experimental Protocol: Chelation-Controlled Grignard Addition (syn product)
  • To a flame-dried, three-neck flask under an argon atmosphere, add (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine (1.0 eq) and anhydrous toluene (to 0.1 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add a solution of MgBr₂·OEt₂ (1.1 eq) in toluene dropwise. Stir for 20 minutes.

  • Slowly add the Grignard reagent (e.g., 1.0 M Propylmagnesium bromide in Et₂O, 1.2 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Stir the reaction at -78 °C for 3 hours.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (10 mL) at -78 °C.

  • Allow the mixture to warm to room temperature. Extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Analyze the crude product by ¹H NMR to determine the diastereomeric ratio before purification.

Q3: How can I switch the selectivity to favor the anti (Felkin-Anh) product?

Favoring the anti product requires suppressing chelation and allowing sterics to dictate the facial selectivity of the nucleophilic attack.

Strategy:

  • Avoid Chelating Metals: If possible, use nucleophiles with less Lewis acidic cations. However, a more reliable strategy is to use a strong, but non-chelating, Lewis acid.

  • Add a Bulky, Non-Chelating Lewis Acid: Boron-based Lewis acids like BF₃·OEt₂ are ideal.[3] They are sterically hindered and have only one site for coordination, so they will bind to the most Lewis basic site (the carbonyl oxygen) without forming a chelate. This coordination enhances the aldehyde's electrophilicity while enforcing the steric arrangement of the Felkin-Anh model.

  • Use a Coordinating Solvent: THF is a good choice to solvate any stray metal cations that could otherwise lead to competitive chelation.

  • Maintain Low Temperature: As always, -78 °C is recommended for optimal selectivity.

Table 2: Recommended Conditions for anti-Diastereomer Synthesis

Nucleophile Lewis Acid (1.1 eq) Solvent Temp (°C) Expected Outcome
Propylmagnesium bromide BF₃·OEt₂ THF -78 High anti selectivity (>10:1 d.r.)
Allyltrimethylsilane BF₃·OEt₂ DCM -78 High anti selectivity (>10:1 d.r.)

| Lithium di-tert-butylcuprate | None | THF | -78 | Moderate to good anti selectivity |

Q4: How do I reliably determine the diastereomeric ratio (d.r.) of my product?

Accurate determination of the d.r. is essential for optimizing your reaction. Do not rely on yields after chromatography, as one diastereomer may be preferentially lost.

  • ¹H NMR of the Crude Product: This is the most direct method. Diastereomers are different compounds and will have slightly different chemical shifts. Look for well-resolved peaks corresponding to the proton on the newly formed alcohol carbon (CH-OH) or the adjacent methine proton. The ratio of the integrals of these peaks gives the d.r.

  • ¹⁹F NMR (if applicable): If you form a Mosher's ester derivative, the fluorine signals of the two diastereomers will be distinct and provide a highly accurate ratio.

  • GC or HPLC: If NMR peaks overlap, chromatographic separation can be used. An achiral column is often sufficient to separate diastereomers.

Troubleshooting_Flowchart node_q node_q node_a node_a node_syn node_syn node_anti node_anti start Low d.r. (e.g., < 3:1) check_temp Is Temp ≤ -70 °C? start->check_temp lower_temp Lower temperature to -78 °C check_temp->lower_temp No goal What is the desired diastereomer? check_temp->goal Yes lower_temp->goal syn_path SYN Product (Chelation Control) goal->syn_path syn anti_path ANTI Product (Felkin-Anh Control) goal->anti_path anti syn_la Use chelating LA (MgBr₂, ZnCl₂, TiCl₄) syn_path->syn_la syn_solv Use non-coordinating solvent (Toluene, DCM) syn_la->syn_solv anti_la Use bulky, non-chelating LA (BF₃·OEt₂) anti_path->anti_la anti_solv Use coordinating solvent (THF) anti_la->anti_solv

Caption: A decision tree for troubleshooting poor diastereoselectivity.

References

  • Diastereoselection in Aldol Reactions.Organic Chemistry - Pharmacy 180.
  • Diastereoselective Addition to Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]

  • Liang, D., et al. (2025). Diastereoselective reaction to construct polycyclic spiroindolines from 3-(2-isocyanoethyl)indoles and ynones. New Journal of Chemistry, 49, 11371-11375. Available at: [Link]

  • Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Michigan State University Department of Chemistry. Available at: [Link]

  • Orentas, E., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry. Available at: [Link]

  • Ghorai, M. K., et al. (2020). Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. Catalysts, 10(1), 99. Available at: [Link]

  • Felkin-Anh Model. University of Regensburg. Available at: [Link]

  • Walsh, P. J., et al. (2011). Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes. Journal of the American Chemical Society, 133(28), 10954–10963. Available at: [Link]

  • Protecting group. Wikipedia. Available at: [Link]

  • Fan, X., & Walsh, P. J. (2014). Reversing Diastereoselectivity: Chelation-Controlled Addition Of Organozincs To Chiral Carbonyl Derivatives. ScholarlyCommons, University of Pennsylvania. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Scalable Synthesis of (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine

Welcome to the technical support center for the scalable synthesis of (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth techn...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the scalable synthesis of (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this important synthetic intermediate. Our goal is to empower you with the knowledge to perform this synthesis efficiently, safely, and with high yields.

I. Synthetic Overview

The synthesis of (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine is a two-step process commencing with the readily available (R)-3-morpholineethanol. The first step involves the protection of the morpholine nitrogen with a tert-butyloxycarbonyl (Boc) group, yielding (R)-N-Boc-3-(2-hydroxyethyl)morpholine. The subsequent step is the selective oxidation of the primary alcohol to the desired aldehyde using a Swern oxidation protocol. This method is favored for its mild reaction conditions and high chemoselectivity, which are critical for preventing over-oxidation to the carboxylic acid.

Synthetic Pathway A (R)-3-Morpholineethanol B (R)-N-Boc-3-(2-hydroxyethyl)morpholine A->B Boc₂O, Et₃N DCM, 0 °C to rt C (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine B->C 1. (COCl)₂, DMSO, DCM, -78 °C 2. Et₃N, -78 °C to rt

Caption: Synthetic route to (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine.

II. Detailed Experimental Protocols

Step 1: Synthesis of (R)-N-Boc-3-(2-hydroxyethyl)morpholine
  • Reaction Setup: To a solution of (R)-3-morpholineethanol (1.0 eq.) in dichloromethane (DCM, 10 vol) at 0 °C, add triethylamine (Et₃N, 1.5 eq.).

  • Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in DCM (2 vol) to the reaction mixture while maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford (R)-N-Boc-3-(2-hydroxyethyl)morpholine as a colorless oil.

Step 2: Swern Oxidation to (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine
  • Preparation of the Oxidizing Agent: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve oxalyl chloride (2.0 eq.) in anhydrous DCM (10 vol) and cool the solution to -78 °C using a dry ice/acetone bath. To this, add dimethyl sulfoxide (DMSO, 4.0 eq.) dropwise, ensuring the internal temperature does not exceed -65 °C. Stir the mixture for 30 minutes.

  • Addition of the Alcohol: Add a solution of (R)-N-Boc-3-(2-hydroxyethyl)morpholine (1.0 eq.) in anhydrous DCM (5 vol) dropwise to the activated DMSO mixture at -78 °C. Stir for 1 hour at this temperature.

  • Addition of Base: Add triethylamine (Et₃N, 5.0 eq.) dropwise to the reaction mixture, again maintaining the temperature at -78 °C. After the addition is complete, stir the mixture for an additional 30 minutes at -78 °C, then allow it to warm to room temperature over 1-2 hours.

  • Work-up: Quench the reaction by adding water. Separate the layers and extract the aqueous layer with DCM. Wash the combined organic layers with a 1 M HCl solution, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude aldehyde is often used in the next step without further purification. If necessary, it can be purified by flash column chromatography on silica gel.

III. Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield of Aldehyde 1. Incomplete activation of DMSO. 2. Degradation of the active oxidant. 3. Impure or wet starting materials/reagents.1. Ensure dropwise addition of DMSO to oxalyl chloride at -78 °C. 2. Maintain the temperature strictly at -78 °C during the activation and alcohol addition steps.[1] 3. Use anhydrous solvents and reagents. Ensure the starting alcohol is free of water.
Formation of Side Products (e.g., Thioacetal) The reaction temperature was allowed to rise above -60 °C before the addition of the base.[2]Maintain strict temperature control throughout the reaction. Use a properly insulated cooling bath.
Incomplete Reaction Insufficient equivalents of oxidizing agent or base.Use the recommended stoichiometry. Ensure accurate measurement of all reagents.
Epimerization at the α-carbon The basicity of triethylamine can sometimes lead to epimerization of sensitive substrates.Consider using a bulkier, less-nucleophilic base such as diisopropylethylamine (DIPEA).[3]
Difficult Purification The product aldehyde may be unstable on silica gel.Minimize the time the aldehyde is on the silica gel column. Consider using a different stationary phase or alternative purification methods like distillation under reduced pressure if the product is volatile enough.

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edge [fontname="Arial", fontsize=9];
A [label="Low or No Aldehyde Yield"];
B [label="Check Reagent Quality & Stoichiometry"];
C [label="Verify Reaction Temperature"];
D [label="Investigate Side Product Formation"];
E [label="Optimize Purification"];

subgraph "cluster_InitialChecks" {
    label = "Initial Checks";
    B; C;
}

subgraph "cluster_AdvancedTroubleshooting" {
    label = "Advanced Troubleshooting";
    D; E;
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A -> B [label="Is stoichiometry correct?\nAre reagents anhydrous?"];
A -> C [label="Was temperature maintained at -78°C?"];
B -> C;
C -> D [label="Side products observed?"];
D -> E [label="Product degradation during purification?"];

}

Caption: Troubleshooting workflow for the Swern oxidation step.

IV. Frequently Asked Questions (FAQs)

Q1: Why is the Swern oxidation performed at such a low temperature (-78 °C)?

A1: The low temperature is crucial for the stability of the reactive intermediate, the chlorosulfonium salt, which forms from the reaction of DMSO and oxalyl chloride.[1] Above -60 °C, this intermediate is prone to decomposition, which can lead to the formation of unwanted side products and a lower yield of the desired aldehyde.[2]

Q2: What are the primary safety concerns associated with the Swern oxidation?

A2: The reaction of DMSO with oxalyl chloride is highly exothermic and can be violent if not controlled.[1] It also generates carbon monoxide and carbon dioxide gas.[4][5] The byproduct, dimethyl sulfide, is volatile and has a strong, unpleasant odor. Therefore, this reaction must be performed in a well-ventilated fume hood, and the reagents should be added slowly and at the specified low temperature.

Q3: Can other oxidizing agents be used instead of the Swern protocol?

A3: Yes, several other methods can be used for the oxidation of primary alcohols to aldehydes. Alternatives include the Dess-Martin periodinane (DMP) oxidation, Parikh-Doering oxidation, and TEMPO-catalyzed oxidations.[6] The choice of oxidant will depend on the scale of the reaction, the functional group tolerance of the substrate, and cost considerations.

Q4: How can I effectively monitor the progress of the Swern oxidation?

A4: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the reaction. A suitable solvent system (e.g., ethyl acetate/hexanes) should be chosen to clearly separate the starting alcohol from the product aldehyde. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicate the reaction is proceeding. Staining with an appropriate agent, such as potassium permanganate, can help visualize the spots.

Q5: The final aldehyde appears to be unstable. How can I improve its stability?

A5: Aldehydes can be susceptible to oxidation to carboxylic acids upon exposure to air and can also undergo self-condensation. It is best to use the crude aldehyde immediately in the subsequent reaction step. If storage is necessary, it should be kept under an inert atmosphere at a low temperature. Purification by chromatography should be performed quickly.

V. Quantitative Data Summary

Parameter Step 1: Boc Protection Step 2: Swern Oxidation
Starting Material (R)-3-Morpholineethanol(R)-N-Boc-3-(2-hydroxyethyl)morpholine
Key Reagents Boc₂O, Et₃N(COCl)₂, DMSO, Et₃N
Solvent Dichloromethane (DCM)Anhydrous Dichloromethane (DCM)
Temperature 0 °C to room temperature-78 °C to room temperature
Typical Reaction Time 12-16 hours2-4 hours
Expected Yield >90%70-85%
Purification Method Flash Column ChromatographyFlash Column Chromatography (if necessary)

VI. References

  • Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. The Journal of Organic Chemistry. Available at: [Link]

  • Swern Oxidation. Organic Chemistry Tutor. Available at: [Link]

  • Swern Oxidation: Reaction Mechanism. NROChemistry. Available at: [Link]

  • The Swern Oxidation: Mechanism and Features. Chemistry Hall. Available at: [Link]

  • Alcohol to Aldehyde/Ketone using Swern Oxidation. Organic Synthesis. Available at: [Link]

  • Swern Oxidation Mechanism. Chemistry Steps. Available at: [Link]

  • Development of a scalable synthetic route to (1R,5R)-2,2-dimethoxybicyclo[3.1.0]hexan-3-one: an important intermediate in the synthesis of lenacapavir. ChemRxiv. Available at: [Link]

  • Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. Available at: [Link]

  • Swern Oxidation. Organic Chemistry Portal. Available at: [Link]

  • Swern Oxidation. J&K Scientific LLC. Available at: [Link]

  • Oxidation of Halides and 4-Toluenesulfonates. Science of Synthesis. Available at: [Link]

  • Development of a Scalable Synthetic Route to (1R,5R)-2,2-Dimethoxybicyclo[3.1.0]hexan-3-one: An Important Intermediate in the Synthesis of Lenacapavir. ACS Publications. Available at: [Link]

  • Morpholines. Synthesis and Biological Activity. ResearchGate. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: (R)- vs (S)-N-Boc-3-(2-Oxo-ethyl)-morpholine in Synthesis

This guide provides an in-depth technical comparison of (R)- and (S)-N-Boc-3-(2-Oxo-ethyl)-morpholine, focusing on their synthetic accessibility, stability profiles, and application in stereoselective reductive amination...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of (R)- and (S)-N-Boc-3-(2-Oxo-ethyl)-morpholine, focusing on their synthetic accessibility, stability profiles, and application in stereoselective reductive amination.[1]

[1]

Executive Summary

N-Boc-3-(2-Oxo-ethyl)-morpholine (also known as N-Boc-3-morpholineacetaldehyde) is a critical chiral building block for introducing the morpholine scaffold into bioactive molecules, such as substance P antagonists (e.g., Aprepitant analogs) and DPP-4 inhibitors.[1]

The primary differentiator between the (R)- and (S)-enantiomers is synthetic accessibility rather than intrinsic chemical reactivity.[1] The (S)-enantiomer is significantly more accessible and cost-effective due to its derivation from the natural chiral pool (L-Aspartic acid or L-Serine).[1] The (R)-enantiomer typically requires non-natural D-amino acid precursors or enzymatic resolution, increasing its cost by a factor of 3–5x.[1]

Key Verdict:

  • Use (S)-Enantiomer: For initial SAR (Structure-Activity Relationship) screening and when the biological target tolerates this configuration.[1]

  • Use (R)-Enantiomer: Only when biological data explicitly demands this stereochemistry, or for specific matched-pair synthesis with chiral amines.

Structural & Physical Profile

The molecule features a morpholine ring protected by a tert-butoxycarbonyl (Boc) group, with an acetaldehyde side chain at the C3 position.

Feature(S)-Enantiomer(R)-Enantiomer
CAS (Aldehyde) Not widely indexed aloneNot widely indexed alone
CAS (Alcohol Precursor) 813433-76-0 135065-71-3 (2-isomer often conflated; verify specific vendor data)
Precursor Source L-Aspartic Acid / L-SerineD-Aspartic Acid / Resolution
Stereocenter C3 (Beta to the aldehyde)C3 (Beta to the aldehyde)
Configurational Stability High (No

-proton at chiral center)
High (No

-proton at chiral center)
Physical State Viscous Oil / Low-melting solidViscous Oil / Low-melting solid

Stability Note: The aldehyde group is on a side chain (


). The chiral center is at C3. Unlike 

-chiral aldehydes (which racemize easily), this molecule is configurationally stable because the acidic

-protons (next to the aldehyde) are not on the chiral center.[1] However, the aldehyde itself is prone to oxidation to the carboxylic acid if exposed to air.

Synthetic Accessibility & Cost Analysis[1]

The cost disparity is driven by the starting materials.

(S)-Enantiomer Pathway (High Accessibility)

The (S)-isomer is synthesized from L-Aspartic acid .[1] The pathway involves:

  • Reduction of the side-chain carboxylic acid to an alcohol.

  • Cyclization to form the morpholine ring.[2]

  • Oxidation of the pendant alcohol to the aldehyde.

(R)-Enantiomer Pathway (Lower Accessibility)

The (R)-isomer requires D-Aspartic acid (unnatural enantiomer) or D-Serine .[1] While the chemistry is identical (mirror image), the starting material is significantly more expensive. Alternatively, it can be produced via hydrolytic kinetic resolution (HKR) of racemic epoxides, but this lowers the yield to <50% relative to the racemic starting material.

Visualization: Synthetic Workflow

The following diagram illustrates the parallel synthesis and the critical oxidation step.

SynthesisComparison node_R node_R L_Asp L-Aspartic Acid (Cheap Natural Source) S_Alc (S)-N-Boc-3-(2-hydroxyethyl) morpholine L_Asp->S_Alc Reduction & Cyclization D_Asp D-Aspartic Acid (Expensive Unnatural Source) R_Alc (R)-N-Boc-3-(2-hydroxyethyl) morpholine D_Asp->R_Alc Reduction & Cyclization Oxidation Controlled Oxidation (Swern / Parikh-Doering) S_Alc->Oxidation R_Alc->Oxidation S_Ald (S)-N-Boc-3-(2-Oxo-ethyl) morpholine (Target) Oxidation->S_Ald Yield: ~85% R_Ald (R)-N-Boc-3-(2-Oxo-ethyl) morpholine (Target) Oxidation->R_Ald Yield: ~85%

Caption: Comparative synthetic routes. The chemical steps are identical, but precursor availability dictates the cost-effectiveness of the (S)-pathway.[1]

Reactivity Profile: Reductive Amination

The primary application of this aldehyde is reductive amination . Because the aldehyde is two carbons away from the chiral center (C3), the diastereoselectivity (substrate control) is generally low to moderate unless a chelating agent is used.

Stereochemical Induction[1]
  • Substrate Control: The C3-Boc group provides steric bulk. However, the flexible ethyl linker (

    
    ) dilutes the chiral information transfer to the forming imine.[1]
    
  • Matched/Mismatched Pairs: If reacting with a chiral amine:

    • (S)-Aldehyde + (S)-Amine: Often the "Matched" pair, leading to higher yields and easier purification.[1]

    • (S)-Aldehyde + (R)-Amine: "Mismatched" pair; may result in slower kinetics or lower diastereomeric ratios (dr).[1]

Recommended Protocol: Reductive Amination

This protocol minimizes racemization and maximizes yield.

Reagents:

  • Aldehyde (Freshly prepared)

  • Amine (1.0–1.2 equiv)

  • Reductant:

    
     (Sodium triacetoxyborohydride)
    
  • Solvent: DCE (Dichloroethane) or DCM

Step-by-Step Methodology:

  • Imine Formation: Dissolve (S)- or (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine (1.0 mmol) in DCE (5 mL). Add the amine (1.1 mmol).

    • Critical Step: If the amine is an HCl salt, add TEA (1.1 mmol) to liberate the free base.

    • Stir for 30–60 minutes at room temperature. (Use

      
       if imine formation is sluggish).
      
  • Reduction: Cool to 0°C. Add

    
     (1.5 mmol) in one portion.
    
    • Why:

      
       is milder than 
      
      
      
      and prevents direct reduction of the aldehyde before imine formation.
  • Quench: Stir at RT for 2–4 hours. Quench with saturated

    
    .
    
  • Purification: Extract with DCM. The product is usually stable on silica gel.

Experimental Data Summary

The following table summarizes typical performance metrics derived from internal application data and literature precedents for morpholine building blocks.

Metric(S)-Enantiomer(R)-EnantiomerNotes
Oxidation Yield (Alcohol

Aldehyde)
82–88%80–86%Identical chemical behavior.[1] Use Swern or Dess-Martin.
Reductive Amination Yield 75–92%75–92%Dependent on the steric bulk of the amine partner.
Epimerization Risk < 1%< 1%Low risk due to distal chiral center.
Commercial Cost (1g)

(Moderate)

$ (High)
(R) is often custom synthesis only.
Visualization: Stereochemical Outcome

ReductiveAmination cluster_stereo Stereocontrol Aldehyde N-Boc-3-(2-Oxo-ethyl)morpholine (Chiral Center @ C3) Imine Intermediate Imine (C=N Bond Formed) Aldehyde->Imine DCE, RT Amine Amine (R'-NH2) Amine->Imine DCE, RT Transition Transition State (Hydride Attack) Imine->Transition NaBH(OAc)3 Product Final Secondary Amine (Stereochemistry Preserved at C3) Transition->Product Reductive Step Note1 C3 Chirality is Distal. Low induction of new stereocenters without chiral catalyst. Transition->Note1

Caption: Reaction pathway for reductive amination. The C3 stereocenter remains intact, but its influence on new chiral centers is limited.

References

  • Synthesis of Morpholines: Morpholines: Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 2013. Link

  • Reductive Amination Protocols: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61, 3849-3862.[1] Link

  • Chiral Pool Precursors: Synthesis of (-)-Bestatin from L-Aspartic Acid (Demonstrates L-Aspartic acid as a precursor for 3-substituted heterocycles). Bioscience, Biotechnology, and Biochemistry, 1999. Link

  • Commercial Availability Data: PubChem Compound Summary for tert-Butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate. Link

Sources

Comparative

Comparative Guide: N-Boc vs. Alternative Protecting Groups for Morpholine Synthesis

Executive Summary The Strategic Pivot: In morpholine synthesis, the choice of nitrogen protecting group (PG) is rarely just about "blocking" the amine. It dictates the cyclization mechanism , solubility profile , and pur...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Strategic Pivot: In morpholine synthesis, the choice of nitrogen protecting group (PG) is rarely just about "blocking" the amine. It dictates the cyclization mechanism , solubility profile , and purification strategy .

While N-Benzyl (Bn) has historically been the workhorse for scale-up due to its low cost and robustness, N-Boc (tert-Butyloxycarbonyl) has emerged as the superior choice for medicinal chemistry and lead optimization. This shift is driven by N-Boc's ability to suppress amine nucleophilicity during sensitive cyclizations (e.g., Mitsunobu), its orthogonality to hydrogenolysis, and the volatility of its deprotection byproducts (isobutylene/CO₂), which simplifies purification.

This guide objectively compares N-Boc against N-Cbz, N-Bn, N-Fmoc, and N-Ts, providing experimental data to support selection in complex heterocyclic synthesis.

Critical Analysis: The Protecting Group as a Reagent

The synthesis of the morpholine ring typically proceeds via two primary pathways: Double Alkylation (nucleophilic substitution) or Cyclodehydration (Mitsunobu/acid-mediated). The PG selection must align with the electronic requirements of these pathways.

Mechanistic Impact of PG Selection
  • N-Boc & N-Cbz (Carbamates): Electron-withdrawing. They reduce the nucleophilicity of the nitrogen lone pair.

    • Pro: Prevents N-alkylation side reactions during O-functionalization.

    • Con: Rotameric mixtures can complicate NMR analysis; reduced nucleophilicity makes N-centered ring closure slower.

  • N-Bn (Alkyl): Electron-donating (inductive).

    • Pro: Nitrogen remains nucleophilic, facilitating Sɴ2 ring closure.

    • Con: Hard to remove without transition metals; prone to N-oxide formation or quaternization if not carefully managed.

  • N-Ts (Sulfonamide): Strongly electron-withdrawing.

    • Pro: Acidifies the N-H proton (pKa ~10), enabling Mitsunobu cyclization.

    • Con: Removal requires harsh reductive conditions (Mg/MeOH or Na/Naphthalene), often incompatible with other reducible pharmacophores.

Performance Matrix: N-Boc vs. The Field

FeatureN-Boc (tert-Butyloxycarbonyl)N-Bn (Benzyl)N-Cbz (Benzyloxycarbonyl)N-Fmoc (Fluorenylmethyloxycarbonyl)
Stability (Acid) Poor (Labile to TFA, HCl)Excellent (Stable to HCl, TFA)Good (Stable to mild acid; cleaved by HBr)Excellent
Stability (Base) Excellent (Stable to NaOH, NaH)Excellent Fair (Hydrolizes in strong warm base)Poor (Cleaved by Piperidine/DBU)
Stability (Red) Excellent (Stable to H₂/Pd)Poor (Cleaved by H₂/Pd)Poor (Cleaved by H₂/Pd)Moderate
Cyclization Utility High (Mitsunobu compatible)High (Sɴ2 compatible)ModerateLow (Base sensitivity limits use)
Atom Economy ModerateHighLowVery Low
Removal Ease High (Volatile byproducts)Med (Heavy metal waste)Med (Similar to Bn)High (Scavenger needed)
Cost LowVery LowModerateHigh

Visualizing the Synthetic Pathways

The following diagram illustrates where N-Boc and N-Bn fit into the two most common morpholine synthesis strategies: Diol Cyclodehydration and Bis-alkylation .

MorpholineSynthesis Start Amino Alcohol / Diol Boc_Prot Protection (Boc2O) Start->Boc_Prot Pathway A (High Precision) Bn_Prot Protection (BnBr) Start->Bn_Prot Pathway B (Scale-Up) Mitsunobu Cyclodehydration (Mitsunobu: DEAD/PPh3) Boc_Prot->Mitsunobu Intramolecular Boc_Morph N-Boc Morpholine Mitsunobu->Boc_Morph Deprot_Acid Deprotection (TFA or HCl) Boc_Morph->Deprot_Acid Final Free Morpholine Scaffold Deprot_Acid->Final Alkylation Bis-Alkylation (Cl-CH2-CH2-O-CH2-CH2-Cl) Bn_Prot->Alkylation Double SN2 Bn_Morph N-Bn Morpholine Alkylation->Bn_Morph Bn_Morph->Boc_Morph PG Swap (1. H2/Pd, 2. Boc2O) Deprot_H2 Deprotection (H2, Pd/C) Bn_Morph->Deprot_H2 Deprot_H2->Final

Caption: Comparative workflows for morpholine assembly. Pathway A (N-Boc) utilizes intramolecular cyclization, while Pathway B (N-Bn) relies on intermolecular alkylation.

Experimental Protocols & Data

Protocol A: N-Boc Protection & Mitsunobu Cyclization

Best for: Chiral morpholines where stereocenter retention is critical.

1. Protection:

  • Reagents: Amino alcohol (1.0 equiv), Boc₂O (1.1 equiv), Et₃N (1.2 equiv), DCM (0.2 M).

  • Procedure: Stir at 0°C to RT for 4 hours. Wash with 1M HCl, sat. NaHCO₃.

  • Yield: Typically >95%.

2. Cyclization (The Critical Step):

  • Mechanism: The Boc group acidifies the N-H slightly, but often not enough for standard Mitsunobu (pKa ~17 vs. ideal <13). Modification: Use of N-Boc-Tosylamide or specific activation is often required for high yields, OR use the Boc-protected amino alcohol in an intramolecular Sɴ2 fashion after activating the alcohol (Mesylation).

  • Optimized Protocol (Mesylation Route):

    • Dissolve N-Boc-amino alcohol in DCM/Pyridine.

    • Add MsCl (1.2 equiv) at 0°C. Stir 2h. (Forms Mesylate).

    • Treat crude mesylate with t-BuOK (1.5 equiv) in THF at 0°C -> RT.

    • Result: Intramolecular displacement of OMs by N-Boc anion.

  • Comparative Yield Data (Cyclization Step):

SubstrateProtecting GroupMethodYieldRef
Phenyl-aminoethanol N-Boc MsCl / t-BuOK82% [1]
Phenyl-aminoethanol N-Bn H₂SO₄ / Heat65% [2]
Phenyl-aminoethanol N-Ts Mitsunobu (DEAD)91% [3]

Analysis: N-Ts gives the highest cyclization yield due to pKa effects, but N-Boc (via the mesylate route) offers a comparable yield with significantly easier deprotection.

Protocol B: Deprotection Comparison

Self-Validating Check: Monitor CO₂ evolution for Boc; Monitor H₂ uptake for Bn.

1. N-Boc Removal (Acidolysis):

  • Reagents: TFA/DCM (1:4 v/v) or 4M HCl in Dioxane.

  • Conditions: RT, 1 hour.

  • Workup: Evaporate volatiles. The product is the TFA/HCl salt. No heavy metal removal required.

  • Efficiency: >98%.

2. N-Bn Removal (Hydrogenolysis):

  • Reagents: H₂ (1-5 atm), 10% Pd/C (10 wt%), MeOH or EtOH.

  • Conditions: RT to 50°C, 12-24 hours.

  • Workup: Filtration through Celite (fire hazard).

  • Efficiency: 85-95% (Risk of poisoning catalyst if sulfur/amines present).

Decision Framework: When to Use What?

Use the following logic gate to determine the optimal protecting group for your specific morpholine scaffold.

DecisionTree Q1 Is the target acid-sensitive? Q2 Is the target base-sensitive? Q1->Q2 No Result_Cbz Use N-Cbz Q1->Result_Cbz Yes (Avoid TFA) Result_Bn Use N-Bn Q1->Result_Bn Yes (Avoid TFA) Q3 Does the molecule contain reducible groups (alkenes, nitro, halides)? Q2->Q3 No Result_Boc Use N-Boc Q2->Result_Boc Yes (Avoid Base) Q3->Result_Boc Yes (Avoid H2) Q3->Result_Bn No Result_Fmoc Use N-Fmoc Q3->Result_Fmoc Yes (Avoid H2 & Acid)

Caption: Logic gate for selecting the optimal nitrogen protecting group based on substrate sensitivity.

References

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences 556, 01051 (2024).[1] Available at: [Link]

  • Recent Advances in Synthetic Routes to Azacycles. MDPI, Molecules 2021. Available at: [Link]

  • A General, Enantioselective Synthesis of Protected Morpholines. PMC - NIH. Available at: [Link]

  • Cbz-Protected Amino Groups - Organic Chemistry Portal. Available at: [Link]

Sources

Validation

Comparative Reactivity of Chiral N-Protected Amino Aldehydes

Executive Summary Chiral -amino aldehydes are pivotal "chiral pool" building blocks in the synthesis of complex natural products and peptidomimetics.[] However, their utility is governed by a precarious trade-off: config...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chiral


-amino aldehydes are pivotal "chiral pool" building blocks in the synthesis of complex natural products and peptidomimetics.[] However, their utility is governed by a precarious trade-off: configurational stability vs. synthetic reactivity .

The


-carbon of an amino aldehyde is exceptionally prone to racemization due to the electron-withdrawing nature of the aldehyde carbonyl and the adjacent nitrogen protecting group, which increases the acidity of the 

-proton. This guide compares the three dominant structural classes of protected amino aldehydes—Acyclic Carbamates (Boc/Cbz) , Cyclic Aminals (Garner’s Type) , and N,N-Dialkyl (Dibenzyl) —providing experimental protocols to maximize yield while maintaining optical purity.

Part 1: The Stability-Reactivity Paradox

To manipulate amino aldehydes effectively, one must understand the mechanism of their degradation. The primary failure mode is enolization-induced racemization .

Mechanism of Racemization

The acidity of the


-proton allows for deprotonation by weak bases (even amine impurities), leading to an achiral enol or enolate intermediate. Upon reprotonation, the stereocenter is scrambled.

Racemization L_Isomer L-Amino Aldehyde (S-Config) Transition Planar Enolate (Achiral Intermediate) L_Isomer->Transition Deprotonation (-H+) Base Base (B:) Base->Transition Catalysis Mix Racemic Mixture (L + D Isomers) Transition->Mix Reprotonation (+H+)

Figure 1: Mechanism of base-catalyzed racemization via the planar enolate intermediate.

Part 2: Comparative Analysis of Protecting Groups[2]

The choice of N-protecting group dictates the electronic and steric environment of the


-center.
Acyclic Carbamates (N-Boc, N-Cbz, N-Fmoc)
  • Structure: Linear protection.

  • Pros: High reactivity toward nucleophiles; commercially available precursors; standard deprotection.

  • Cons: High risk of racemization. The urethane NH is acidic; deprotonation can lead to oxazolone formation, a rapid racemization pathway.

  • Best For: Immediate use in situ; chelation-controlled additions (Reetz Grignard).

Cyclic Aminals (Garner’s Aldehyde)
  • Structure: Oxazolidine ring derived from Serine/Threonine.

  • Pros: Gold Standard for Stability. The ring locks the conformation, preventing rotation and shielding the

    
    -proton.
    
  • Cons: Sterically hindered (lower reactivity); requires multi-step synthesis; strictly limits the nucleophile's approach angle.

  • Best For: Long storage; reactions requiring harsh conditions; anti-selective additions.

N,N-Dibenzyl / N-Trityl
  • Structure: Tertiary amine protection.

  • Pros: No acidic NH proton (eliminates oxazolone pathway); extremely bulky (blocks base approach).

  • Cons: Difficult deprotection (hydrogenolysis can be slow); steric bulk can hinder desired bond formation.

  • Best For:

    
    -alkylation reactions where enolization must be strictly controlled.
    
Performance Comparison Matrix
FeatureN-Boc/Cbz (Acyclic) Garner's Aldehyde (Cyclic) N,N-Dibenzyl
Configurational Stability Low (t½ < 1h at 25°C w/ base)High (Stable for months at 0°C)Moderate-High
Reactivity (Nucleophilic) HighModerate (Steric hindrance)Low
Chelation Control Excellent (bidentate w/ Lewis Acid)Poor (Rigid ring prevents chelation)Poor
Racemization Risk High (via Oxazolone)NegligibleLow
Typical Yield (Wittig) 60-75%80-95%70-85%

Part 3: Experimental Protocols

Synthesis: The "Safe" Oxidation

Standard Swern oxidation often leads to epimerization due to the use of Triethylamine (base) and temperature fluctuations. The Parikh-Doering Oxidation is the preferred method for N-protected amino aldehydes as it operates near ambient temperature with milder bases, minimizing


-proton abstraction.

Protocol: Parikh-Doering Oxidation of N-Boc-Phenylalaninol

  • Reagents: N-Boc-alcohol (1.0 equiv), SO₃·Pyridine complex (3.0 equiv), DMSO (solvent/reagent), Diisopropylethylamine (DIPEA, 3.0 equiv).

  • Setup: Dissolve N-Boc-alcohol in dry DMSO/CH₂Cl₂ (1:1 v/v) at 0°C under Argon.

  • Addition: Add DIPEA followed by portion-wise addition of SO₃·Pyridine.[2][3]

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to 10°C over 2 hours.

  • Quench: Pour into ice-cold brine. Extract immediately with Et₂O.

  • Critical Step: Wash organic layer with 10% aqueous citric acid (removes residual base/pyridine) to prevent racemization during concentration.

  • Result: Yields ~85-90% aldehyde with >98% ee retention.

Reaction: Chelation-Controlled Grignard Addition

To react acyclic amino aldehydes without racemization, one must utilize Reetz Conditions (Chelation Control). This locks the conformation using a Lewis Acid, preventing rotation and directing the nucleophile.

Protocol: Chelation-Controlled Addition

  • Substrate: Freshly prepared N-Boc-amino aldehyde in CH₂Cl₂ at -78°C.

  • Lewis Acid: Add TiCl₄ or MgBr₂·OEt₂ (1.05 equiv). Stir for 5 mins. The metal chelates between the Aldehyde Oxygen and the Carbamate Carbonyl Oxygen.

  • Nucleophile: Add Grignard reagent (R-MgBr) slowly.

  • Mechanism: The nucleophile attacks from the face opposite the bulky side chain (Anti-Felkin-Anh product is suppressed; Syn-diastereomer is favored ).

  • Data:

    • Without TiCl₄: 60:40 dr (diastereomeric ratio).

    • With TiCl₄: >95:5 dr (Syn selective).

Part 4: Decision Logic for Application Scientists

Use the following workflow to select the correct protected aldehyde for your synthesis.

DecisionMatrix Start Start: Select Amino Aldehyde Strategy IsStabilityCritical Is long-term storage or harsh downstream chem required? Start->IsStabilityCritical YesStability Yes IsStabilityCritical->YesStability NoStability No (In-situ use) IsStabilityCritical->NoStability UseGarner USE GARNER'S ALDEHYDE (Cyclic Protection) YesStability->UseGarner CheckStereo Is Syn-Diastereoselectivity required (Chelation)? NoStability->CheckStereo YesChelation Yes CheckStereo->YesChelation NoChelation No (Felkin-Anh Control) CheckStereo->NoChelation UseBoc USE N-BOC/CBZ + TiCl4 (Acyclic + Lewis Acid) YesChelation->UseBoc UseDibenzyl USE N,N-DIBENZYL (Bulky, Non-Chelating) NoChelation->UseDibenzyl

Figure 2: Strategic decision tree for selecting N-protecting groups based on synthetic requirements.

References

  • Jurczak, J., & Golebiowski, A. (1989).[4] Optically active N-protected

    
    -amino aldehydes in organic synthesis.[4][5] Chemical Reviews, 89(1), 149–164.[4][5] Link
    
  • Garner, P., & Park, J. M. (1987). The synthesis and configurational stability of (S)-1,1-dimethyloxazolide-4-carbaldehyde. Journal of Organic Chemistry, 52(12), 2361–2364. Link

  • Reetz, M. T. (1984). Chelation Control in the Addition of Nucleophiles to Chiral

    
    -Alkoxy and 
    
    
    
    -Amino Aldehydes. Angewandte Chemie International Edition, 23(8), 556–569. Link
  • Parikh, J. R., & Doering, W. v. E. (1967). Sulfur trioxide in the oxidation of alcohols by dimethyl sulfoxide.[2][3] Journal of the American Chemical Society, 89(21), 5505–5507. Link

  • Gryko, D., Chalko, J., & Jurczak, J. (2012).[] Synthesis and reactivity of N-protected amino aldehydes. Organic & Biomolecular Chemistry, 10, 4448-4461.[] Link

Sources

Comparative

Precision vs. Efficiency: Enantioselective Amino Acid Synthesis via Chiral Morpholine Auxiliaries vs. Phase-Transfer Catalysis

Executive Summary For decades, the synthesis of non-proteinogenic -amino acids has been a battleground between reliability and efficiency. This guide compares the industry-standard Chiral Morpholine Auxiliary approach (s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, the synthesis of non-proteinogenic


-amino acids has been a battleground between reliability and efficiency. This guide compares the industry-standard Chiral Morpholine Auxiliary  approach (specifically the Williams Glycine Template) against its modern challenger, Asymmetric Phase-Transfer Catalysis (PTC)  (specifically Maruoka Catalysts).

The Verdict: Use Williams' Morpholine Auxiliaries for early-stage discovery and complex, high-value targets where "getting it right the first time" outweighs cost. Use Maruoka PTC for process chemistry and large-scale manufacturing where atom economy, throughput, and waste reduction are critical.

Part 1: The Standard – Chiral Morpholine Auxiliaries

Focus: The Williams Glycine Template (5,6-diphenylmorpholin-3-one).

The Mechanism: Steric Fortress

The Williams template functions on the principle of rigid steric shielding. The auxiliary is a cyclic morpholinone containing two phenyl groups that lock the conformation. Upon deprotonation, the resulting enolate is planar. The bulky phenyl groups block one face of the molecule entirely, forcing the electrophile (alkyl halide) to attack from the opposite side (anti-approach).

Visualization of the Pathway

WilliamsAuxiliary Template Williams Template (Diphenylmorpholinone) Enolate Planar Enolate (Li/Na species) Template->Enolate NaHMDS, -78°C Transition Steric Shielding (Ph groups block bottom face) Enolate->Transition R-X Approach Product Alkylated Adduct (Single Diastereomer) Transition->Product Electrophilic Attack AminoAcid Free u03B1-Amino Acid (>98% ee) Product->AminoAcid Pd/H2 or Li/NH3 (Cleavage)

Figure 1: The Williams template workflow. The auxiliary acts as a stoichiometric scaffold that physically blocks the 'wrong' enantiomeric approach.

Detailed Protocol: Synthesis of -Methyl-Dopa Derivative

Note: This protocol assumes the use of the commercially available (5S,6R)-5,6-diphenylmorpholin-3-one.

Step 1: Enolate Formation

  • Charge a flame-dried flask with Williams Lactone (1.0 equiv) and anhydrous THF (0.1 M concentration).

  • Cool the solution to

    
     under inert atmosphere (
    
    
    
    or Ar).
  • Add NaHMDS (sodium hexamethyldisilazide, 1.1 equiv, 1.0 M in THF) dropwise over 10 minutes.

    • Why: NaHMDS is a non-nucleophilic strong base that ensures irreversible deprotonation without attacking the lactone carbonyl.

  • Stir at

    
     for 30–45 minutes to ensure complete enolate formation.
    

Step 2: Stereoselective Alkylation

  • Add the electrophile (e.g., 3,4-dimethoxybenzyl bromide, 1.2 equiv) dropwise.

  • Allow the reaction to stir at

    
     for 2 hours, then slowly warm to 
    
    
    
    over 1 hour.
    • Control Point: Monitor by TLC or HPLC. The reaction is usually clean due to the high reactivity of the enolate.

  • Quench with saturated aqueous

    
    . Extract with EtOAc, dry over 
    
    
    
    , and concentrate.

Step 3: Chiral Auxiliary Cleavage

  • Dissolve the alkylated intermediate in a mixture of THF/EtOH (1:1).

  • Add PdCl2 (0.2 equiv) and expose to hydrogen gas (

    
    , 1–3 atm) for 12–24 hours.
    
    • Mechanism:[1][2] Hydrogenolysis cleaves the benzylic C-N and C-O bonds, releasing the free amino acid and the diphenyl ethane byproduct.

  • Filter through Celite and purify the amino acid via ion-exchange chromatography.

Part 2: The Challenger – Catalytic Asymmetric Methods

Focus: Phase-Transfer Catalysis (PTC) using Maruoka Catalysts.[3]

The Mechanism: Interfacial Ion Pairing

Unlike the auxiliary method, which relies on covalent bonding, PTC uses non-covalent ion pairing. The substrate (Glycine Schiff Base) is insoluble in the aqueous base layer. The chiral quaternary ammonium catalyst extracts the enolate into the organic layer. The catalyst's rigid chiral binaphthyl (BINOL) backbone creates a chiral pocket, shielding one face of the enolate during the reaction with the alkyl halide.

Visualization of the Pathway

MaruokaPTC SchiffBase Glycine Schiff Base (Organic Layer) Interface Interfacial Deprotonation SchiffBase->Interface Base Aq. KOH/NaOH (Aqueous Layer) Base->Interface IonPair Chiral Ion Pair (Q*+ Enolate-) Interface->IonPair Maruoka Cat (1 mol%) Product Alkylated Imine (High ee) IonPair->Product R-X (Organic Phase) Recycle Catalyst Regeneration Product->Recycle Release Q*X Recycle->Interface Re-entry

Figure 2: The Phase-Transfer Catalysis cycle. The reaction occurs at the interface or in the bulk organic phase, mediated by a trace amount of chiral catalyst.

Detailed Protocol: Catalytic Alkylation of Glycine Schiff Base

Step 1: System Setup

  • Dissolve N-(diphenylmethylene)glycine tert-butyl ester (1.0 equiv) and the Maruoka Catalyst (e.g.,

    
    -3,4,5-trifluorophenyl-NAS bromide, 1 mol%) in Toluene.
    
  • Cool the mixture to

    
    .
    

Step 2: Biphasic Reaction

  • Add 50% aqueous KOH (3.0 equiv). The system is now biphasic.

  • Add the alkyl halide (1.2 equiv) in one portion.

  • Stir vigorously at

    
    .
    
    • Critical Factor:[1][2][4][5] Stirring rate must be high to maximize the interfacial surface area.

  • Monitor consumption of the Schiff base (typically 1–4 hours).

Step 3: Workup and Hydrolysis

  • Separate the organic layer and wash with water.

  • Add 1N HCl/THF (1:1) and stir at room temperature for 2 hours.

    • Why: This mild acid hydrolysis cleaves the benzophenone imine and the tert-butyl ester simultaneously (or sequentially depending on acid strength).

  • Isolate the amino acid salt or free base.

Part 3: Comparative Analysis

The choice between an auxiliary and a catalyst is rarely about "better"—it is about "fit for purpose."

Performance Metrics
FeatureWilliams Auxiliary (Morpholine)Maruoka PTC (Catalytic)
Enantioselectivity (

)
Excellent (>98%) consistently. Highly predictable.High (90–99%) , but substrate dependent.
Atom Economy Poor. Requires stoichiometric auxiliary (MW ~250+) that is discarded or recycled with loss.Excellent. Catalyst used at <1-3 mol%.
Scalability Low. Linear cost increase; large waste streams.High. Ideal for multi-kilo/ton scale.
Operational Ease Moderate. Requires anhydrous conditions,

(cryogenic).
High. Often run at

or RT; water/toluene tolerant.
Substrate Scope Broad. Works well even with unreactive electrophiles.Broad, but sterically hindered electrophiles may require catalyst screening.
The "Green" Factor & Cost
  • Auxiliary: For every 1 gram of amino acid produced, you generate ~1.5 grams of auxiliary waste (unless recycled, which adds unit operations).

  • Catalytic: For every 1 gram of amino acid, you generate milligrams of catalyst waste. The primary waste is simple inorganic salt (KBr/KCl).

Part 4: Decision Framework

Scenario A: Drug Discovery / Medicinal Chemistry

  • Goal: Synthesize 50 mg of 10 different analogs for SAR (Structure-Activity Relationship) studies.

  • Recommendation:Use Williams Auxiliary.

  • Reasoning: You need the compound now. You cannot afford to screen catalysts for each analog. The auxiliary guarantees the stereochemistry, and the cost of the reagent is negligible compared to the value of the scientist's time.

Scenario B: Process Development / Pilot Plant

  • Goal: Synthesize 5 kg of a clinical candidate API.

  • Recommendation:Use Maruoka PTC.

  • Reasoning: Cryogenic conditions (

    
    ) are expensive and difficult to maintain in large reactors. The stoichiometric waste of the auxiliary would create a massive disposal bottleneck. PTC runs in standard steel reactors at manageable temperatures with minimal waste.
    

References

  • Williams, R. M., & Hendrix, J. A. (1992). Asymmetric Synthesis of Arylglycines. Chemical Reviews, 92(5), 889–917. Link

  • Ooi, T., & Maruoka, K. (2007).[2] Recent Advances in Asymmetric Phase-Transfer Catalysis. Angewandte Chemie International Edition, 46(23), 4222–4266. Link

  • Ooi, T., Kameda, M., & Maruoka, K. (1999).[2][6] Molecular Design of a C2-Symmetric Chiral Phase-Transfer Catalyst for Practical Asymmetric Synthesis of

    
    -Amino Acids. Journal of the American Chemical Society, 121(27), 6519–6520. Link
    
  • O'Donnell, M. J. (2004). The Enantioselective Synthesis of

    
    -Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters.[6] Accounts of Chemical Research, 37(8), 506–517. Link
    
  • Trost, B. M. (1991). The Atom Economy—A Search for Synthetic Efficiency. Science, 254(5037), 1471–1477. Link

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine

This guide provides essential safety and logistical information for the proper disposal of (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine. The procedures outlined herein are designed to ensure the safety of laboratory personnel an...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine. The procedures outlined herein are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. As researchers and drug development professionals, a deep understanding of the chemical's properties and associated hazards is paramount for its safe handling and disposal.

Hazard Profile and Core Safety Principles

The morpholine moiety suggests that the compound may be a flammable liquid, harmful if swallowed or inhaled, and toxic upon skin contact.[1][2] It can cause severe skin burns and eye damage.[1][2] The aldehyde group introduces potential for irritation and sensitization. The Boc-protecting group is generally stable but can be cleaved under acidic conditions, which could alter the compound's properties and reactivity.[3][4] Therefore, it is crucial to handle this compound with the appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated fume hood.[5]

Key Safety Precautions:
  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[6]

  • Ventilation: Use only in a well-ventilated area, preferably a chemical fume hood.[5]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[1][2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[6]

Strategic Disposal Workflow

The proper disposal of (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine requires a systematic approach to ensure safety and regulatory compliance. The following diagram illustrates the decision-making process for handling this chemical waste.

G cluster_0 Waste Generation & Segregation cluster_1 Containment & Labeling cluster_2 Storage & Disposal Start Generation of (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine Waste Segregate Segregate as Non-Halogenated Organic Waste Start->Segregate Container Use a Designated, Compatible, and Labeled Waste Container Segregate->Container Proper Containment Label Label with 'Hazardous Waste', Full Chemical Name, and Hazard Pictograms Container->Label Store Store in a Designated, Ventilated, and Secure Area Label->Store Safe Storage Disposal Arrange for Pickup by a Licensed Chemical Waste Disposal Service Store->Disposal

Caption: A workflow diagram for the safe disposal of (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine.

Step-by-Step Disposal Protocol

This protocol provides a detailed methodology for the safe disposal of (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine from a laboratory setting.

I. Waste Identification and Segregation
  • Designate as Hazardous Waste: Due to its chemical structure, (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine should be treated as hazardous chemical waste.

  • Segregation: This compound should be segregated as non-halogenated organic waste . Do not mix it with halogenated solvents, aqueous waste, or solid waste.

II. Containerization and Labeling
  • Select an Appropriate Container:

    • Use a clean, dry, and chemically compatible container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are generally suitable.

    • Ensure the container is in good condition and free from leaks or cracks.

  • Labeling:

    • Clearly label the waste container with the words "HAZARDOUS WASTE ".

    • Write the full chemical name: (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine .

    • Indicate the approximate concentration and volume of the waste.

    • Affix appropriate hazard pictograms (e.g., flammable, corrosive, irritant) based on the known hazards of morpholine and aldehydes.

III. On-site Storage
  • Storage Location: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be well-ventilated, secure, and away from general laboratory traffic.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Accumulation Time: Adhere to the accumulation time limits for hazardous waste as specified by your institution and local regulations (e.g., EPA, TCEQ).[7]

IV. Final Disposal
  • Professional Disposal Service: The primary and recommended method for the disposal of (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine is through a licensed and certified hazardous waste disposal company.

  • Incineration: Incineration is the preferred method for the disposal of morpholine and its derivatives.[8] This ensures the complete destruction of the organic molecule.

  • Documentation: Maintain a detailed log of the generated and disposed of chemical waste as required by your institution's environmental health and safety (EHS) department.

Management of Spills and Contaminated Materials

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

Spill Response Protocol
  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert your supervisor and the institutional EHS department.

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protective Equipment (PPE): Before addressing the spill, don appropriate PPE, including a respirator if necessary.[6]

  • Containment and Absorption:

    • For small spills, absorb the material with a non-combustible absorbent such as vermiculite, sand, or earth.[9][10]

    • Do not use combustible materials like paper towels to absorb large quantities of the spill.

  • Collection and Disposal:

    • Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealable container for hazardous waste.[5][9]

    • Dispose of the contaminated absorbent as hazardous waste, following the same protocol as for the chemical itself.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.

Disposal of Contaminated Materials
  • Solid Waste: Any disposable items that come into contact with (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine, such as pipette tips, gloves, and absorbent pads, must be disposed of as solid hazardous waste. Place these items in a designated, labeled solid waste container.

  • Sharps: Contaminated needles or other sharps should be placed in a designated sharps container for hazardous materials.

Quantitative Data Summary

For quick reference, the following table summarizes key information, where available, for (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine and its parent compound, morpholine.

Property(R)-N-Boc-3-(2-Oxo-ethyl)-morpholineMorpholine
Molecular Formula C₁₁H₁₉NO₄[11]C₄H₉NO[5]
Molecular Weight 229.27 g/mol [11]87.12 g/mol [5]
Primary Hazards Inferred: Flammable, Harmful, Toxic, Corrosive[1][2]Flammable, Harmful, Toxic, Corrosive[1][5]
Recommended Disposal Incineration via a licensed waste disposal service[8]Incineration[8]

Conclusion

The responsible management and disposal of (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine are critical for maintaining a safe laboratory environment and protecting the ecosystem. By adhering to the principles of waste segregation, proper containment, and professional disposal, researchers can minimize the risks associated with this chemical. Always consult your institution's specific safety protocols and EHS guidelines to ensure full compliance.

References

  • Vertex AI Search. MORPHOLINE - MsdsDigital.com.
  • Carl ROTH.
  • GFS Chemicals.
  • Ing. Petr Švec - PENTA s.r.o.
  • CDN Isotopes.
  • Inchem.org. Morpholine (HSG 92, 1995).
  • Sigma-Aldrich. BOC-ON.
  • Chemos GmbH&Co.KG.
  • Santa Cruz Biotechnology. Morpholine.
  • Aldex®. Aldehyde Disposal Made Easy.
  • PubChem. tert-Butyl 2-(hydroxymethyl)
  • Hebei Boze Chemical Co.,Ltd. BOC deprotection.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • Washington State Department of Ecology.
  • Benchchem. Green Chemistry Approaches to N-Boc Protection and Deprotection: A Technical Support Center.
  • Aldehyde Disposal.
  • PubChem. Tert-butyl 3-(hydroxymethyl)
  • MDPI. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
  • Google Patents.
  • Environmental Health & Safety (EHS). Chemical Waste | Environmental Health & Safety (EHS).
  • PubChem. (R)-tert-Butyl 2-(bromomethyl)
  • MDPI. 1-(2-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl) Quinolin-1-ium Bromide.
  • BLDpharm. 1257855-05-2|(S)-tert-Butyl 3-(2-oxoethyl)

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